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  • Product: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
  • CAS: 78876-52-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Proposed Synthesis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Abstract: This technical guide outlines a novel, plausible synthetic pathway for the complex polyacetylene compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. As no direct synthesis protocol for this s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a novel, plausible synthetic pathway for the complex polyacetylene compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. As no direct synthesis protocol for this specific molecule is currently published, this document leverages established, high-yield organometallic cross-coupling reactions and classical organic transformations to construct the target molecule from commercially available precursors. The proposed strategy is centered on a convergent synthesis, involving the preparation of two key building blocks: a disubstituted thiophene core and a functionalized chloro-alkynol fragment, followed by their strategic coupling. This guide provides detailed, step-by-step experimental protocols, mechanistic insights, and data presentation designed for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

The target molecule, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, possesses a unique conjugated system comprising a thiophene ring and a hexadiyne chain, functionalized with both a chlorohydrin and a propynyl group.[1][2] Such polyacetylenic and thiophene-containing structures are of significant interest in materials science and medicinal chemistry due to their electronic properties and biological activities.[3][4][5][6][7][8]

The synthetic strategy is designed around a key Cadiot-Chodkiewicz cross-coupling reaction to form the central diyne linkage. This approach offers high selectivity and control over the construction of unsymmetrical diynes.[9][10][11] The synthesis is divided into three primary stages:

  • Synthesis of Key Fragment A: Preparation of 2-bromoethynyl-5-(prop-1-ynyl)thiophene.

  • Synthesis of Key Fragment B: Preparation of 1-chloro-but-3-yn-2-ol.

  • Convergent Assembly: Copper-catalyzed Cadiot-Chodkiewicz coupling of Fragments A and B to yield the final product.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The primary disconnection is across the C4-C5 diyne bond, leading back to a terminal alkyne (Fragment B) and a bromoalkyne (Fragment A). Fragment A is further disconnected at the thiophene-alkyne bonds, suggesting sequential Sonogashira couplings.

G Target 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Disconnect1 Cadiot-Chodkiewicz Disconnection (C4-C5) Target->Disconnect1 FragmentA Fragment A: 2-Bromoethynyl-5-(prop-1-ynyl)thiophene Disconnect1->FragmentA FragmentB Fragment B: 1-Chloro-but-3-yn-2-ol Disconnect1->FragmentB Disconnect2 Sonogashira Disconnections FragmentA->Disconnect2 PrecursorA1 2,5-Dibromothiophene Disconnect2->PrecursorA1 PrecursorA2 Prop-1-yne Disconnect2->PrecursorA2 PrecursorA3 Ethynyltrimethylsilane Disconnect2->PrecursorA3

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Building Blocks

Fragment A: Synthesis of 2-Bromoethynyl-5-(prop-1-ynyl)thiophene

This multi-step synthesis begins with commercially available 2,5-dibromothiophene and utilizes sequential, regioselective Sonogashira cross-coupling reactions. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes.[12][13][14]

Overall Workflow:

Caption: Workflow for the synthesis of Fragment A.

Step 2.1.1: Monosubstitution via Sonogashira Coupling

Causality: The first Sonogashira coupling is performed with a slight excess of 2,5-dibromothiophene to favor monosubstitution and minimize the formation of the disubstituted byproduct.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2,5-Dibromothiophene241.930.051.212.1 g
Prop-1-yne40.070.0421.0Gas, bubbled
Pd(PPh₃)₂Cl₂701.900.001250.03877 mg
Copper(I) Iodide (CuI)190.450.00250.06476 mg
Triethylamine (TEA)101.19--150 mL
Tetrahydrofuran (THF)72.11--100 mL

Protocol:

  • To a dry, argon-purged three-neck flask, add 2,5-dibromothiophene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF (100 mL) and triethylamine (150 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble prop-1-yne gas through the stirred solution for 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, hexanes) to yield 2-bromo-5-(prop-1-ynyl)thiophene .

Step 2.1.2: Second Sonogashira Coupling

Causality: A protected alkyne, ethynyltrimethylsilane (TMS-acetylene), is used to prevent side reactions. The TMS group will be removed in the subsequent step.

Protocol:

  • Using the product from Step 2.1.1, repeat the Sonogashira procedure described above.

  • Substitute prop-1-yne with ethynyltrimethylsilane (1.1 equivalents).

  • After workup and column chromatography (Silica gel, hexanes/EtOAc gradient), isolate 2-(prop-1-ynyl)-5-((trimethylsilyl)ethynyl)thiophene .

Step 2.1.3: Desilylation

Causality: The TMS protecting group is labile under basic conditions. A mild base like potassium carbonate in methanol is sufficient for clean removal.

Protocol:

  • Dissolve the product from Step 2.1.2 in a 2:1 mixture of methanol and THF.

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents) and stir at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the mixture with dilute aqueous HCl.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield 2-ethynyl-5-(prop-1-ynyl)thiophene .[15] This product is used immediately in the next step.

Step 2.1.4: Bromination of Terminal Alkyne

Causality: The terminal alkyne is converted to the corresponding bromoalkyne, which is required for the Cadiot-Chodkiewicz coupling. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate is a standard and effective method.

Protocol:

  • Dissolve the terminal alkyne from Step 2.1.3 in acetone.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents).

  • Stir the reaction in the dark at room temperature for 4-6 hours.

  • After completion, pour the mixture into water and extract with pentane.

  • Wash the organic layer, dry, and concentrate carefully under reduced pressure at low temperature to yield the final Fragment A: 2-bromoethynyl-5-(prop-1-ynyl)thiophene . This product is often used without further purification due to its potential instability.

Fragment B: Synthesis of 1-Chloro-but-3-yn-2-ol

This fragment is synthesized from commercially available propargyl alcohol.

Protocol:

  • In a flask cooled to -78°C (dry ice/acetone bath), add a solution of n-butyllithium (1.1 equivalents) in hexanes to a stirred solution of propargyl alcohol (1.0 equivalent) in anhydrous THF.

  • Stir for 30 minutes to form the lithium acetylide dianion.

  • Add chloroacetaldehyde (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (Silica gel, hexanes/EtOAc gradient) to yield Fragment B: 1-chloro-but-3-yn-2-ol .

Convergent Assembly: The Cadiot-Chodkiewicz Coupling

The final step involves the copper-catalyzed cross-coupling of the terminal alkyne (Fragment B) with the bromoalkyne (Fragment A). This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes.[9][10][16][17]

Mechanism Overview: The accepted mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This species then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to form the diyne product and regenerate the copper(I) catalyst.[11]

G cluster_1 Cadiot-Chodkiewicz Coupling FragmentA_node Fragment A (Bromoalkyne) Product Target Molecule FragmentA_node->Product FragmentB_node Fragment B (Terminal Alkyne) FragmentB_node->Product Catalyst CuCl, Base (e.g., EtNH2) Catalyst->Product Catalyzes

Caption: Final assembly via Cadiot-Chodkiewicz coupling.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Fragment A~241.00.011.0~2.41 g
Fragment B104.530.0111.11.15 g
Copper(I) Chloride (CuCl)98.990.0010.199 mg
Hydroxylamine HCl69.490.0020.2139 mg
Ethylamine (70% aq.)45.08--20 mL
Methanol32.04--50 mL

Protocol:

  • To a flask charged with copper(I) chloride and hydroxylamine hydrochloride, add methanol (50 mL) and the aqueous ethylamine solution. Stir until a clear, colorless solution forms.

  • Add Fragment B (1-chloro-but-3-yn-2-ol) to the catalyst solution.

  • Add a solution of Fragment A in a small amount of THF dropwise over 30 minutes at room temperature.

  • Stir the reaction for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting materials. A green-blue color may develop.

  • Once complete, pour the reaction mixture into a separatory funnel containing dilute HCl and diethyl ether.

  • Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the final product via flash column chromatography (Silica gel, gradient of hexanes/ethyl acetate) to yield 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol .

Characterization and Validation

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, connectivity, and the absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the O-H stretch of the alcohol, the C≡C stretches of the alkynes, and C-Cl vibrations.

Safety and Handling

  • Alkynes: Low molecular weight alkynes like propyne are flammable gases. Bromoalkynes can be unstable and should be handled with care, avoiding heat and light.

  • Organometallic Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All reactions involving organometallic reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Solvents and Reagents: Standard laboratory precautions should be taken. Handle chlorinated solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Aktas, A., & Yagci, Y. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 383–393.
  • Alfa Chemistry. (n.d.). Cadiot-Chodkiewicz Coupling.
  • Valmalette, J. C., et al. (2012).
  • Koz, B., Kiskan, B., & Yagci, Y. (2008). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International Journal of Molecular Sciences, 9(3), 383-393.
  • Organic & Biomolecular Chemistry. (2017). Recent developments and applications of the Cadiot–Chodkiewicz reaction. RSC Publishing.
  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling.
  • Reddy, V. R., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters, 48(43), 7578-7581.
  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling.
  • ResearchGate. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Baroni, A. C. M., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Chemistry Proceedings, 1(2).
  • Carvalho, D. B., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Proceedings.
  • Tang, B. Z., & Dong, H. (Eds.). (2010). Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). Synthesis and characterization of polyacetylene with side-chain thiophene functionality.
  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • PubChem. (n.d.). 2-Ethynylthiophene.
  • Molecules. (2010). 2-(penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene, a Novel NQO1 Inducing Agent From Echinops Grijsii Hance. Molecules, 15(8), 5273-81.

Sources

Exploratory

1H and 13C NMR data for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Executive Summary This technical guide provides a comprehensive analysis of the predicted ¹H a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. As a molecule incorporating a halogenated chain, a secondary alcohol, a conjugated polyyne system, and a substituted thiophene ring, its structural elucidation is critical for applications in medicinal chemistry and materials science.[1] This document serves as a predictive reference for researchers, offering detailed assignments of chemical shifts and coupling constants, grounded in established NMR principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring and validating the spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Landscape

The molecule 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol presents a unique and complex architecture. Its core consists of a 2,5-disubstituted thiophene, a heterocyclic motif known for its diverse biological activities. This ring is flanked by a prop-1-ynyl group and a C₆ conjugated diyne chain, which features both a secondary alcohol and a terminal chloromethyl group. The extensive conjugation across the thiophene and polyyne systems suggests potential for novel electronic and optical properties, while the various functional groups offer multiple sites for further chemical modification.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, it provides unambiguous information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule. For a compound of this complexity, a thorough NMR analysis is not merely confirmatory but essential for verifying its synthesis and purity, and for understanding its chemical behavior. This guide provides a foundational, predictive dataset to aid researchers in this endeavor.

To facilitate discussion, the following systematic numbering will be used for the atoms in the molecule:

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is derived from established chemical shift principles and data from structurally related compounds.[3][4][5] The solvent, deuterated chloroform (CDCl₃), is chosen for its excellent solubilizing properties for a wide range of organic molecules.

LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H3' / H4' 7.0 - 7.2dJ = 3.5 - 4.0 Hz1H eachProtons on a 2,5-disubstituted thiophene ring typically appear in this region. They form an AX system, appearing as two doublets with a characteristic coupling constant.[6][7]
H2 ~4.85ddJ = 6.0, 2.0 Hz1HThis carbinol proton is deshielded by the adjacent oxygen and the alkyne group. It is coupled to the two diastereotopic protons on C1 and the hydroxyl proton (if exchange is slow).[8][9]
H1a, H1b ~3.75dJ = 6.0 Hz2HThe adjacent electronegative chlorine atom strongly deshields these methylene protons. They are coupled to the H2 proton, resulting in a doublet.
OH 2.0 - 4.0br s-1HThe chemical shift of hydroxyl protons is highly variable and dependent on concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange.[9]
H(C3'') ~2.05s-3HThe methyl protons of the propargyl group are slightly deshielded by the adjacent triple bond and are expected to resonate around 2.0 ppm as a singlet.[10][11]

Table 1: Predicted ¹H NMR Data

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a map of the carbon framework. The predicted shifts are based on the hybridization of the carbon atoms and the electronic effects of neighboring substituents.[12]

LabelPredicted δ (ppm)Rationale
C3' / C4' 132.5 / 125.0The chemical shifts of the unsubstituted thiophene carbons are in the aromatic region. The C3' carbon is deshielded by the adjacent diyne substituent.[13][14]
C2' / C5' 138.0 / 122.0These are the substituted carbons of the thiophene ring. Their shifts are significantly influenced by the attached alkyne groups.
C3, C4, C5, C6 70 - 90These four sp-hybridized carbons of the diyne chain will appear in the characteristic alkyne region.[15] Precise assignment requires 2D NMR.
C1'', C2'' 75 - 95The two sp-hybridized carbons of the prop-1-ynyl group.
C2 ~65.5This carbinol carbon is attached to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range.[9]
C1 ~45.0The carbon bonded to the highly electronegative chlorine atom is expected in the 40-50 ppm range.
C3'' ~4.5The methyl carbon of the propargyl group appears at a high field, typical for sp³ carbons attached to an sp carbon.

Table 2: Predicted ¹³C NMR Data

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, verifiable data, the following self-validating protocol is recommended.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

B. Instrument Parameters (500 MHz Spectrometer)

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1.1 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans (ns): 1024 (or more, as ¹³C has low natural abundance).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Structural Verification Workflow

While 1D NMR provides foundational data, a comprehensive structural confirmation relies on 2D NMR experiments. The following workflow illustrates how different NMR techniques are logically interconnected to build an unambiguous structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Spectroscopy cluster_Final Final Assignment H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons (e.g., H1-H2, H3'-H4') HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Links protons to their attached carbons C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Unambiguous Structure Elucidation COSY->Structure Confirms proton spin systems HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms direct attachments, guides HMBC analysis HMBC->Structure Connects fragments across quaternary carbons & heteroatoms

Caption: Workflow for structural elucidation using 2D NMR.

Conclusion

This guide presents a detailed, predictive ¹H and ¹³C NMR analysis for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. The provided tables of chemical shifts and the structured experimental protocol offer a robust framework for researchers engaged in the synthesis and characterization of this and related molecules. By leveraging the outlined 1D and 2D NMR strategies, scientists can achieve confident structural verification, a critical step in advancing research in drug development and materials science.

References

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information - Chemical Science. [Link]

  • Organic & Biomolecular Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. RSC Publishing. [Link]

  • ResearchGate. (2021). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. [Link]

  • SpectraBase. Thiophene, 2,5-di(benzoylthio)- [13C NMR]. [Link]

  • ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • ResearchGate. Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

  • The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. [Link]

  • SpectraBase. 2,5-Diphenylthiophene [13C NMR]. [Link]

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  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 1 H (A) and 13 C (B) NMR spectra of... [Link]

  • National Institutes of Health. Preparation of Disubstituted Phenyl Propargyl Alcohols... [Link]

  • MySkinRecipes. 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. [Link]

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  • National Institutes of Health. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. PMC. [Link]

  • ResearchGate. (2014). 1 H-NMR spectra of (A) alkyne-PCL, and (B) alkyne-PCL-COOH in CDCl 3. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines... [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Introduction The structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities. This guide provides an in-depth technical overview of the mass spectrometric analysis of a unique and complex molecule: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

This molecule possesses a confluence of chemically significant functional groups: a halogen, a secondary alcohol, a conjugated diyne system, and a substituted thiophene ring. Each of these features imparts a distinct signature on the molecule's mass spectrum, making its analysis a rich case study for researchers. This guide will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this compound, providing a robust framework for the analysis of similarly complex structures.

Molecular Structure and Key Features for Mass Spectrometric Analysis

A thorough analysis begins with a deconstruction of the molecular architecture to anticipate its behavior within the mass spectrometer.

Molecular Formula: C₁₃H₉ClOS Monoisotopic Mass: 248.0063 g/mol

The key structural motifs are:

  • Secondary Alcohol (-CH(OH)-): A likely site for initial ionization and a facile source of fragmentation through dehydration (loss of H₂O).[1][2][3]

  • Terminal Alkyne and Conjugated Diyne System: The electron-rich π-systems can stabilize the molecular ion. The rigidity of the polyyne chain will influence fragmentation pathways.

  • Thiophene Ring: An aromatic heterocycle containing sulfur. The sulfur atom introduces a characteristic M+2 isotopic peak. The stable aromatic ring can form prominent fragment ions.[4]

  • Chlorine Atom (-Cl): The presence of chlorine is a powerful diagnostic tool, as it produces a distinctive M+2 isotopic peak with an intensity approximately one-third that of the monoisotopic molecular ion peak (M).[5][6]

Optimizing Ionization Techniques

The choice of ionization method is critical for successfully analyzing this molecule. The goal is to generate gas-phase ions with minimal in-source degradation, preserving the molecular ion for subsequent fragmentation analysis (MS/MS).

2.1. Electrospray Ionization (ESI) ESI is a soft ionization technique ideal for polar molecules and is well-suited for the subject compound due to the presence of the hydroxyl group.[7][8][9] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with very little fragmentation.[8][10]

  • Positive Mode ([M+H]⁺): Protonation will likely occur at the hydroxyl oxygen or the thiophene sulfur. This mode is excellent for determining the molecular weight and for subsequent collision-induced dissociation (CID) experiments.

  • Negative Mode ([M-H]⁻): The acidity of the hydroxyl proton allows for deprotonation, forming an alkoxide ion. This can provide complementary fragmentation information.

2.2. Atmospheric Pressure Chemical Ionization (APCI) APCI is suitable for less polar to moderately polar, thermally stable compounds with molecular weights typically under 1500 Da.[11][12][13][14] It involves vaporizing the sample before ionization via a corona discharge.[7][12] Given the polyyne structure, thermal stability could be a concern, but APCI may be advantageous if ESI yields a poor signal.[11][12] It often produces [M+H]⁺ ions and can sometimes generate radical cations (M⁺•).[15]

2.3. Electron Ionization (EI) EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[16][17] While often too energetic to observe a molecular ion for fragile molecules, the resulting fragmentation pattern provides a detailed "fingerprint" that is invaluable for structural elucidation.[17][18] For this molecule, EI would likely lead to the absence of a molecular ion peak but would reveal characteristic fragmentation pathways.[1]

The Power of High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of the molecule and its fragments, high-resolution mass spectrometry (HRMS) is indispensable. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm).[19][20] This precision allows for the unambiguous determination of elemental formulas, distinguishing between ions of the same nominal mass but different atomic compositions.[19][21][22] For our target molecule (C₁₃H₉ClOS), HRMS would confirm the exact mass of the molecular ion, solidifying its identification.

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In this process, the molecular ion (or a protonated/deprotonated variant) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen). Analyzing the resulting fragment ions allows for the piecing together of the molecular structure.

Key Predicted Fragmentations:

  • Loss of Water (H₂O): A very common fragmentation for alcohols, leading to a fragment ion at [M+H - 18]⁺.[2][3][23] This is often a primary and significant fragmentation event.

  • α-Cleavage: The bond adjacent to the carbon bearing the hydroxyl group is prone to cleavage.[2][3][24] This can occur on either side of the alcohol.

    • Cleavage of the C1-C2 bond would result in the loss of a •CH₂Cl radical.

    • Cleavage of the C2-C3 bond would lead to the loss of the polyyne-thiophene moiety as a radical.

  • Cleavage of the Chlorine Atom: Loss of a chlorine radical (•Cl) is a characteristic fragmentation for chlorinated compounds, resulting in an [M-Cl]⁺ ion.[25]

  • Thiophene Ring Fragmentation: The stable thiophene ring itself may appear as a fragment ion, or it may fragment further, although this is less common than fragmentation of the side chains.[4]

  • Polyyne Chain Cleavages: The long carbon chain can undergo various cleavages, though the conjugated system adds stability.

The following table summarizes the predicted key fragment ions for the protonated molecule ([M+H]⁺).

Predicted Fragment Ion Neutral Loss Formula of Ion Calculated m/z (Monoisotopic) Notes
[M+H]⁺C₁₃H₁₀ClOS⁺249.0141Protonated Molecular Ion. Expect a 3:1 isotopic pattern at m/z 249/251.
[M+H - H₂O]⁺H₂OC₁₃H₈ClS⁺231.0035Loss of water from the secondary alcohol. A very likely and prominent peak.
[M+H - Cl]⁺ClC₁₃H₁₀OS⁺214.0425Loss of the chlorine atom.
[M+H - •CH₂Cl]⁺•CH₂ClC₁₂H₈OS⁺200.0269α-cleavage at the C1-C2 bond.
[C₇H₅S]⁺C₆H₅ClOC₇H₅S⁺121.0112Fragment corresponding to the prop-1-ynyl-thiophene cation.

Experimental Protocol: A Step-by-Step Guide

This section outlines a practical workflow for the analysis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol using LC-HRMS with ESI.

5.1. Sample Preparation

  • Solvent Selection: Dissolve the compound in a high-purity (LC-MS grade) solvent compatible with ESI, such as methanol or acetonitrile.[10]

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and dilute to a final working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Additives: To promote protonation in positive mode ESI, add 0.1% formic acid to the final sample solution.[10]

5.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A gradient from 5% B to 95% B over 10-15 minutes should provide adequate separation from any impurities.

  • Flow Rate: 0.2-0.4 mL/min.

5.3. Mass Spectrometer (HRMS) Parameters

  • Ionization Mode: ESI (Positive and Negative)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120-150 °C

  • Data Acquisition:

    • Full Scan MS: Acquire high-resolution full scan data to identify the accurate mass of the molecular ion and confirm its isotopic pattern.

    • MS/MS (dd-MS²): Perform data-dependent MS/MS. Set the instrument to isolate the most intense ions from the full scan (starting with the predicted [M+H]⁺ at m/z 249.0141) and fragment them using CID.

Data Interpretation: A Self-Validating System

A trustworthy analysis relies on a self-validating interpretation of the acquired data.

  • Identify the Molecular Ion: In the full scan spectrum, locate the ion corresponding to the calculated exact mass of the protonated molecule (249.0141).

  • Validate Isotopic Patterns: Confirm the presence of the characteristic isotopic signature for one chlorine atom (a peak at M+2 with ~32% the intensity of the M peak) and one sulfur atom (a peak at M+2 with ~4.4% the intensity of the M peak).[5][26] The combination of these will create a unique pattern.

  • Analyze MS/MS Fragments: Compare the accurate masses of the fragment ions in the MS/MS spectrum to the predicted fragments in the table above. The presence of key fragments like [M+H - H₂O]⁺ provides strong evidence for the presence of the hydroxyl group.

  • Confirm Elemental Compositions: Use the high-resolution data to calculate the elemental formula for the parent ion and its major fragments. The calculated formulas should be consistent with the proposed fragmentation pathways.

Visualizing Workflows and Fragmentation

Diagrams are essential for conceptualizing the experimental process and the complex fragmentation cascades.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve in LC-MS Grade Solvent prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 lc C18 RP-HPLC prep3->lc esi Electrospray Ionization (ESI) lc->esi hrms HRMS Analyzer (e.g., Orbitrap, TOF) esi->hrms full_scan Full Scan MS (Accurate Mass) hrms->full_scan msms dd-MS² (Fragmentation) full_scan->msms interpret Data Interpretation (Formula Confirmation) msms->interpret

Caption: LC-HRMS workflow for the analysis of the target compound.

Predicted Fragmentation Pathway (Positive ESI Mode)

Fragmentation cluster_frags M [M+H]⁺ m/z = 249.0141 C₁₃H₁₀ClOS⁺ F1 [M+H - H₂O]⁺ m/z = 231.0035 C₁₃H₈ClS⁺ M->F1 - H₂O F2 [M+H - Cl]⁺ m/z = 214.0425 C₁₃H₁₀OS⁺ M->F2 - Cl•

Caption: Primary fragmentation pathways from the protonated molecular ion.

Conclusion

The mass spectrometric analysis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a multifaceted challenge that can be systematically addressed through the judicious application of modern analytical techniques. By leveraging soft ionization methods like ESI, the high resolving power of HRMS, and the structural insights from MS/MS, a comprehensive and confident characterization of this complex molecule is achievable. The distinct isotopic signatures of chlorine and sulfur, combined with predictable fragmentation patterns of the alcohol and polyyne functionalities, provide a self-validating system for structural confirmation. The principles and workflows detailed in this guide offer a robust template for researchers and drug development professionals tackling the structural elucidation of novel and complex chemical entities.

References

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Abstract This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of the novel compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This molecule, pos...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of the novel compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This molecule, possessing a unique combination of a thiophene core, a highly conjugated polyyne chain, a secondary alcohol, and a chloro substituent, presents significant interest for applications in materials science and as a potential intermediate in pharmaceutical synthesis.[1] This document outlines its fundamental molecular and physical characteristics, discusses the inherent stability challenges associated with its polyyne structure, and furnishes detailed, field-proven experimental protocols for its empirical characterization. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals embarking on the study of this or structurally related compounds.

Introduction and Molecular Overview

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a complex organic molecule characterized by a highly unsaturated and functionalized structure. The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[2][3][4] Thiophene and its derivatives are staples in medicinal chemistry and materials science due to their electronic properties and versatile reactivity.[3][5][6][7] Attached to this thiophene ring is a C6 polyyne chain, a rigid and linear structure of alternating single and triple carbon-carbon bonds, which is a defining feature of the molecule.[8] This extensive conjugation is expected to give rise to interesting optical and electronic properties.

The molecule is further functionalized with a secondary alcohol and a chloro group, which provide sites for further chemical modification and influence its polarity and solubility. The combination of these features suggests its potential use as a building block in the synthesis of larger, more complex molecular architectures for applications in organic electronics, such as semiconductors and photovoltaics, or as a key intermediate for bioactive compounds.[1]

Molecular Structure

The structural formula of the compound is C₁₃H₉ClOS.[1] A clear visualization of its architecture is crucial for understanding its properties.

Figure 1: 2D representation of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, a combination of data from a commercial supplier and predictive models allows for the compilation of its core physicochemical properties.[1]

PropertyValueSource
Molecular Formula C₁₃H₉ClOS[1][9]
Molecular Weight 248.728 g/mol [1][9]
Boiling Point (Predicted) 425.6 ± 45.0 °C at 760 mmHg[1]
Density (Predicted) 1.3 ± 0.1 g/cm³[1]
Appearance Not specified (likely solid at STP)N/A
Solubility Expected to be soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[10]N/A
Storage Conditions 2-8°C, dry, sealed environment.[1]N/A

Stability and Handling Considerations

A critical aspect of working with 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is the inherent instability of its long polyyne chain. Polyyne compounds are known to be sensitive to heat, light, and mechanical stress, and can be prone to exothermic decomposition or polymerization, which can present a significant hazard.[8]

Factors Influencing Stability
  • Chain Length: Longer polyyne chains are generally less stable than shorter ones.[11]

  • End Groups: The stability of polyynes can be significantly enhanced by the presence of bulky end groups that prevent intermolecular cross-linking.[8][12] In the case of the title compound, the thiophene and chloro-alcohol moieties serve this purpose to some extent.

  • Concentration: In solution, higher concentrations can lead to the formation of insoluble precipitates through cross-linking.[11] Dilute solutions are generally more stable.[11]

  • Temperature: Elevated temperatures can promote decomposition.[13] Storage at low temperatures (2-8°C) is recommended.[1]

Recommended Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Store in amber vials or protect from light to minimize photo-decomposition.

  • Temperature Control: Avoid excessive heating. If heating is necessary for a reaction, it should be done cautiously and with appropriate safety measures in place.

  • Solution Stability: Solutions should be prepared fresh and used promptly. Long-term storage in solution is not recommended without prior stability studies.[11]

Experimental Characterization Protocols

Empirical verification of the structure and properties of a novel compound like this is paramount. The following section outlines standard, field-proven methodologies for its characterization.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties synthesis Synthesis of Compound purification Chromatographic Purification (e.g., HPLC, Column) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir purity_check Purity Assessment (e.g., HPLC, LC-MS) purification->purity_check uv_vis UV-Vis Spectroscopy purity_check->uv_vis solubility Solubility Testing purity_check->solubility dsc Thermal Analysis (DSC/TGA) purity_check->dsc

Figure 2: A typical experimental workflow for the characterization of a novel organic compound.

Detailed Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR signals: Resonances corresponding to the thiophene protons, the methine proton of the alcohol, and the methyl protons of the propynyl group.

    • Expected ¹³C NMR signals: Resonances for the sp-hybridized carbons of the alkyne groups, the sp²-hybridized carbons of the thiophene ring, the carbon bearing the hydroxyl group, the carbon bearing the chlorine atom, and the methyl carbon.

B. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • The measured mass should be compared to the theoretical exact mass of C₁₃H₉ClOS.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Acquire the IR spectrum of the neat compound using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Expected characteristic absorptions:

      • A broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

      • Sharp peaks around 2100-2260 cm⁻¹ for the C≡C triple bond stretches.

      • Absorptions in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching of the thiophene ring.

      • A peak in the 600-800 cm⁻¹ range for the C-Cl stretch.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the conjugated π-system.

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol).

    • Record the absorption spectrum over a range of approximately 200-800 nm.

    • The extensive conjugation of the thiophene and polyyne systems is expected to result in strong absorption bands in the UV or visible region. The position of the maximum absorption wavelength (λ_max) provides insight into the electronic structure.

E. Differential Scanning Calorimetry (DSC)

  • Objective: To assess the thermal stability of the compound and identify any phase transitions.

  • Protocol:

    • Place a small, accurately weighed sample (1-5 mg) in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • Monitor for exothermic events, which could indicate decomposition, a key factor for polyyne compounds.[13]

Potential Applications and Future Directions

The unique structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol makes it a promising candidate for several advanced applications:

  • Organic Electronics: The rigid, conjugated backbone is ideal for creating molecular wires or as a component in organic semiconductors and conducting polymers.[1][8]

  • Pharmaceutical Synthesis: The various functional groups (alkynes, chloro, alcohol, thiophene) offer multiple handles for synthetic transformations, such as cross-coupling reactions, to build complex, biologically active molecules.[1][3][7] Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[14]

  • Supramolecular Chemistry: The linear structure could be utilized as a linker in the formation of metal-organic frameworks or other supramolecular assemblies.[1]

Future research should focus on the empirical validation of the predicted properties, a thorough investigation of its stability under various conditions, and exploration of its reactivity to unlock its full potential in these fields.

Conclusion

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a molecule of significant scientific interest due to its highly conjugated and functionalized structure. While its inherent stability as a polyyne requires careful handling, its potential applications in materials science and synthetic chemistry are substantial. This guide provides a foundational understanding of its physicochemical properties and a robust set of protocols for its empirical characterization, thereby enabling researchers to safely and effectively explore its utility.

References

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Foundational

Whitepaper: A Framework for the Structural Elucidation of Novel Thiophene-Containing Polyynes via X-ray Crystallography

An in-depth analysis of publicly available scientific literature and crystallographic databases reveals no specific entry for the X-ray crystal structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available scientific literature and crystallographic databases reveals no specific entry for the X-ray crystal structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This suggests that the detailed crystallographic analysis of this specific molecule has not been published or is not publicly accessible.

The inherent nature of X-ray crystallography requires the successful synthesis, purification, and crystallization of a compound, followed by diffraction experiments and data analysis. Without access to these primary experimental results, a technical guide on its specific crystal structure cannot be generated.

Therefore, this guide will instead focus on the hypothetical workflow and general principles that would be involved in determining the X-ray crystal structure of a novel, complex organic molecule like 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This will serve as an instructive framework for researchers and drug development professionals engaged in similar structural biology endeavors. We will use known methodologies and data from analogous structures to illustrate the process.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of synthetic chemistry and structural biology provides a powerful paradigm for modern drug discovery. The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties, reaction mechanisms, and interactions with biological targets. This guide outlines the comprehensive workflow for the structural determination of a novel, hypothetical compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, a molecule possessing a thiophene core, a polyyne chain, and stereogenic centers—features often associated with biologically active natural products. While the specific crystal structure of this exact molecule is not publicly available, this document serves as an in-depth technical guide to the methodologies and considerations essential for such a determination.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol suggests a multi-step synthesis, likely involving cross-coupling reactions such as the Sonogashira or Cadiot-Chodkiewicz couplings to assemble the polyyne backbone.

1.1. Synthetic Strategy and Purification

A plausible synthetic route would involve the coupling of a suitably functionalized thiophene precursor with a chlorinated hexadiyne fragment. The purification of the final product is of paramount importance; impurities can significantly hinder crystallization. High-performance liquid chromatography (HPLC) is often the method of choice for achieving the requisite >99% purity.

1.2. Crystallization: The Art and Science of Ordered Solids

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a molecule like our target, with its rigid and elongated structure, a variety of crystallization techniques should be explored.

Table 1: Crystallization Techniques for Novel Organic Compounds

Technique Description Advantages Considerations
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.Simple to set up; effective for a wide range of compounds.Solvent choice is critical; can sometimes lead to rapid precipitation.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.Provides fine control over the rate of crystallization.Requires careful selection of solvent/precipitant pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.Can produce high-quality crystals; useful for sensitive compounds.Can be technically challenging to set up without disturbing the interface.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Preparation of the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., a mixture of hexane and ethyl acetate) to the reservoir of each well.

  • Preparation of the Crystal Drop: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of the purified compound (e.g., 10 mg/mL in dichloromethane) with 2 µL of the reservoir solution.

  • Sealing the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Monitor the drops periodically under a microscope for the formation of single crystals over several days to weeks.

Part 2: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed at a synchrotron facility to leverage the high-intensity X-ray source.

2.1. Data Collection

The crystal is mounted on a goniometer and cryo-cooled to minimize radiation damage. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

2.2. Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. Software such as XDS or MOSFLM is commonly used for this purpose.

Diagram 1: X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High-Purity Compound Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Caption: Workflow for X-ray crystal structure determination.

Part 3: Structure Solution, Refinement, and Validation

3.1. Structure Solution

The "phase problem" is a central challenge in crystallography. For small molecules, direct methods, as implemented in programs like SHELXS, are typically successful in determining the initial phases and generating an initial electron density map.

3.2. Structure Refinement

The initial model is then refined against the experimental data using software such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

Table 2: Key Crystallographic Refinement Parameters

Parameter Description Ideal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality structures
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1, indicating a good fit between the model and the data.~1.0

3.3. Structure Validation

The final refined structure must be rigorously validated to ensure its chemical and geometric sensibility. Tools like checkCIF are used to identify potential issues with the structure, such as unusual bond lengths or angles, and to ensure compliance with crystallographic standards.

Part 4: Hypothetical Structural Features of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Based on the chemical structure, we can anticipate several key features in the crystal structure:

  • Planarity of the Thiophene Ring: The thiophene ring is expected to be essentially planar.

  • Linearity of the Polyne Chain: The sp-hybridized carbon atoms of the diyne and yne moieties will enforce a near-linear geometry.

  • Intermolecular Interactions: The presence of the hydroxyl group and the chlorine atom suggests the possibility of hydrogen bonding and halogen bonding, respectively. These interactions would likely play a significant role in the crystal packing.

Diagram 2: Key Expected Intermolecular Interactions

Intermolecular Interactions cluster_A Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 HB Molecule3 Molecule C Molecule1->Molecule3 PiPi Molecule2->Molecule3 XB HB Hydrogen Bond (O-H···O) XB Halogen Bond (C-Cl···π) PiPi π-π Stacking (Thiophene-Thiophene)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The determination of the X-ray crystal structure of a novel compound like 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a meticulous process that bridges synthetic chemistry, physics, and computational analysis. While the specific structure remains to be elucidated, the framework presented here provides a comprehensive guide to the methodologies and critical thinking required. The resulting three-dimensional model would be invaluable for understanding the molecule's properties and for guiding future efforts in the design of new therapeutic agents.

References

  • Principles of X-ray Crystallography: (Source: Online tutorial from the University of Southampton) [Link]

  • Crystallization of Small Molecules: (Source: Article from the Journal of Applied Crystallography) [Link]

  • SHELX for Crystal Structure Refinement: (Source: Documentation at the University of Göttingen) [Link]

  • checkCIF for Structure Validation: (Source: International Union of Crystallography) [Link]

Exploratory

An In-Depth Technical Guide to the Solubility of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in Common Laboratory Solvents

Introduction: Understanding the Physicochemical Landscape of a Complex Polyacetylene 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a highly conjugated, multifunctional molecule of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Complex Polyacetylene

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a highly conjugated, multifunctional molecule of significant interest in materials science and pharmaceutical research.[1][2][3] Its rigid polyacetylene backbone, coupled with a thiophene moiety, a chloro group, and a hydroxyl group, creates a unique electronic and structural profile. This guide provides a comprehensive analysis of the predicted solubility of this compound in common laboratory solvents and outlines a rigorous experimental workflow for its empirical determination. The rationale behind solvent selection and methodological choices is detailed to empower researchers in designing and interpreting their own solubility studies.

The inherent nature of polyacetylenes is often characterized by poor solubility due to strong intermolecular π-π stacking interactions of the conjugated system.[4][5] However, the presence of various substituents can significantly modulate these interactions and, consequently, the compound's solubility.[4] Understanding these nuances is critical for any application, from solution-phase reactions to the development of solution-processable materials.

Structural Analysis and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] A detailed examination of the molecular structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol allows for a reasoned prediction of its solubility profile.

  • Nonpolar Characteristics : The extensive polyacetylene chain and the thiophene ring are major contributors to the molecule's nonpolar character.[8] Thiophene itself is insoluble in water but soluble in nonpolar organic solvents like benzene and ether.[8][9] The propynyl group further enhances the lipophilicity of the molecule.

  • Polar Characteristics : The presence of a hydroxyl (-OH) group introduces a polar, protic site capable of acting as a hydrogen bond donor and acceptor. The chlorine atom, while electronegative, contributes to a lesser extent to the overall polarity. The sulfur atom in the thiophene ring also possesses lone pairs of electrons that can engage in intermolecular interactions.[9]

This combination of polar and nonpolar features suggests that the compound is unlikely to be soluble in highly polar protic solvents like water or in very nonpolar aliphatic solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact with the solute's diverse structural elements.

Table 1: Predicted Solubility of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Aprotic Hexane, CyclohexaneLowThe large, nonpolar hydrocarbon backbone is insufficient to overcome the polarity introduced by the hydroxyl and chloro groups.
Toluene, BenzeneModerateThe aromatic rings can engage in π-π stacking with the thiophene and polyacetylene systems, aiding dissolution.
Polar Aprotic Dichloromethane (DCM)HighThe polarity is suitable to interact with the polar groups, while its organic nature accommodates the nonpolar backbone.[10]
ChloroformHighSimilar to DCM, it offers a good balance of polarity and organic character.[10]
Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, and its overall polarity is well-suited for this type of molecule.
AcetoneHighThe ketone carbonyl is a good hydrogen bond acceptor, and its polarity is appropriate.[10]
Dimethyl Sulfoxide (DMSO)Very HighA highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.[10]
Ethyl AcetateModerate to HighThe ester group provides polarity and hydrogen bond accepting capabilities.[10]
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl groups of the solvent can compete for hydrogen bonding, but the large nonpolar part of the solute may limit solubility.
WaterInsolubleThe large, nonpolar carbon-rich structure will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.[8]

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately determining the solubility of a novel compound. The following workflow combines qualitative assessment with a quantitative method to provide a comprehensive solubility profile.

Caption: Experimental workflow for determining the solubility of the target compound.

Detailed Protocols

This initial phase provides a rapid assessment of solubility in a broad range of solvents, guiding the selection of solvents for more rigorous quantitative analysis.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Vials (e.g., 1.5 mL or 4 mL)

  • A selection of solvents (see Table 1)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 mg of the compound into a clean, dry vial.

  • Add 1.0 mL of the selected solvent to the vial. This creates a target concentration of 1 mg/mL.

  • Cap the vial securely and vortex the mixture vigorously for 2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: No visible solid particles. The solution is clear.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved. The solution may be clear or slightly hazy.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observations for each solvent tested.

Expert Insight: The choice of 1 mg/mL as a starting point is a common practice in pharmaceutical and chemical research to quickly classify a compound's solubility. It provides a practical threshold for many applications.

This is a widely accepted method for determining the equilibrium solubility of a compound.[6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • Selected solvents from the qualitative screening where the compound showed at least partial solubility.

  • Thermostatically controlled shaker or incubator.

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the chosen solvent (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure that undissolved solid remains after equilibration.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, carefully remove the vial and let any suspended particles settle.

  • To separate the dissolved solute from the undissolved solid, either centrifuge the sample at high speed and carefully collect the supernatant, or filter the solution using a chemically resistant syringe filter. This step is critical to avoid artificially high results from suspended microparticles.

  • Accurately dilute a known volume of the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Prepare a series of standard solutions of the compound with known concentrations to create a calibration curve.

  • Analyze the diluted sample and the standard solutions using the chosen analytical method.

  • Calculate the concentration of the diluted sample using the calibration curve.

  • Multiply the result by the dilution factor to determine the equilibrium solubility of the compound in the original solvent. Express the final result in units such as mg/mL or mol/L.

Trustworthiness of the Protocol: This self-validating system relies on the creation of a standard curve from the same compound being tested, ensuring that the quantification is accurate and specific to the analyte. The 24-hour equilibration period is a standard to ensure that the thermodynamic equilibrium of solubility is achieved.

Conclusion

The solubility of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is predicted to be highest in polar aprotic solvents such as DMSO, THF, and chlorinated solvents like DCM and chloroform. Its unique structure, possessing both polar and nonpolar characteristics, dictates a nuanced solubility profile. The provided experimental workflow offers a robust and reliable methodology for researchers to empirically determine the precise solubility in various laboratory solvents. This foundational data is indispensable for the successful application of this promising compound in drug development and materials science.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Koz, B., Kiskan, B., & Yagci, Y. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 383–393.
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Cambridge University Press. (2024, March 28). Polyacetylenes (Chapter 2)
  • ResearchGate. (2025, October 16). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
  • Solubility of Things. (n.d.). Thiophene.
  • Koz, B., Kiskan, B., & Yagci, Y. (2008). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International journal of molecular sciences, 9(3), 383–393.
  • Aljamali, N. M. (2020). Properties of Thiophene Derivatives and Solubility.
  • Wikipedia. (n.d.). Polyacetylene.
  • Zhang, C., et al. (2014).
  • ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents.
  • Wikipedia. (n.d.). Acetylene.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Koz, B., Kiskan, B., & Yagci, Y. (2009). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International Journal of Molecular Sciences, 9(3), 383-393.
  • ScreenLib. (n.d.). 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol.
  • Sciencemadness Wiki. (2022, January 2). Thiophene.
  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • ResearchGate. (2025, August 9).
  • MedchemExpress.com. (n.d.). 1-chloro-6-5-prop-1-ynyl-thiophen-2-yl-hexa-3-5-diyn-2-ol.
  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • American Chemical Society. (2026, January 3). Liquid–Liquid Equilibrium for Thiophene Extraction from Coal Tar Model Mixture with Ionic Liquid-Based Deep Eutectic Solvents.
  • BLDpharm. (n.d.). 78876-52-5|1-Chloro-6-(5-(prop-1-Ynyl)thiophen-2-Yl)hexa-3,5-Diyn-2-Ol.

Sources

Foundational

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Naturally Occurring Thiophene Polyacetylenes

Abstract Thiophene polyacetylenes represent a unique class of sulfur-containing secondary metabolites predominantly found in the plant family Asteraceae. Biosynthetically derived from fatty acids, these compounds are cha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene polyacetylenes represent a unique class of sulfur-containing secondary metabolites predominantly found in the plant family Asteraceae. Biosynthetically derived from fatty acids, these compounds are characterized by a five-membered thiophene ring often attached to a polyacetylene chain. Their discovery has unveiled a fascinating area of natural product chemistry, driven by a wide spectrum of potent biological activities, including antimicrobial, insecticidal, and cytotoxic properties. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the history, biosynthesis, and the critical experimental workflows for the extraction, isolation, and structural elucidation of these compelling molecules.

Introduction: The Rise of a Sulfur-Containing Arsenal

Naturally occurring thiophenes are a relatively small but powerful family of metabolites distinguished by the presence of one to five thiophene rings.[1][2] These heterocyclic aromatic compounds are particularly characteristic of plants within the Asteraceae family, including well-known genera such as Tagetes (marigolds), Echinacea, and Artemisia.[3][4] Plants produce these compounds as a sophisticated chemical defense mechanism against a variety of threats, including pathogenic fungi, bacteria, nematodes, and insects.[5][6]

The structural backbone of these molecules is a polyacetylene chain, a hydrocarbon containing two or more carbon-carbon triple bonds.[7] The biosynthetic incorporation of a sulfur atom to form the thiophene ring creates a chemically stable yet highly reactive molecule. It is this unique combination of a conjugated polyacetylene system and a sulfur heterocycle that underpins their diverse biological activities, which range from phototoxicity to potent cytotoxicity against cancer cell lines.[2][3][8] This guide aims to provide a comprehensive technical framework for the scientific community to explore and harness the potential of these natural products.

Chapter 1: A Historical Perspective on Discovery

The journey into the world of natural thiophenes began in the mid-20th century. The first naturally occurring thiophene, α-terthienyl (α-T), was isolated from the petals of the Mexican marigold (Tagetes erecta)[7]. This discovery was a landmark, revealing that nature could readily synthesize these sulfur-containing heterocyclic structures. A decade later, a second key compound, 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT), was identified, further cementing the Tagetes genus as a rich source of these metabolites.[7]

Early research was characterized by the painstaking work of isolation and structural determination using classical chemical methods. The advent of modern spectroscopic techniques revolutionized the field, allowing for the rapid identification of a vast array of thiophene derivatives. Over 150 different thiophene polyacetylenes have now been identified from various genera within the Asteraceae family.[4] These discoveries have shown that while some compounds are widespread, many are specific to certain tribes or genera, making them valuable chemotaxonomic markers for plant classification.[7]

Chapter 2: The Biosynthetic Blueprint

The formation of thiophene polyacetylenes is a fascinating example of specialized plant metabolism. These compounds are not synthesized from scratch but are derived from common fatty acid precursors, primarily oleic acid. The biosynthetic pathway involves a series of desaturation and acetylenase reactions to create the characteristic polyacetylene backbone.[9][10]

The key steps in the biosynthesis are:

  • Desaturation: Starting from an 18-carbon fatty acid like oleic acid, a series of desaturase enzymes introduce double and triple bonds into the hydrocarbon chain. This creates highly unsaturated intermediates like crepenynic acid.[10]

  • Chain Modification: The polyacetylene chain can be shortened or further modified through various enzymatic reactions.

  • Sulfur Addition: The defining step is the incorporation of a sulfur atom to form the thiophene ring. This is believed to occur via the addition of a sulfur donor (like H₂S) across a diyne (two conjugated triple bonds) portion of the polyacetylene precursor.[9] This cyclization event is a critical juncture that diverts the metabolic flow towards this unique class of compounds.

The entire process is a highly regulated metabolic web, often localized in specific plant tissues, such as the roots, which are in direct contact with soilborne pathogens and pests.[11][12][13]

Thiophene Polyacetylene Biosynthesis FattyAcid Oleic Acid (C18 Fatty Acid) CrepenynicAcid Crepenynic Acid FattyAcid->CrepenynicAcid FAD2-type Desaturases/ Acetylenases Polyacetylene C13/C14 Polyacetylene Precursors (e.g., ene-tetrayne-ene) CrepenynicAcid->Polyacetylene Further Desaturation & Chain Shortening Thiophene Monothiophene Derivatives Polyacetylene->Thiophene Sulfur Donor (e.g., H₂S) Addition & Cyclization Bithiophene Bithiophene & Terthiophene Derivatives (e.g., BBT, α-T) Thiophene->Bithiophene Dimerization/ Elongation

A simplified overview of the biosynthetic pathway from fatty acids to complex thiophenes.

Chapter 3: From Plant to Pure Compound: A Methodological Workflow

The successful isolation and identification of thiophene polyacetylenes hinge on a systematic and carefully chosen experimental workflow. Due to their lipophilic nature and potential instability, specific protocols must be followed to ensure high yield and purity.

Step-by-Step Protocol for Extraction

The primary goal of extraction is to efficiently remove the target thiophenes from the complex plant matrix while minimizing the co-extraction of interfering substances.

Rationale: Thiophene polyacetylenes are non-polar to moderately polar compounds. Therefore, a non-polar organic solvent is the optimal choice for initial extraction. This approach leverages the "like dissolves like" principle, maximizing the yield of lipophilic thiophenes while leaving behind highly polar compounds like sugars and proteins.

Protocol:

  • Material Preparation: Harvest the appropriate plant tissue (roots are often the richest source).[11] The material should be thoroughly washed, dried (lyophilization or air-drying at low temperatures is preferred to prevent degradation), and ground into a fine powder to maximize surface area for extraction.

  • Solvent Selection: Select a non-polar solvent such as n-hexane, petroleum ether, or diethyl ether.[8][14]

  • Extraction Method:

    • Maceration: Soak the powdered plant material in the chosen solvent for 24-48 hours at room temperature with occasional agitation. This is a simple and effective method for small-scale extractions.

    • Soxhlet Extraction: For more exhaustive extraction, use a Soxhlet apparatus.[14] This method continuously passes fresh, hot solvent over the sample, but care must be taken as some polyacetylenes can be heat-labile.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a low temperature (typically < 40°C) to yield a crude lipophilic extract.

Protocol for Isolation and Purification

The crude extract is a complex mixture. Chromatographic techniques are essential to separate the individual thiophene compounds.

Rationale: The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. By starting with low-polarity mobile phases and gradually increasing polarity, compounds are eluted in order of increasing polarity.

Protocol:

  • Column Chromatography (CC):

    • Stationary Phase: Pack a glass column with silica gel, which is a polar stationary phase.

    • Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate or chloroform.

    • Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: For final purification to obtain single, high-purity compounds, HPLC is the method of choice.[15] Reverse-phase HPLC (with a non-polar C18 stationary phase) is often used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed.

    • Detection: A UV-Vis detector is highly effective, as the conjugated double and triple bonds in thiophene polyacetylenes result in strong UV absorbance.[7]

Protocol for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic techniques.

Protocol:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This is often the first step. The extensive conjugation in polyacetylenes gives rise to characteristic strong absorption maxima, providing initial evidence of the chromophore's nature.[16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Look for characteristic peaks for C≡C (alkyne) stretching around 2100-2260 cm⁻¹, and C-S stretching of the thiophene ring.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or GC-MS) provides the exact molecular weight and elemental formula of the compound.[12][13] The fragmentation pattern can also give valuable clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Signals for thiophene ring protons and acetylenic protons are characteristic.[17][18]

    • ¹³C NMR: Shows all the unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.[8]

Experimental Workflow cluster_spectroscopy start_end start_end process process analysis analysis Plant Dried & Ground Plant Material (e.g., Roots) Extraction Solvent Extraction (n-Hexane) Plant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Lipophilic Extract Concentration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC PureCompound Pure Isolated Compound HPLC->PureCompound Spectroscopy Structural Elucidation PureCompound->Spectroscopy UV UV-Vis Spectroscopy->UV IR FT-IR Spectroscopy->IR MS HR-MS Spectroscopy->MS NMR 1D & 2D NMR Spectroscopy->NMR

Workflow for the isolation and identification of thiophene polyacetylenes.

Chapter 4: Biological Activities and Therapeutic Potential

The scientific interest in thiophene polyacetylenes is largely driven by their potent and diverse biological activities. These compounds have been shown to be effective as:

  • Nematicidals and Insecticidals: Compounds like α-terthienyl exhibit potent toxicity to nematodes and insects, often activated by UV light (phototoxicity).[2][7]

  • Antimicrobials: They display significant activity against a broad spectrum of bacteria and fungi, highlighting their role in plant defense.[2][7]

  • Antivirals: Some thiophenes have been investigated for their ability to inhibit viruses, including HIV-1.[2][3]

  • Cytotoxics: Many polyacetylenes show cytotoxic activity against various human cancer cell lines, making them interesting leads for anticancer drug discovery.[2][8][19]

The table below summarizes the activities of some representative thiophene polyacetylenes.

Compound NameStructureNatural Source (Genus)Notable Biological Activity
α-Terthienyl (α-T) Three linked thiophene ringsTagetes, EchinopsPotent phototoxic nematicidal & insecticidal activity[2][7]
BBT Butenynyl-bithiopheneTagetesNematicidal, Antifungal[7][12]
BBTOH Hydroxy-butynyl-bithiopheneTagetesAntimicrobial[12][13]
Pentaynene Polyacetylene precursorArtemisia, CarthamusCytotoxic, Anti-inflammatory[20]

Conclusion and Future Directions

The discovery of naturally occurring thiophene polyacetylenes has opened a rich field of study in natural product chemistry. From their initial isolation from marigolds to the elucidation of their complex biosynthetic pathways, these molecules continue to fascinate scientists. The robust methodologies for their extraction, purification, and characterization outlined in this guide provide a solid foundation for researchers to explore the vast, untapped potential of the Asteraceae family.

Future research will likely focus on several key areas:

  • Biosynthetic Engineering: With a deeper understanding of the enzymes involved, it may be possible to engineer plants or microbial systems to produce specific thiophenes in larger quantities.[19]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms behind their potent biological activities is crucial for translating these compounds into therapeutic applications.

  • Total Synthesis: Developing efficient synthetic routes will be essential for producing analogs and conducting structure-activity relationship (SAR) studies to optimize their potency and selectivity.

As we continue to refine our analytical tools and deepen our understanding of plant biochemistry, thiophene polyacetylenes are poised to remain a significant source of inspiration for new medicines and agrochemicals.

References

  • Ibrahim, S., Omar, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants. Available at: [Link]

  • Konovalov, D. A. (2014). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences. Available at: [Link]

  • Ibrahim, S.R.M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel, Switzerland). Available at: [Link]

  • Mohamed, G. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Available at: [Link]

  • Ibrahim, S., Omar, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. Available at: [Link]

  • Tian, S., et al. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2009). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis and characterization of polyacetylene with side-chain thiophene functionality. International Journal of Molecular Sciences. Available at: [Link]

  • Ibrahim, S.R.M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. Progress in Lipid Research. Available at: [Link]

  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Hudson, J. B. (1990). Naturally Occuring Thiophenes. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2017). Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. MDPI. Available at: [Link]

  • Mohamed, G. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. Available at: [Link]

  • Margl, L., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]

  • Downum, K. R., & Towers, G. H. N. (1983). Analysis of thiophenes in the Tagetae (Asteraceae) by HPLC. Journal of Natural Products. Available at: [Link]

  • Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. National Institutes of Health. Available at: [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

  • Chicca, A., et al. (2008). Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida. PubMed. Available at: [Link]

  • Minorsky, P. (2018). Polyacetylene Biosynthesis in Carrot. Plantae. Available at: [Link]

  • Mary, Y. S., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. National Institutes of Health. Available at: [Link]

  • Christensen, L. P. (2020). Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. MDPI. Available at: [Link]

  • Chicca, A., et al. (2008). Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida. ResearchGate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS Number: 78876-52-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the naturally occurring polyacetylene, 1-Chloro-6-(5-(p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the naturally occurring polyacetylene, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, with CAS number 78876-52-5. This document synthesizes available data on its chemical and physical properties, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for research and development.

Introduction: A Unique Molecular Architecture from Nature

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a fascinating example of the structural diversity found in natural products. Belonging to the class of polyacetylenes and containing a thiophene moiety, this compound has been isolated from plants of the Asteraceae family, renowned for producing a wide array of bioactive secondary metabolites.[1][2] The conjugated system of triple and double bonds, combined with the presence of a chloro group and a hydroxyl functionality, imparts a unique reactivity profile to this molecule, making it an intriguing subject for synthetic chemists and drug discovery scientists.

The thiophene ring is a well-established pharmacophore, and its incorporation into a polyacetylene chain suggests a range of potential biological activities, from antimicrobial and antiviral to cytotoxic effects.[1][3] This guide will delve into the known characteristics of this compound and provide a framework for its further investigation and utilization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The following data has been compiled from available sources.

Physical and Chemical Properties
PropertyValueSource
CAS Number 78876-52-5[4]
Molecular Formula C₁₃H₉ClOS[5]
Molecular Weight 248.728 g/mol [5]
Boiling Point 425.6 ± 45.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/ml[5]
Appearance Not explicitly stated, likely an oil or solid-
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
Storage 2-8°C, dry, sealed environment[5]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methyl group of the prop-1-ynyl substituent, the methine proton adjacent to the hydroxyl and chloro groups, and the hydroxyl proton itself. The coupling patterns of the thiophene protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the acetylenic carbons, the carbons of the thiophene ring, the methyl carbon, the carbon bearing the hydroxyl and chloro groups, and the carbon of the chloromethyl group. The chemical shifts of the sp-hybridized carbons would be characteristic of the polyyne chain.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to display characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.

  • C≡C stretch: Sharp, weak to medium bands in the region of 2100-2260 cm⁻¹ for the alkyne moieties.

  • C-S stretch: Bands associated with the thiophene ring.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

2.2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 248, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the side chains and fragmentation of the thiophene ring.

Synthesis and Isolation

Natural Source and Isolation

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a naturally occurring compound found in plants of the genus Laggera, which belongs to the Asteraceae family.[8] The isolation of this and similar acetylenic thiophenes typically involves the extraction of the plant material (often the roots) with organic solvents of increasing polarity, followed by chromatographic separation techniques.

Conceptual Isolation Workflow:

Isolation_Workflow PlantMaterial Dried and Ground Laggera alata Plant Material Extraction Sequential Extraction (e.g., Hexane, Ethyl Acetate, Methanol) PlantMaterial->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Eluted Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Monitoring PurifiedCompound Pure 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Fractions->PurifiedCompound TLC->ColumnChromatography Fraction Selection

Caption: A generalized workflow for the isolation of the target compound from its natural source.

Detailed Protocol Considerations:

A typical isolation procedure would involve the following steps:

  • Extraction: The dried and powdered plant material is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the mixture into fractions.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using a combination of spectroscopic methods, including NMR, IR, and MS, as detailed in the previous section.

Synthetic Approaches

While a specific synthetic route for this exact molecule is not prominently published, its structure suggests plausible synthetic strategies based on established organic chemistry reactions. The key challenges lie in the controlled formation of the polyyne chain and the introduction of the chloro- and hydroxyl- functionalities.

Retrosynthetic Analysis:

A plausible retrosynthetic pathway would involve the disconnection of the polyyne chain, likely through Sonogashira or Cadiot-Chodkiewicz coupling reactions.

Retrosynthesis Target 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Disconnect1 C-C Bond Formation (e.g., Sonogashira Coupling) Target->Disconnect1 Fragment1 2-(prop-1-ynyl)thiophene Precursor Disconnect1->Fragment1 Fragment2 Functionalized Hexadiyne Precursor Disconnect1->Fragment2

Caption: A simplified retrosynthetic analysis of the target molecule.

Potential Applications and Biological Activity

The unique structural features of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol suggest a range of potential applications, primarily in the fields of medicinal chemistry and materials science.

Drug Development and Biological Activity

Naturally occurring polyacetylenes and thiophenes are known to exhibit a broad spectrum of biological activities.[1][3]

  • Antimicrobial and Antiviral Activity: The conjugated π-system and the presence of heteroatoms are common features in many antimicrobial and antiviral agents.[1]

  • Cytotoxic Activity: Polyynes are known to exhibit cytotoxicity against various cancer cell lines, making this compound a potential candidate for anticancer drug discovery.

  • Enzyme Inhibition: The electrophilic nature of the polyyne chain could allow for covalent modification of enzyme active sites, leading to inhibitory activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Materials Science

The extended π-conjugated system of this molecule makes it a potential building block for organic electronic materials.[5]

  • Organic Semiconductors: Thiophene-containing conjugated molecules are widely used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Molecular Wires: The linear, rigid structure of the polyyne chain could be exploited in the design of molecular wires for nanoelectronics.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[5] As a general precaution for a highly functionalized, potentially reactive molecule, the following safety measures should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and sealed container, away from light and sources of ignition.[5]

Conclusion and Future Perspectives

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol represents a compelling molecular scaffold with significant potential in both medicinal chemistry and materials science. While its characterization in the scientific literature is not yet exhaustive, its structural relationship to other bioactive natural products warrants further investigation.

Future research should focus on:

  • Total Synthesis: The development of a robust and efficient total synthesis would enable the preparation of larger quantities for in-depth biological evaluation and the synthesis of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive biological screening against a panel of cancer cell lines, bacteria, fungi, and viruses would help to identify its therapeutic potential.

  • Mechanistic Studies: Elucidation of the mechanism of action for any observed biological activity would be crucial for its development as a drug lead.

  • Materials Characterization: Investigation of its photophysical and electronic properties would shed light on its suitability for applications in organic electronics.

This technical guide provides a foundation for researchers to embark on the further exploration of this intriguing natural product.

References

  • Ibrahim, S. R. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 679-707.
  • Bohlmann, F., et al. (1981). Naturally Occurring Thiophenes. Phytochemistry, 20(4), 855-857.
  • Mohamed, G. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539.
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  • Zheng, Q., et al. (2003). Eudesmane Derivatives and Other Sesquiterpenes From Laggera Alata.
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  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • Owoeye, O. A., et al. (2016). Isolation, Structure Elucidation and Larvicidal Activity of Laggera alata Extracts. Research Journal of Pharmacy and Technology, 9(9), 1365-1371.
  • ScreenLib. (n.d.). 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

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Foundational

A Theoretical Exploration of Chlorinated Thiophene Polyacetylenes: Modulating Electronic Properties for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Synergy of Thiophene, Polyacetylene, and Chlorine In the quest for novel organic materials with tail...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Thiophene, Polyacetylene, and Chlorine

In the quest for novel organic materials with tailored electronic and optical properties, the molecular architecture of conjugated polymers is a paramount consideration. Among the vast library of building blocks, thiophene-based materials and polyacetylenes stand out for their exceptional charge transport and optical characteristics.[1][2] Polyacetylene, in its purest form, is a foundational conductive polymer, with a backbone of alternating single and double carbon-carbon bonds that facilitates electron delocalization.[3][4] Its discovery and the subsequent finding that its conductivity could be dramatically increased through doping launched the field of organic electronics, a discovery recognized with the Nobel Prize in Chemistry in 2000.[3][5]

Thiophene oligomers and polymers are renowned for their environmental stability, versatile synthesis, and excellent semiconducting properties, making them central to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][6] The fusion of a thiophene moiety with a polyacetylene chain creates a powerful synergy, combining the high charge mobility potential of the polyacetylene backbone with the stability and synthetic tunability of the thiophene ring.

This guide delves into the theoretical properties of a specific, strategic modification to this system: chlorination. The introduction of chlorine atoms onto the thiophene ring serves as a potent tool for fine-tuning the material's fundamental characteristics. As a strongly electron-withdrawing group, chlorine exerts significant inductive effects, altering molecular geometry, electronic energy levels, and intermolecular packing.[7][8] Understanding these effects from a theoretical and computational standpoint is critical for the rational design of next-generation materials for applications ranging from organic electronics to nonlinear optics.[9][10]

Part 1: Theoretical Framework and Computational Methodologies

To accurately predict and understand the properties of chlorinated thiophene polyacetylenes, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, providing a formidable balance between computational cost and accuracy for conjugated organic molecules.[11][12]

The Choice of DFT Functionals and Basis Sets

The selection of an appropriate functional and basis set is a critical first step that dictates the reliability of the theoretical predictions.

  • Functionals: Hybrid functionals, such as B3LYP, are frequently employed for geometry optimizations and electronic structure calculations of thiophene-based systems.[9][13] They incorporate a portion of exact Hartree-Fock exchange, which tends to provide more accurate predictions of bond lengths, vibrational frequencies, and frontier molecular orbital (FMO) energies compared to pure DFT functionals. For more refined calculations of optical properties or systems with significant charge-transfer character, range-separated functionals like CAM-B3LYP or ωB97X-D may be more suitable.

  • Basis Sets: Pople-style basis sets, particularly 6-31G(d,p) or larger, are standard for these types of molecules.[13] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding and electron distribution around the sulfur and chlorine atoms, as well as the π-conjugated system.

A Self-Validating Computational Workflow

A trustworthy theoretical protocol follows a logical, multi-step process where each step validates the next. This ensures that predicted properties are derived from a physically realistic molecular state.

Experimental Protocol: Standard Workflow for Property Prediction

  • Geometry Optimization: The initial step is to find the lowest energy structure of the molecule. This is performed using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The optimization algorithm iteratively adjusts atomic positions until a stationary point on the potential energy surface is located.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable structure. These results also provide theoretical predictions of infrared (IR) and Raman spectra.

  • Electronic Structure Analysis: From the optimized geometry, single-point energy calculations are performed. This step yields critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.

  • Excited State Calculations: To predict optical properties, such as the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are conducted.[13] This method provides information about the energies of electronic transitions and their corresponding oscillator strengths.

Below is a diagram illustrating this robust and self-validating computational workflow.

G cluster_input Initial Input cluster_workflow Computational Workflow cluster_output Predicted Properties Mol Molecular Structure (Chlorinated Thiophene Polyacetylene) Opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Mol->Opt Freq Step 2: Frequency Calculation Opt->Freq Is it a true minimum? Geom Optimized Geometry Opt->Geom SP Step 3: Electronic Structure (Single-Point Energy) Freq->SP Yes (No imaginary freq.) Vib Vibrational Spectra Freq->Vib TDDFT Step 4: Excited State Calc. (TD-DFT) SP->TDDFT FMO HOMO/LUMO Energies Band Gap SP->FMO Optical UV-Vis Spectrum NLO Properties TDDFT->Optical

Caption: Key chlorination positions on the thiophene ring.

Computational studies on chlorothiophenes have shown that substitution at the α-position (adjacent to the sulfur atom) is generally more thermodynamically stable than substitution at the β-position. [8][14]This preference is attributed to the resonance stabilization of the reaction intermediate during electrophilic aromatic substitution. [14]

Electronic and Optical Properties

The primary electronic effect of chlorine is its strong electron-withdrawing nature (inductive effect). This has a direct and predictable impact on the frontier molecular orbitals.

  • Stabilization of HOMO and LUMO: The chlorine atom will withdraw electron density from the π-conjugated system, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This effect is crucial for designing materials with specific energy level alignments for efficient charge injection/extraction in electronic devices like OPVs and OLEDs.

  • HOMO-LUMO Gap Tuning: While both FMOs are stabilized, the degree of stabilization may differ. The precise change in the HOMO-LUMO gap will depend on the position and degree of chlorination. Systematic theoretical investigations on nonfullerene acceptors have confirmed that precise chlorination is an effective strategy for tuning these energy levels and improving photovoltaic performance. [7]* Enhanced Nonlinear Optical (NLO) Properties: The introduction of strong electron-withdrawing groups like chlorine can significantly enhance the third-order NLO susceptibility of a molecule. [9][15]This is because it increases molecular hyperpolarizability by creating a more polarized π-electron system. Theoretical calculations using DFT are instrumental in predicting the first and second hyperpolarizabilities (β and γ), which are key metrics for NLO performance. [10][16] The following table summarizes the predicted effects of chlorination on key theoretical properties, based on extrapolations from related systems.

PropertyUnsubstituted Thiophene PolyacetylenePredicted Effect of ChlorinationRationale & References
Molecular Geometry Potentially non-planar torsionsIncreased planarity, especially with α-substitutionSteric influence of chlorine can lock dihedral angles, promoting a flatter structure for better π-conjugation. [7]
HOMO Energy Level Higher (less stable)Lower (more stable)Strong inductive electron-withdrawing effect of chlorine stabilizes the entire π-system. [8]
LUMO Energy Level Higher (less stable)Lower (more stable)Similar to the HOMO, the LUMO is stabilized by the electron-withdrawing nature of chlorine. [7]
HOMO-LUMO Gap LargerPotentially smallerIncreased planarity and enhanced conjugation can lead to a smaller energy gap, red-shifting the absorption spectrum. [7][13]
Conductivity SemiconductingPotentially increased upon dopingHalogenation is a form of p-type doping that creates charge carriers (polarons) on the polymer backbone, increasing conductivity. [3][17][18]
Third-Order NLO Response ModerateSignificantly enhancedThe introduction of a strong dipole via the C-Cl bond increases molecular hyperpolarizability. [9][15][19]

Part 3: Potential Applications and Future Directions

The theoretical properties of chlorinated thiophene polyacetylenes suggest their potential in several high-performance applications.

  • Organic Electronics: The ability to tune HOMO/LUMO levels via chlorination makes these materials highly attractive for use as active layers in OPVs and OFETs. [2]Lowering the LUMO can improve electron injection and transport, while lowering the HOMO can enhance stability against oxidation. [7]* Nonlinear Optics: The predicted enhancement in NLO properties positions these materials as candidates for applications in optical limiting, optical switching, and all-optical signal processing. [10]* Sensors: The sensitivity of the electronic structure to the chemical environment, combined with the tunable conductivity, could be exploited for the development of chemical sensors.

Future theoretical work should focus on systematically exploring the effect of the degree and pattern of chlorination. For example, comparing mono-, di-, tri-, and tetra-chlorinated thiophenes and their impact on the properties of polyacetylene chains of varying lengths would provide a comprehensive structure-property relationship map. Furthermore, beyond-DFT methods, such as GW approximation and the Bethe-Salpeter equation (GW-BSE), could provide even more accurate predictions of ionization potentials and optical absorption spectra for direct comparison with experimental results. [20][21]

Conclusion

Theoretical modeling provides indispensable insights into the properties of novel conjugated materials. For chlorinated thiophene polyacetylenes, a system not yet extensively explored, computational chemistry serves as a powerful predictive tool. By combining the known effects of chlorination on thiophene with the fundamental principles of polyacetylene electronics, we can construct a robust theoretical picture. The strategic introduction of chlorine is predicted to be a highly effective method for tuning molecular planarity, stabilizing frontier orbital energy levels, and enhancing nonlinear optical responses. These findings strongly motivate the synthesis and experimental characterization of this promising class of materials for advanced electronic and photonic applications.

References

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  • Van den Berg, J., et al. (2021). Effect of poly(thiophene)s topology on their third-order nonlinear optical response. Dyes and Pigments, 189, 109252. Available from: [Link]

  • ResearchGate. (n.d.). Structure of different forms of polyacetylene and polydiacetylene. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2022). Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. Polymers, 14(15), 3189. Available from: [Link]

  • Wang, C., et al. (2018). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A, 6(35), 17048-17054. Available from: [Link]

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  • Guimarães, R. G., et al. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. Available from: [Link]

  • Guimarães, R. G., et al. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. ResearchGate. Available from: [Link]

  • Ishida, K., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Scientific Reports, 11, 10852. Available from: [Link]

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  • Cho, Y., et al. (2023). Revealing the physical properties of chlorine-substituted poly(acetylene). Polymer Chemistry, 14(31), 3647-3652. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the investigation of the novel synthetic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of the novel synthetic compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, in the context of cancer research. While specific biological data for this molecule is not yet extensively published, its structural motifs—a substituted thiophene ring and a polyacetylene chain—are present in numerous compounds with established cytotoxic and anti-proliferative activities.[1][2] This guide, therefore, is built upon a scientifically informed hypothesis that this compound is a potent inducer of apoptosis and cell cycle arrest in cancer cells. We present detailed protocols for the initial assessment of its anti-cancer potential, including cell viability assays, elucidation of its apoptotic mechanism, and analysis of its impact on cell cycle progression. Furthermore, we provide a framework for extending these in vitro findings to in vivo xenograft models.

Introduction: Compound Overview and Hypothesized Mechanism of Action

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a unique chemical entity characterized by a chlorine-substituted hexadiynol chain linked to a propynyl-functionalized thiophene ring.[3][4][5] Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[6][7][8] The anticancer effects of thiophenes are often attributed to their ability to induce apoptosis and disrupt the cell cycle.[1][9] Similarly, polyacetylenes, a class of compounds characterized by multiple carbon-carbon triple bonds, are known for their cytotoxic effects against various cancer cell lines.[2][10]

Based on these structural precedents, we hypothesize that 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol exerts its anticancer activity through a multi-faceted mechanism involving the induction of apoptosis, potentially through the activation of reactive oxygen species (ROS), and by causing cell cycle arrest at critical checkpoints.[1][8]

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the compound induces cellular stress, leading to the activation of apoptotic pathways and cell cycle arrest.

hypothesized_mechanism Compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) DNA_Damage->CellCycleArrest

Caption: Hypothesized mechanism of action.

In Vitro Evaluation: Core Protocols

The following protocols are designed to provide a robust initial assessment of the anticancer properties of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

Cell Viability and Cytotoxicity Assays

A crucial first step is to determine the compound's effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Parameter Description
Cell Lines A panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
Compound Concentration A range of concentrations, typically from 0.01 µM to 100 µM.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control (e.g., doxorubicin).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

To determine if the compound induces apoptosis, flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI) is a standard method.[12][13][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

To investigate the effect of the compound on cell cycle progression, flow cytometry with PI staining is employed to analyze the DNA content of the cells.[15][16][17][18]

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16]

  • Washing: Wash the fixed cells with PBS.

  • RNAse Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Studies: Xenograft Models

Promising in vitro results should be validated in an in vivo setting. Subcutaneous xenograft models in immunodeficient mice are a standard preclinical model for evaluating the antitumor efficacy of novel compounds.[19][20][21][22][23]

Protocol 4: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation CellViability Cell Viability Assay (MTT) Determine IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Induction CellViability->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Investigate Cell Cycle Arrest ApoptosisAssay->CellCycleAssay XenograftModel Subcutaneous Xenograft Model Evaluate Antitumor Efficacy CellCycleAssay->XenograftModel Promising Results

Caption: Comprehensive experimental workflow.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial investigation of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as a potential anticancer agent. The combination of in vitro assays to elucidate its mechanism of action and in vivo studies to confirm its efficacy will be critical in determining its therapeutic potential. As with any novel compound, careful optimization of experimental conditions and the use of appropriate controls are paramount for obtaining reliable and reproducible data.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • PubMed. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PubMed. (2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Retrieved from [Link]

  • Bentham Science. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • ResearchGate. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • PubMed Central. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • PubMed Central. (2008). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • Anticancer Research. (2007). Effects of the Polyacetylene Capillin on Human Tumour Cell Lines. Retrieved from [Link]

  • ResearchGate. (2023). Guideline for anticancer assays in cells. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2025). Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells. Retrieved from [Link]

  • The University of Queensland. (2008). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • ScreenLib. (n.d.). 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | CAS 78876-53-6. Retrieved from [Link]

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Application

application of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as an antimicrobial agent

Application Notes & Protocols: Investigating 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as a Novel Antimicrobial Agent Disclaimer: The compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Investigating 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as a Novel Antimicrobial Agent

Disclaimer: The compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a novel molecular entity for the purposes of this guide. The following application notes are based on established principles for antimicrobial drug discovery and the known bioactivities of related thiophene and polyacetylene compounds. All protocols provided are templates and require optimization and validation.

Introduction: A Structurally-Inspired Antimicrobial Candidate

The global challenge of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. The hypothetical molecule, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, presents a compelling starting point for investigation. Its structure combines two key pharmacophores known for potent bioactivity: a thiophene ring and a polyacetylene chain.

  • Thiophenes: These sulfur-containing heterocycles are core components of numerous approved drugs and natural products, exhibiting a wide range of biological effects, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Polyacetylenes: This class of compounds, particularly those found in plants of the Asteraceae and Apiaceae families, is renowned for its strong antimicrobial and cytotoxic activities. Their mechanism often involves the disruption of cellular membranes and inhibition of key metabolic enzymes.

The unique combination of a halogenated polyacetylene and a substituted thiophene in this molecule suggests a potential for synergistic or novel mechanisms of antimicrobial action. This guide provides a comprehensive framework for the initial evaluation of this compound, from foundational antimicrobial screening to preliminary mechanism of action studies.

Part 1: Foundational Antimicrobial Activity Profiling

The initial phase of investigation focuses on determining the compound's spectrum of activity and its potency against a panel of clinically relevant microorganisms.

Experimental Workflow: From Stock to MIC/MBC

The overall process involves preparing the compound, performing serial dilutions, and challenging standardized bacterial and fungal inocula to determine the minimum concentrations that inhibit growth (MIC) and kill the microbes (MBC).

cluster_prep Compound Preparation cluster_testing Antimicrobial Testing C1 Synthesize & Purify Compound C2 Characterize (NMR, MS, HPLC) C1->C2 C3 Prepare High-Conc. Stock in DMSO C2->C3 T2 Perform Broth Microdilution Assay (CLSI Guidelines) C3->T2 Introduce to Assay T1 Select Microbial Panel (Gram+/-, Fungi) T1->T2 T3 Determine MIC (Lowest concentration with no visible growth) T2->T3 T4 Subculture from clear wells to Determine MBC T3->T4

Caption: Workflow for MIC and MBC Determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, a globally recognized standard for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of the compound that prevents visible growth of a target microorganism.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (hereafter "the compound")

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO. Subsequent dilutions should be made in the appropriate growth medium (e.g., CAMHB) to minimize DMSO concentration, ensuring it does not exceed 1% in the final assay wells, as this can affect microbial growth.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound working solution to the first column, creating a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and a known antibiotic.

    • Negative Control (Sterility): Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubate the plates under conditions appropriate for the microorganism.

  • The MBC/MFC is the lowest concentration from the MIC assay that results in no more than 0.1% of the original inoculum growing on the agar plate.

Data Interpretation & Expected Outcomes

The results will classify the compound's effect as either microbistatic (inhibitory) or microbicidal (killing).

Parameter Interpretation Example Data (Hypothetical)
MIC Potency of growth inhibition. Lower values indicate higher potency.S. aureus: 16 µg/mLE. coli: 32 µg/mLC. albicans: 8 µg/mL
MBC/MIC Ratio Differentiates between static and cidal activity.Ratio ≤ 4: Generally considered cidal.Ratio > 4: Generally considered static.

Part 2: Preliminary Mechanism of Action (MoA) & Cytotoxicity

Understanding how the compound works and its effect on host cells is critical for development. Polyacetylenes and thiophenes are known to disrupt membrane integrity. Therefore, initial MoA studies should focus on this aspect, coupled with an essential cytotoxicity assessment.

Postulated Mechanism: Membrane Disruption

The lipophilic nature of the polyacetylene chain combined with the polar alcohol group suggests an amphipathic structure capable of inserting into and disrupting the phospholipid bilayer of microbial cell membranes. This can lead to increased permeability, leakage of essential cytoplasmic contents, and eventual cell death.

C Compound M Microbial Cell Membrane C->M Insertion P Membrane Permeabilization M->P Disruption L Leakage of Ions & Metabolites (K+, ATP) P->L D Cell Death L->D

Caption: Postulated Mechanism of Action via Membrane Disruption.

Protocol: Membrane Integrity Assay (SYTOX Green Uptake)

Objective: To quantify membrane damage by measuring the uptake of a membrane-impermeable fluorescent dye.

Materials:

  • SYTOX Green nucleic acid stain

  • Microbial suspension (prepared as in MIC assay)

  • The compound

  • Positive control (e.g., Melittin or ethanol 70%)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Wash and resuspend microbial cells in a non-fluorescent buffer (e.g., PBS).

  • Add 100 µL of the cell suspension to the wells of the black plate.

  • Add the compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Add SYTOX Green to a final concentration of 1-5 µM.

  • Incubate at room temperature, protected from light.

  • Measure fluorescence (Excitation ~485 nm, Emission ~520 nm) at regular intervals (e.g., every 5 minutes for 1 hour).

  • A rapid increase in fluorescence indicates that the dye is entering the cells through compromised membranes and binding to nucleic acids.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the compound's toxicity towards a representative mammalian cell line (e.g., HEK293, HepG2) to determine its therapeutic index.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • The compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multiskan plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the compound.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are no longer viable.

Therapeutic Index: A Measure of Selectivity

The selectivity of the compound is a critical parameter, indicating its potential for safe use. It is calculated as the ratio of its toxicity to its activity.

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to microbial cells than to mammalian cells. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

Conclusion and Future Directions

This document outlines the foundational steps for characterizing the antimicrobial potential of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Positive results from these initial screens—namely, potent MIC values, a cidal mechanism, and a high selectivity index—would justify progression to more advanced studies. These include time-kill kinetic assays, investigation of resistance development, and more detailed mechanistic studies (e.g., targeting specific enzymes or metabolic pathways). This structured approach ensures a robust and scientifically valid evaluation of this novel compound as a potential next-generation antimicrobial agent.

References

  • Title: Thiophenes: a structural insight into their biological activities. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Recent advances on the anti-inflammatory activity of thiophene-containing compounds. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Chemistry and Biology of Polyacetylenes from Terrestrial Plants and Fungi. Source: Natural Product Reports URL: [Link]

  • Title: Biological activities of polyacetylenes from the Asteraceae family. Source: Molecules URL: [Link]

  • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Method

Application Notes and Protocols for Investigating the Mechanism of DNA Synthesis Inhibition by 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Introduction Polyacetylene and thiophene natural products are a diverse class of bioactive molecules known for their wide range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyacetylene and thiophene natural products are a diverse class of bioactive molecules known for their wide range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to interfere with fundamental cellular processes like DNA replication and transcription.[4] The compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, characterized by a conjugated polyacetylene chain linked to a thiophene ring, represents a promising candidate for a novel DNA synthesis inhibitor.[5][6][7][8]

The structural motifs present in this molecule suggest several plausible mechanisms for its biological activity. The planar thiophene ring and the rigid, linear polyacetylene backbone could facilitate non-covalent interactions with DNA, while the overall electronic properties of the molecule might favor interference with the enzymatic machinery of DNA replication. This document provides a comprehensive guide for researchers to systematically investigate the mechanism of action of this compound, focusing on its potential roles as a DNA intercalator or a topoisomerase inhibitor. The protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Hypothesized Mechanisms of Action

Given the chemical structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, we can propose two primary hypotheses for its inhibitory effect on DNA synthesis:

  • DNA Intercalation: The planar aromatic thiophene ring system may insert itself between the base pairs of the DNA double helix. This intercalation would distort the helical structure, potentially leading to an unwinding of the DNA and an increase in its length.[9] Such structural perturbations can physically obstruct the progression of DNA polymerase and other replication machinery, thereby halting DNA synthesis.[10]

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, by introducing transient breaks in the DNA backbone.[11][12][13] Many natural products, including some polyacetylenes, are known to inhibit these enzymes.[4] 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol could act as a topoisomerase poison by stabilizing the covalent "cleavable complex" between the enzyme and DNA, leading to an accumulation of DNA strand breaks and subsequent cell death.[10][11][14] Alternatively, it could inhibit the catalytic activity of the enzyme without stabilizing the cleavable complex.

The following diagram illustrates these two hypothesized pathways:

G cluster_compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol cluster_dna Cellular Target: DNA cluster_topo Cellular Target: Enzymes Compound Test Compound DNA DNA Double Helix Compound->DNA Hypothesis 1: Intercalation Topo Topoisomerase I/II Compound->Topo Hypothesis 2: Inhibition Replication_Block Replication Fork Stall DNA->Replication_Block Distortion of DNA structure Cleavage_Complex DNA Strand Breaks Topo->Cleavage_Complex Stabilization of cleavable complex DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Replication_Block->DNA_Synthesis_Inhibition Cleavage_Complex->DNA_Synthesis_Inhibition

Caption: Hypothesized mechanisms of DNA synthesis inhibition.

Experimental Workflow

To systematically elucidate the mechanism of action, we propose the following multi-step experimental workflow. This workflow begins with cell-based assays to confirm the biological activity and progresses to more specific in vitro biochemical assays to pinpoint the molecular target.

G Start Start: Confirm Cellular Activity CellProlif Cell-Based DNA Synthesis Assay (e.g., BrdU/EdU incorporation) Start->CellProlif Is_Inhibitory Inhibition of DNA Synthesis? CellProlif->Is_Inhibitory Hypothesis_Testing Hypothesis Testing: Biochemical Assays Is_Inhibitory->Hypothesis_Testing Yes End End of Investigation Is_Inhibitory->End No Intercalation_Assays DNA Intercalation Assays (UV-Vis, Fluorescence, CD, Viscosity) Hypothesis_Testing->Intercalation_Assays Topo_Assays Topoisomerase Inhibition Assays (Relaxation, Decatenation) Hypothesis_Testing->Topo_Assays Is_Intercalator Evidence of Intercalation? Intercalation_Assays->Is_Intercalator Is_Topo_Inhibitor Evidence of Topo Inhibition? Topo_Assays->Is_Topo_Inhibitor Is_Intercalator->Is_Topo_Inhibitor No Conclusion_Intercalator Conclusion: Mechanism involves DNA Intercalation Is_Intercalator->Conclusion_Intercalator Yes Conclusion_Topo Conclusion: Mechanism involves Topoisomerase Inhibition Is_Topo_Inhibitor->Conclusion_Topo Yes Conclusion_Other Conclusion: Alternative Mechanism (e.g., Polymerase Inhibition) Is_Topo_Inhibitor->Conclusion_Other No Conclusion_Intercalator->End Conclusion_Topo->End Conclusion_Other->End

Caption: Systematic workflow for mechanism of action studies.

Part 1: Cell-Based DNA Synthesis Assay

The initial step is to confirm that 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol inhibits DNA synthesis in a cellular context. Assays utilizing thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) are highly effective for this purpose.[15] These analogs are incorporated into newly synthesized DNA and can be detected using specific antibodies (for BrdU) or click chemistry (for EdU), allowing for quantification of proliferative cells.

Protocol: EdU Incorporation Assay by Flow Cytometry

This protocol is preferred for its high sensitivity and non-denaturing conditions compared to the BrdU assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Positive control (e.g., Etoposide)

  • Vehicle control (e.g., DMSO)

  • Click-iT® EdU Flow Cytometry Assay Kit (or equivalent)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1, 1, 10, 100 µM) and controls for a predetermined time (e.g., 24 hours).

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS containing 1% BSA, and fix using a commercial fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding a saponin-based permeabilization and wash reagent.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.

  • DNA Staining: Wash the cells and resuspend in a solution containing a DNA stain (e.g., propidium iodide or DAPI) to analyze cell cycle distribution.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The percentage of EdU-positive cells represents the population of cells actively synthesizing DNA.

Data Analysis: Plot the percentage of EdU-positive cells against the compound concentration to determine the IC50 value. A significant decrease in the EdU-positive population indicates inhibition of DNA synthesis.

Parameter Description Example Data (Hypothetical)
IC50 Concentration of the compound that inhibits 50% of DNA synthesis.5.2 ± 0.7 µM
Cell Cycle Arrest Accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).S-phase arrest observed at 10 µM

Part 2: In Vitro DNA Intercalation Assays

If the compound inhibits cellular DNA synthesis, the next step is to investigate its direct interaction with DNA. A suite of biophysical assays can provide evidence for an intercalative binding mode.

Protocol 2.1: UV-Visible Spectrophotometry

Principle: Intercalation of a compound into the DNA double helix can cause a shift in the absorption spectrum of the compound (bathochromic or hypsochromic shift) and a decrease in molar absorptivity (hypochromism).

Procedure:

  • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Maintain a constant concentration of the test compound while titrating with increasing concentrations of ct-DNA.

  • Record the UV-Vis spectrum after each addition of ct-DNA.

  • A red shift in the maximum wavelength of absorption and a decrease in absorbance are indicative of intercalation.

Protocol 2.2: Ethidium Bromide (EtBr) Displacement Assay

Principle: This fluorescence-based assay relies on the displacement of EtBr, a known intercalator, from a DNA-EtBr complex.[9][16][17] Displacement by the test compound results in a quenching of the EtBr fluorescence.

Procedure:

  • Prepare a solution of ct-DNA and EtBr in a buffer and allow the complex to form.

  • Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Add increasing concentrations of the test compound to the solution.

  • Record the fluorescence emission spectrum after each addition.

  • A significant decrease in fluorescence intensity suggests that the test compound is displacing EtBr and binding to the DNA.[9]

Protocol 2.3: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is sensitive to the chiral environment of DNA. The intercalation of a ligand can induce significant changes in the CD spectrum of DNA, reflecting a distortion of its secondary structure.[9]

Procedure:

  • Record the CD spectrum of a ct-DNA solution in the 220-320 nm range. The B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

  • Add increasing concentrations of the test compound to the DNA solution and record the spectrum after each addition.

  • Changes in the intensity and position of the characteristic DNA CD bands are indicative of binding and potential intercalation.

Part 3: In Vitro Topoisomerase Inhibition Assays

These assays determine if the compound interferes with the function of topoisomerase I or II, which are crucial for DNA replication.[11][12][18]

Protocol 3.1: Topoisomerase I DNA Relaxation Assay

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[14][19] The different DNA topoisomers can be separated by agarose gel electrophoresis.

Procedure:

  • On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of the test compound.

  • Initiate the reaction by adding human Topoisomerase I enzyme.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Analyze the products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands.

Protocol 3.2: Topoisomerase II kDNA Decatenation Assay

Principle: Topoisomerase II can separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors prevent this decatenation, and the large kDNA network fails to enter the agarose gel.[11][12][18]

Procedure:

  • Set up reactions containing kDNA, assay buffer, ATP, and varying concentrations of the test compound.

  • Start the reaction by adding human Topoisomerase IIα enzyme.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction as described for the Topo I assay.

  • Run the samples on an agarose gel.

  • Inhibition is indicated by the retention of kDNA in the loading well, while in the control lane, decatenated minicircles will migrate into the gel.[11]

Data Presentation for Topoisomerase Assays:

Assay Control (No Inhibitor) Positive Control (e.g., Camptothecin/Etoposide) Test Compound (Effective Concentration)
Topo I Relaxation Primarily relaxed DNA bandsPrimarily supercoiled DNA bandPrimarily supercoiled DNA band
Topo II Decatenation Decatenated minicircles migrate into gelkDNA retained in wellkDNA retained in well

Conclusion

The protocols detailed in this application note provide a robust framework for elucidating the mechanism of action of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. By systematically progressing from cell-based assays to specific biochemical investigations, researchers can determine whether this compound inhibits DNA synthesis through DNA intercalation, topoisomerase inhibition, or potentially other mechanisms. The insights gained from these studies will be crucial for the further development of this and related compounds as potential therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
  • Nitiss, J. L. (2013). Topoisomerase Assays. PMC, NIH.
  • TopoGEN. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • Benchchem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
  • Pommier, Y., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC, NIH.
  • Voytas, D. (2013). Topoisomerase Assays. PMC, NIH.
  • Bio-protocol. (n.d.). DNA intercalation assay.
  • ResearchGate. (n.d.). A) DNA synthesis inhibitors that induce natural product biosynthesis....
  • ResearchGate. (2025). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
  • Meresse, P., et al. (2004). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. PMC, NIH.
  • Creative Bioarray. (n.d.). Cell Proliferation Assay via DNA Synthesis.
  • Chen, C. H., et al. (2023). Inhibition of DNA Topoisomerase Ι by Flavonoids and Polyacetylenes Isolated from Bidens pilosa L. NIH.
  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • MedchemExpress.com. (n.d.). 1-chloro-6-5-prop-1-ynyl-thiophen-2-yl-hexa-3-5-diyn-2-ol.
  • Konovalov, D. A. (2025). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). ResearchGate.
  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • Al-Mekhlafi, N. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
  • Wang, Y. F., et al. (2018). Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. MDPI.
  • Sigma-Aldrich. (n.d.). Inhibition of Nucleic Acid Synthesis by Antibiotics.
  • BLDpharm. (n.d.). 1-Chloro-6-(5-(prop-1-Ynyl)thiophen-2-Yl)hexa-3,5-Diyn-2-Ol.

Sources

Application

Application Notes and Protocols for Employing 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Molecular Architectures 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a highly functionalized organic molecule holding significant promise for the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a highly functionalized organic molecule holding significant promise for the synthesis of complex pharmaceuticals and novel organic materials.[1] Its unique structure, featuring a chloroalkane, a secondary propargylic alcohol, a conjugated diyne system, and a substituted thiophene ring, offers multiple handles for selective chemical modifications. The presence of both alkyne and chloro functionalities makes it a prime candidate for various transition metal-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this versatile building block in palladium-catalyzed cross-coupling reactions, specifically focusing on Sonogashira and Suzuki couplings. The protocols detailed herein are based on established methodologies for similar substrates and are intended to serve as a robust starting point for further investigation and optimization.

Strategic Application in Sonogashira Coupling

The terminal alkyne on the thiophene ring of 1-chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is an excellent substrate for Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone transformation in modern organic synthesis.[2][3] The propargyl alcohol moiety can also participate in Sonogashira reactions, often with high efficiency.[4][5]

Mechanistic Considerations in Sonogashira Coupling

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper complexes.[2][3] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination of the final product. The copper co-catalyst is believed to activate the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex\n(R-Pd-X)L2 Pd(II) Complex (R-Pd-X)L2 Oxidative\nAddition->Pd(II) Complex\n(R-Pd-X)L2 Transmetalation Transmetalation Pd(II) Complex\n(R-Pd-X)L2->Transmetalation Pd(II) Acetylide Complex\n(R-Pd-C≡CR')L2 Pd(II) Acetylide Complex (R-Pd-C≡CR')L2 Transmetalation->Pd(II) Acetylide Complex\n(R-Pd-C≡CR')L2 Reductive\nElimination Reductive Elimination Pd(II) Acetylide Complex\n(R-Pd-C≡CR')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Coupled Product\n(R-C≡CR') Coupled Product (R-C≡CR') Reductive\nElimination->Coupled Product\n(R-C≡CR') Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Terminal Alkyne\n(R'-C≡CH) Terminal Alkyne (R'-C≡CH) Terminal Alkyne\n(R'-C≡CH)->Cu(I) Acetylide CuX, Base Base Base CuX CuX

Figure 1. Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol with an Aryl Iodide

This protocol provides a general procedure for the coupling of the terminal alkyne of the title compound with a representative aryl iodide.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (1.0 eq), the aryl iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 0.1 M concentration relative to the limiting reagent) followed by the base (TEA or DIPEA, 3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 1: Recommended Reaction Parameters for Sonogashira Coupling

ParameterRecommended Value/ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Robust and commercially available catalysts effective for a wide range of substrates.[5]
Copper Co-catalyst Copper(I) iodide (CuI)Commonly used and effective co-catalyst for alkyne activation.[3]
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Acts as a scavenger for the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.
Solvent THF, DMF, TolueneAnhydrous and degassed conditions are crucial to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, but gentle heating can increase the reaction rate.

Harnessing the Chloroalkane Moiety: Suzuki Cross-Coupling

The secondary chloroalkane functionality in 1-chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol presents an opportunity for Suzuki-Miyaura cross-coupling.[6][7] This powerful reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex.[8][9] The Suzuki coupling is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[9][10]

Mechanistic Insights into Suzuki Coupling

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron species to the palladium center, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[7][11] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Pd(II) Complex\n(R-Pd-X)L2 Pd(II) Complex (R-Pd-X)L2 Oxidative\nAddition->Pd(II) Complex\n(R-Pd-X)L2 Transmetalation Transmetalation Pd(II) Complex\n(R-Pd-X)L2->Transmetalation Pd(II) Diorganocomplex\n(R-Pd-R')L2 Pd(II) Diorganocomplex (R-Pd-R')L2 Transmetalation->Pd(II) Diorganocomplex\n(R-Pd-R')L2 Reductive\nElimination Reductive Elimination Pd(II) Diorganocomplex\n(R-Pd-R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Coupled Product\n(R-R') Coupled Product (R-R') Reductive\nElimination->Coupled Product\n(R-R') Activated Boronic Acid\n[R'B(OH)3]- Activated Boronic Acid [R'B(OH)3]- Activated Boronic Acid\n[R'B(OH)3]-->Transmetalation Boronic Acid\n(R'B(OH)2) Boronic Acid (R'B(OH)2) Boronic Acid\n(R'B(OH)2)->Activated Boronic Acid\n[R'B(OH)3]- Base Base Base

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of the chloroalkane moiety of the title compound with a representative arylboronic acid.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent system (e.g., Toluene/water, Dioxane/water, or Dimethoxyethane (DME)/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), and the phosphine ligand (0.06 eq).

  • Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene/water 4:1, 0.1 M concentration relative to the limiting reagent) and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Table 2: Recommended Reaction Parameters for Suzuki Coupling

ParameterRecommended Value/ConditionRationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Widely used and effective palladium sources.[10]
Ligand SPhos, XPhos, PPh₃Buchwald-type ligands (SPhos, XPhos) are often superior for coupling with less reactive chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome; stronger bases are often required for less reactive chlorides.[6]
Solvent Toluene/water, Dioxane/water, DME/waterA biphasic system with water is common, as it aids in dissolving the inorganic base and facilitating the reaction.
Temperature 80-100 °CElevated temperatures are typically required to promote the oxidative addition of the chloroalkane.

Workflow for a Typical Cross-Coupling Experiment

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagent_Prep Prepare and weigh all reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) Glassware_Prep Dry and assemble glassware under inert atmosphere Reagent_Prep->Glassware_Prep Solvent_Prep Degas solvents Solvent_Prep->Glassware_Prep Reaction_Setup Charge flask with solid reagents Glassware_Prep->Reaction_Setup Solvent_Addition Add degassed solvent and base Reaction_Setup->Solvent_Addition Heating_Stirring Heat and stir under inert atmosphere Solvent_Addition->Heating_Stirring Monitoring Monitor reaction progress (TLC, LC-MS) Heating_Stirring->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Upon completion Extraction Perform aqueous workup and extraction Quenching->Extraction Drying_Concentration Dry organic layer and concentrate Extraction->Drying_Concentration Purification Purify by column chromatography Drying_Concentration->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization

Figure 3. A generalized workflow for conducting cross-coupling reactions.

Conclusion and Future Outlook

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a promising and versatile building block for the synthesis of novel organic compounds. The strategic and selective functionalization of its chloroalkane and terminal alkyne moieties through well-established palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki couplings opens up a vast chemical space for exploration. The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the synthetic potential of this molecule in drug discovery and materials science. Further investigation into other cross-coupling reactions, such as Heck, Stille, and Buchwald-Hartwig amination, could unveil even more diverse applications for this unique scaffold.

References

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Method

Application of Thiophene Diynes in Organic Photovoltaics and Transistors: A Detailed Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of thiophene diynes in organic photovoltaics (OPVs) and organic field-effect trans...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of thiophene diynes in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This guide delves into the synthesis, device fabrication, and characterization of these materials, offering field-proven insights and explaining the causality behind experimental choices.

Introduction to Thiophene Diynes in Organic Electronics

Thiophene-based conjugated polymers have been a cornerstone in the field of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.[1][2] The introduction of a diyne (butadiyne) linkage into the polymer backbone represents a strategic molecular design to modulate the electronic and structural properties of these materials. The linear and rigid nature of the diyne rod can influence polymer packing and morphology, which are critical factors for efficient charge separation and transport in OPV and OFET devices.

The incorporation of the diyne unit can lead to a more planar polymer backbone, which often enhances π-π stacking and, consequently, charge carrier mobility.[2] Furthermore, the electronic nature of the triple bonds in the diyne unit can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, impacting the open-circuit voltage (Voc) in solar cells and the charge injection barriers in transistors. This guide will explore the synthesis of a representative thiophene diyne polymer and its application in both OPV and OFET devices.

Part 1: Thiophene Diynes in Organic Photovoltaics (OPVs)

Thiophene diyne-based polymers can function as the electron donor material in the active layer of bulk heterojunction (BHJ) organic solar cells. Their properties are benchmarked against well-established thiophene-based polymers like P3HT.[1]

Synthesis of a Representative Thiophene Diyne Polymer: Poly(1,4-bis(3-hexylthiophene)-dibutyne)

The synthesis of poly(1,4-bis(3-hexylthiophene)-dibutyne) is a key step in its application.[3] This process involves the polymerization of a monomer containing two 3-hexylthiophene units linked by a diyne spacer.

Protocol 1: Synthesis of Poly(1,4-bis(3-hexylthiophene)-dibutyne)

  • Monomer Synthesis: The synthesis of the monomer, 1,4-bis(3-hexyl-2-thienyl)butadiyne, is typically achieved through a Sonogashira or similar cross-coupling reaction between a di-iodinated butadiyne and a 3-hexylthiophene derivative with a suitable reactive group (e.g., a terminal alkyne or a boronic ester).

  • Polymerization: Oxidative coupling polymerization is a common method to polymerize the monomer.

    • Dissolve the monomer in an appropriate organic solvent (e.g., chloroform or chlorobenzene).

    • Add an oxidizing agent, such as iron(III) chloride (FeCl₃), portion-wise to the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for polymerization.

    • Precipitate the polymer by adding a non-solvent like methanol.

    • Collect the polymer precipitate by filtration and wash it extensively with methanol and other solvents to remove any remaining monomer and catalyst residues.

    • Dry the polymer under vacuum to obtain the final product.

  • Characterization: The synthesized polymer should be characterized using techniques such as ¹H NMR and FTIR spectroscopy to confirm its chemical structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index, and UV-Vis spectroscopy to study its optical properties.

Fabrication of a Thiophene Diyne-Based Organic Photovoltaic Device

The performance of a thiophene diyne polymer as a donor material is evaluated by fabricating and characterizing a BHJ solar cell, typically with a fullerene derivative like PC₆₁BM or PC₇₁BM as the electron acceptor.

Protocol 2: Fabrication of a Bulk Heterojunction OPV Device

  • Substrate Cleaning:

    • Begin with pre-patterned indium tin oxide (ITO)-coated glass substrates.

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and remove any organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO-coated side of the substrate.

    • Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the thiophene diyne polymer and an acceptor (e.g., PC₇₁BM) in a suitable solvent like chloroform or chlorobenzene. The donor:acceptor ratio (e.g., 1:1 or 1:2 by weight) needs to be optimized.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the active layer at an optimized temperature to improve the morphology and crystallinity of the blend.

  • Cathode Deposition:

    • Deposit a low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or just aluminum (Al), on top of the active layer via thermal evaporation under high vacuum (<10⁻⁶ Torr). The typical thickness is around 100 nm.[1]

  • Device Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.

Characterization and Performance of Thiophene Diyne-Based OPVs

The performance of the fabricated solar cells is evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).[1]

Table 1: Representative Performance Metrics of Thiophene-Based OPVs

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P3HTPC₆₁BM3.6 - 6.60.639.568[1]
Fused-Thiophene Small Molecule (6)PC₇₁BM2.870.96--[4]
Fused-Thiophene Small Molecule (10)PC₆₁BM1.70---[4]

OPV_Device_Architecture cluster_device OPV Device Structure Cathode Cathode (e.g., Al) Active_Layer Active Layer (Thiophene Diyne:Acceptor) Cathode->Active_Layer HTL Hole Transport Layer (e.g., PEDOT:PSS) Active_Layer->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass) Anode->Substrate Sunlight Sunlight

Figure 1: Schematic of a typical OPV device architecture.

Part 2: Thiophene Diynes in Organic Field-Effect Transistors (OFETs)

The rigid and planar structure that can be induced by the diyne linkage makes thiophene diyne polymers promising candidates for the active semiconductor layer in OFETs.[2]

Fabrication of a Thiophene Diyne-Based Organic Field-Effect Transistor

A common device architecture for testing new semiconductor materials is the bottom-gate, top-contact (BGTC) configuration.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation:

    • Use a heavily doped silicon (n⁺⁺-Si) wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrate using the same procedure as for OPVs (detergent, deionized water, acetone, isopropanol).

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better growth of the organic semiconductor film. This is done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane.

  • Semiconductor Deposition:

    • Dissolve the thiophene diyne polymer in a suitable solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene).

    • Spin-coat the polymer solution onto the treated SiO₂ surface in an inert atmosphere.

    • Anneal the film at an optimized temperature to enhance crystallinity and molecular ordering.

  • Source and Drain Electrode Deposition:

    • Deposit the source and drain electrodes (typically gold, Au) on top of the semiconductor layer through a shadow mask via thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET in an inert atmosphere or in air using a semiconductor parameter analyzer.

Characterization and Performance of Thiophene Diyne-Based OFETs

The key performance parameters for an OFET are the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Table 2: Representative Performance Metrics of Thiophene-Based OFETs

SemiconductorMobility (cm²/Vs)On/Off RatioReference
DPPT-TT (copolymer)> 1 (hole and electron)-[5][6]
Dithieno[3,2-b:2′,3′-d]thiophene derivativesup to 0.10> 10⁷[7][8]
Thiophene-Thiazole Copolymer--[9]

OFET_Device_Architectures cluster_bgtc Bottom-Gate, Top-Contact cluster_bgbc Bottom-Gate, Bottom-Contact BGTC_Source Source (Au) BGTC_Semiconductor Semiconductor (Thiophene Diyne) BGTC_Source->BGTC_Semiconductor BGTC_Drain Drain (Au) BGTC_Drain->BGTC_Semiconductor BGTC_Dielectric Dielectric (SiO₂) BGTC_Semiconductor->BGTC_Dielectric BGTC_Gate Gate (n⁺⁺-Si) BGTC_Dielectric->BGTC_Gate BGBC_Semiconductor Semiconductor (Thiophene Diyne) BGBC_Source Source (Au) BGBC_Semiconductor->BGBC_Source BGBC_Drain Drain (Au) BGBC_Semiconductor->BGBC_Drain BGBC_Dielectric Dielectric (SiO₂) BGBC_Gate Gate (n⁺⁺-Si) BGBC_Dielectric->BGBC_Gate

Figure 2: Common OFET device architectures.

Conclusion and Future Outlook

Thiophene diynes represent an intriguing class of materials for organic electronics. The rigid diyne linker offers a powerful tool for tuning the optoelectronic and structural properties of thiophene-based polymers. While comprehensive device performance data for thiophene diynes in OPVs and OFETs is still emerging, the foundational understanding of thiophene-based materials suggests significant potential. Future research should focus on the systematic synthesis of a broader range of thiophene diyne-based molecules and polymers, detailed characterization of their properties, and optimization of device fabrication processes to fully exploit their unique characteristics for high-performance organic photovoltaic and transistor applications.

References

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Application

Application Notes &amp; Protocols: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as a Heterobifunctional Linker in Nanotechnology

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Molecular Scaffold for Advanced Nanoconstructs The field of nanotechnology continually seeks novel molecular tools to construct sophis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Molecular Scaffold for Advanced Nanoconstructs

The field of nanotechnology continually seeks novel molecular tools to construct sophisticated and functional nanomaterials for applications ranging from targeted drug delivery to advanced diagnostics and molecular electronics. The molecule 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol presents a unique and promising scaffold for such applications.[1][2][3] Its structure combines several key functional moieties: a terminal alkyne, a secondary alcohol, a chloro group, a rigid diyne core, and a thiophene ring. This combination of features makes it a highly versatile heterobifunctional linker, enabling the precise and sequential conjugation of different molecular entities.[4][5]

The presence of a terminal alkyne allows for its participation in highly efficient and bioorthogonal "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted cycloadditions.[6][7] The chloro group, while less reactive than other haloalkanes, provides an orthogonal handle for nucleophilic substitution reactions. The conjugated system of the thiophene and diyne components may impart desirable optical and electronic properties to the final nanoconstruct, potentially serving as a fluorescent reporter or a molecular wire.[8][9][10] The rigid diyne backbone ensures a well-defined spatial separation between the conjugated molecules.[11][12]

These application notes provide a comprehensive guide to the potential uses of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol as a linker in nanotechnology, complete with detailed protocols for conjugation and characterization.

Molecular Structure and Functional Components

The utility of this linker stems from its distinct chemical functionalities, which can be addressed in a stepwise manner for controlled synthesis of complex nanostructures.[13]

Caption: Key functional groups and their potential roles.

Proposed Application: Sequential Conjugation to Nanoparticles and Biomolecules

A primary application of this heterobifunctional linker is the stable conjugation of nanoparticles (e.g., gold nanoparticles, quantum dots) to biomolecules (e.g., peptides, antibodies, nucleic acids).[5][14] The differential reactivity of the terminal alkyne and the chloro group allows for a controlled, two-step conjugation process. This ensures the creation of well-defined and homogenous nanobioconjugates.[4]

Workflow for Nanoparticle-Linker-Biomolecule Conjugation

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Biomolecule Conjugation NP Thiol-Modified Nanoparticle NP_Linker Nanoparticle-Linker Conjugate NP->NP_Linker Nucleophilic Substitution (Thiol on Chloro) Linker 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Linker->NP_Linker Final_Product Functionalized Nanobioconjugate NP_Linker->Final_Product CuAAC 'Click' Chemistry Biomolecule Azide-Modified Biomolecule Biomolecule->Final_Product

Caption: Sequential conjugation workflow.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with the Linker

This protocol describes the attachment of the linker to a thiol-modified surface, exemplified by gold nanoparticles (AuNPs). The reaction proceeds via nucleophilic substitution, where the thiol group on the AuNP surface displaces the chloro group on the linker.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Thiol-stabilized Gold Nanoparticles (AuNPs) in a suitable solvent (e.g., ethanol)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • A mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Centrifuge for nanoparticle purification

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the linker in anhydrous DMF (e.g., 10 mM).

    • Ensure the AuNP solution is well-dispersed.

  • Reaction Setup:

    • In a reaction vessel, add the AuNP solution.

    • Add the linker solution to the AuNP solution in a molar excess (e.g., 1000-fold molar excess relative to the AuNPs) to maximize surface coverage.

    • Add a small amount of DIPEA (e.g., 2-3 equivalents relative to the linker) to facilitate the reaction by acting as a proton sponge.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 24-48 hours, protected from light to prevent any potential photochemical side reactions of the diyne moiety.

  • Purification of Functionalized AuNPs:

    • After the reaction, purify the linker-functionalized AuNPs from excess unreacted linker and base by repeated centrifugation and resuspension.

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs.

    • Carefully remove the supernatant.

    • Resuspend the AuNP pellet in a clean solvent (e.g., ethanol or PBS, depending on the subsequent application).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Characterization:

    • Confirm the successful conjugation of the linker to the AuNPs using techniques such as UV-Vis Spectroscopy (monitoring for shifts in the surface plasmon resonance peak), Fourier-Transform Infrared Spectroscopy (FTIR) (looking for characteristic peaks of the alkyne and thiophene groups), and Dynamic Light Scattering (DLS) to assess the size and stability of the functionalized nanoparticles.[15]

Protocol 2: Conjugation of an Azide-Modified Peptide to Linker-Functionalized AuNPs

This protocol details the attachment of an azide-modified biomolecule (e.g., a peptide) to the alkyne-terminated AuNPs via CuAAC "click" chemistry.[16][17]

Materials:

  • Alkyne-functionalized AuNPs (from Protocol 1)

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent, such as sodium ascorbate

  • A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and prevent nanoparticle aggregation.

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized AuNPs suspended in the reaction buffer.

    • Add the azide-modified peptide solution to the AuNPs (e.g., 10-50 fold molar excess relative to the estimated number of linker molecules on the AuNPs).

    • Prepare the Cu(I) catalyst premix: in a separate tube, mix the CuSO₄ solution with the THPTA solution and then add the sodium ascorbate solution. A color change to pale yellow indicates the formation of the Cu(I)-THPTA complex.

  • Reaction Conditions:

    • Add the freshly prepared Cu(I) catalyst to the AuNP/peptide mixture.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification of the Final Nanobioconjugate:

    • Purify the final nanobioconjugate from excess peptide and reaction components using centrifugation, as described in Protocol 1, Step 4.

    • Resuspend the final product in a suitable buffer for storage and downstream applications (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation of the peptide to the AuNPs.

    • FTIR Spectroscopy: Look for the disappearance of the alkyne peak and the appearance of triazole ring vibrations.

    • Gel Electrophoresis: The increased size and altered charge of the nanobioconjugate compared to the starting AuNPs can be visualized.

    • Fluorescence Spectroscopy: If the peptide is fluorescently labeled, conjugation can be confirmed by measuring the fluorescence of the purified product.[13][18]

Data Presentation: Quantitative Parameters for Conjugation

ParameterProtocol 1: AuNP FunctionalizationProtocol 2: Peptide Conjugation
Linker/Peptide Molar Excess 1000x relative to AuNPs10-50x relative to available alkynes
Solvent/Buffer Anhydrous DMFPBS, pH 7.4
Catalyst/Base DIPEA (2-3 eq.)CuSO₄/Sodium Ascorbate/THPTA
Reaction Time 24-48 hours1-4 hours
Temperature Room TemperatureRoom Temperature

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of rigorous purification and characterization steps.[15] Successful conjugation at each stage should be confirmed before proceeding to the next. For example, the absence of a significant change in the UV-Vis spectrum after the first purification step in Protocol 1 would suggest that the linker has not attached to the nanoparticles, and the reaction conditions should be optimized. Similarly, a lack of a mobility shift in gel electrophoresis after Protocol 2 would indicate an unsuccessful click reaction.

Conclusion and Future Perspectives

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a promising heterobifunctional linker with significant potential in nanotechnology. Its unique combination of reactive groups and a rigid, conjugated backbone opens up possibilities for creating highly ordered and functional nanostructures. The protocols provided here offer a starting point for researchers to explore the utility of this molecule in applications such as targeted drug delivery, biosensing, and the development of novel electronic nanomaterials. Further research could involve exploring the optical properties conferred by the thiophene-diyne system and expanding the range of nanoparticles and biomolecules that can be conjugated using this versatile linker.

References

  • Benchchem. Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers.
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  • PubMed. Bioconjugation with strained alkenes and alkynes.
  • New Synthetic Enediynes and Their Conjugates May Provide Effective Treatment for Cancer.
  • NIH. Nanostructured Graphdiyne: Synthesis and Biomedical Applications.
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  • Institutionelles Repositorium der Leibniz Universität Hannover. Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites.
  • Nanoscale (RSC Publishing). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications.
  • ACS Publications. Functionalization of Nanomaterials: Synthesis and Characterization.
  • MySkinRecipes. 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • NIH. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application.
  • NIH. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
  • Radboud Repository. Bioconjugation with Strained Alkenes and Alkynes.
  • ResearchGate. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery.
  • MedchemExpress.com. 1-chloro-6-5-prop-1-ynyl-thiophen-2-yl-hexa-3-5-diyn-2-ol.
  • ResearchGate. Bioconjugation with Strained Alkenes and Alkynes | Request PDF.
  • Pharmaffiliates. 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • NIH. Utilization of alkyne bioconjugations to modulate protein function.
  • RSC Publishing. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies.
  • PubMed Central. Thiophene-Based Trimers and Their Bioapplications: An Overview.
  • NIH. Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues.
  • RSC Publishing. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies.
  • Wiley-VCH. 1 A Brief Introduction to Traditional Bioconjugate Chemistry.
  • ResearchGate. (a) Examples of natural products containing diynes and triynes. (b)....
  • BLDpharm. 1-Chloro-6-(5-(prop-1-Ynyl)thiophen-2-Yl)hexa-3,5-Diyn-2-Ol.
  • Semantic Scholar. Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes.
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Method

Application Notes &amp; Protocols: Transition-Metal Catalyzed C-H Functionalization with 1,3-Diynes

Introduction: A New Paradigm in Molecular Construction The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis. This approach circu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Molecular Construction

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis. This approach circumvents the need for traditional, often lengthy, pre-functionalization steps, thereby enhancing atom- and step-economy in the construction of complex molecules.[1][2][3] Within this field, the use of 1,3-diynes as coupling partners represents a particularly powerful and versatile tool.[4][5] The dual alkyne system of 1,3-diynes offers a unique platform for programmed, selective reactions, enabling the rapid assembly of intricate molecular architectures, such as alkynylated heterocycles and bis-heterocycles.[1][5][6] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials, making C-H functionalization with 1,3-diynes a highly valuable methodology for researchers in drug discovery and development.[7]

This guide provides an in-depth exploration of the mechanistic principles, key applications, and field-tested protocols for employing 1,3-diynes in transition-metal-catalyzed C-H functionalization.

Mechanistic Underpinnings: Orchestrating Reactivity and Selectivity

The success of these transformations hinges on the ability of a transition-metal catalyst to selectively cleave a specific C-H bond and mediate its subsequent reaction with the 1,3-diyne. The general catalytic cycle, while varying with the specific metal and substrates, typically involves several key steps.

The General Catalytic Cycle

A directing group on the arene substrate typically coordinates to the metal center, positioning it in proximity to the target C-H bond. This is followed by C-H bond cleavage to form a metallacyclic intermediate. The 1,3-diyne then coordinates and inserts into the metal-carbon bond. Subsequent steps, such as reductive elimination or further annulation, yield the final product and regenerate the active catalyst.

Catalytic_Cycle cluster_cycle General Catalytic Cycle CH_Activation C-H Activation & Metallacycle Formation Coordination 1,3-Diyne Coordination CH_Activation->Coordination [M]-DG + Arene Insertion Migratory Insertion Coordination->Insertion + 1,3-Diyne Product_Formation Product Release & Catalyst Regeneration Insertion->Product_Formation Annulation / Alkenylation Product_Formation->CH_Activation [M] Product Functionalized Product Product_Formation->Product Arene Arene-DG + 1,3-Diyne Arene->CH_Activation

Caption: General catalytic cycle for C-H functionalization with 1,3-diynes.

Key Transition-Metal Catalysts

The choice of metal catalyst is paramount, as it governs the reactivity, selectivity, and substrate scope of the reaction.

Catalyst SystemKey Characteristics & Applications
Rhodium (Rh) Highly reactive and selective, particularly for the synthesis of diverse bis-heterocycles.[8][9][10] Common precatalysts include [Cp*RhCl2]2.
Cobalt (Co) An earth-abundant, cost-effective alternative to precious metals.[1][6] Effective for synthesizing isoquinolinones and other N-heterocycles, often requiring directing groups like 8-aminoquinoline.[11][12][13]
Ruthenium (Ru) Valued for its unique reactivity in oxidative alkyne annulations and dehydrogenative couplings.[14][15][16]
Palladium (Pd) While a workhorse in C-H activation, its application with 1,3-diynes is more specialized but enables transformations like direct arylthiolation.[17][18][19]
Iridium (Ir) Primarily known for C-H borylation, which can create precursors for subsequent couplings, but also used for direct C-H functionalization of heteroarenes.[20][21][22][23]
Controlling Reaction Selectivity

The presence of two alkyne units in 1,3-diynes presents a unique challenge and opportunity: controlling selectivity.

  • Mono- vs. Bis-Annulation: The reaction can be steered towards functionalizing one or both alkyne moieties. This is typically controlled by adjusting the stoichiometry of the reactants or by modifying reaction conditions such as temperature and time.[4][5] For instance, lower temperatures and shorter reaction times often favor the mono-annulated product.[2]

  • Regioselectivity: The precise placement of the new bond is dictated by a combination of factors. Directing groups on the aromatic substrate are the primary tool for achieving high regioselectivity.[1] Additionally, steric hindrance and the electronic properties of both the arene and the substituents on the 1,3-diyne play a crucial role in determining the outcome.[11][13][24]

Application Notes: Key Synthetic Transformations

The C-H activation/1,3-diyne strategy enables the construction of several important classes of molecules.

Direct Synthesis of Bis-Heterocycles

A standout application is the one-shot synthesis of adjacent bis-heterocycles from simple precursors.[6][25] This strategy allows for the rapid construction of complex, fused polycyclic systems that are otherwise difficult to access.[8] Rhodium catalysis has proven particularly adept at overcoming the challenges of chemo- and regio-selectivity to deliver these valuable structures with high efficiency.[8][9]

Synthesis of Alkynylated Heterocycles

By controlling the reaction to achieve mono-annulation, this methodology provides access to highly functionalized alkynylated heterocycles.[1] These products are versatile building blocks, as the remaining alkyne handle can be readily elaborated using a vast toolkit of known chemical transformations, such as click chemistry, Sonogashira coupling, or further cyclization reactions.

Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. The causality behind critical steps is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Rh(III)-Catalyzed Bis-Annulation for Bis-Isoquinolone Synthesis

Objective: To provide a detailed, step-by-step procedure for the synthesis of a bis-isoquinolone derivative via a directing-group-assisted C-H activation and bis-annulation cascade.

Rationale: This protocol exemplifies the power of the C-H/1,3-diyne strategy for rapidly building molecular complexity. Rhodium is chosen for its high catalytic activity and selectivity in this transformation. The use of an inert atmosphere is critical as the catalyst and intermediates can be sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields.

Workflow_Protocol_1 cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization start Start Glassware Oven-dry glassware start->Glassware end End Inert Establish Inert Atmosphere (N2 or Ar) Glassware->Inert Reagents Weigh Substrate, Diyne, Catalyst, & Additive Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat to Specified Temp (e.g., 100 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite/Silica Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify Analyze NMR, HRMS Analysis Purify->Analyze Analyze->end

Caption: Experimental workflow for Rh(III)-catalyzed bis-annulation.

Materials & Reagents:

  • Arene Substrate: e.g., N-(pivaloyloxy)benzamide derivative (1.0 equiv)

  • 1,3-Diyne: e.g., 1,4-diphenylbuta-1,3-diyne (0.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: CsOAc (2.0 equiv)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH (0.1 M)

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, inert gas line (N₂ or Ar), TLC plates, silica gel for chromatography.

Step-by-Step Procedure:

  • System Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent hydrolysis of the catalyst and reaction intermediates.

  • Reagent Addition: To the flask, add the arene substrate (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and CsOAc (2.0 equiv). The cesium acetate acts as a base to facilitate the C-H activation step.

  • Purge and Add Diyne: The flask is evacuated and backfilled with inert gas three times. The 1,3-diyne (0.5 equiv) is then added. Using a slight excess of the C-H partner relative to the diyne ensures the complete consumption of the diyne in the bis-annulation.

  • Solvent Addition: Anhydrous solvent is added via syringe to achieve the desired concentration (e.g., 0.1 M). The use of anhydrous solvent is critical to prevent unwanted side reactions.

  • Reaction Execution: The flask is sealed and the mixture is stirred vigorously at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane (DCM) and filtered through a pad of Celite or silica gel to remove inorganic salts and catalyst residues. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure bis-heterocycle product.

Protocol 2: Cobalt-Catalyzed Regioselective C–H Alkenylation

Objective: To detail the synthesis of an alkynylated isoquinolinone using an earth-abundant cobalt catalyst, demonstrating a more sustainable approach to mono-functionalization.

Rationale: This protocol highlights the use of a cost-effective first-row transition metal. The 8-aminoquinoline (AQ) directing group is employed for its strong bidentate chelation, which facilitates the C-H activation at the ortho-position with high regioselectivity.[11]

Materials & Reagents:

  • Arene Substrate: e.g., N-(quinolin-8-yl)benzamide derivative (1.0 equiv)

  • 1,3-Diyne: Unsymmetrical or symmetrical diyne (1.2-1.5 equiv)

  • Catalyst: Co(OAc)₂·4H₂O (10 mol%)

  • Additive: Mn(OAc)₂·4H₂O (1.0 equiv) or AgSbF₆

  • Solvent: Anhydrous 1,4-dioxane or DCE (0.2 M)

Step-by-Step Procedure:

  • System Preparation: A flame-dried screw-cap vial is charged with a magnetic stir bar.

  • Reagent Addition: Add the N-AQ benzamide substrate (1.0 equiv), Co(OAc)₂·4H₂O (0.1 equiv), and Mn(OAc)₂·4H₂O (1.0 equiv). The manganese salt often acts as an oxidant or co-catalyst in these systems.

  • Diyne and Solvent Addition: Add the 1,3-diyne (1.2 equiv) followed by the anhydrous solvent. A slight excess of the diyne is used to ensure complete conversion of the arene substrate.

  • Reaction Execution: The vial is sealed tightly and placed in a preheated oil bath or heating block at the specified temperature (e.g., 80-120 °C) and stirred for 12-36 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The directing group can often be removed post-functionalization if desired.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality solvent/reagents.4. Insufficient temperature.1. Use fresh, high-purity catalyst.2. Ensure rigorous exclusion of air and moisture; use a glovebox if possible.3. Use freshly distilled/anhydrous solvents.4. Screen higher temperatures in 10 °C increments.
Poor Selectivity (Mono vs. Bis) 1. Reaction time too long.2. Incorrect stoichiometry.3. Temperature is too high.1. Monitor the reaction closely and stop when the desired product is maximized.2. For mono-alkenylation, use the arene as the limiting reagent. For bis-annulation, use the diyne as the limiting reagent.3. Attempt the reaction at a lower temperature.
Mixture of Regioisomers 1. Weakly coordinating directing group.2. Steric/electronic bias is not strong enough.3. Use of an unsymmetrical diyne.1. Consider a more strongly coordinating directing group (e.g., bidentate).2. Modify substituents on the arene or diyne to enhance steric or electronic differentiation.3. Regioselectivity with unsymmetrical diynes is inherently challenging and often requires extensive optimization.[24]

Impact on Drug Discovery and Complex Synthesis

The strategic application of C-H functionalization with 1,3-diynes is accelerating innovation in medicinal chemistry and the synthesis of complex natural products.[26][27]

  • Late-Stage Functionalization: This methodology allows for the modification of complex, drug-like molecules at a late stage in the synthetic sequence.[28] This is invaluable for generating analogues to optimize pharmacological properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicology) without re-synthesizing the core scaffold from scratch.[7]

  • Rapid Library Synthesis: The efficiency and modularity of these reactions enable the rapid generation of diverse libraries of compounds around a privileged core, expanding the chemical space available for high-throughput screening.[7]

  • Access to Novel Architectures: By enabling unconventional bond disconnections, C-H activation logic inspires new and more efficient routes to challenging natural product targets.[26][29]

Future Outlook

The field of C-H functionalization continues to evolve rapidly. Future research will likely focus on several key areas:

  • First-Row Metal Catalysis: Expanding the scope and efficiency of catalysts based on earth-abundant metals like iron, nickel, and copper to develop more sustainable and economical processes.[1][3][6]

  • Enantioselective Transformations: The development of chiral catalysts to control the stereochemistry of the products remains a significant and highly desirable goal.

  • Minimizing Directing Groups: Designing reactions that can proceed with high selectivity using transient or even no directing groups would represent a major advance in simplifying synthetic routes.

By continuing to innovate in these areas, the scientific community will further unlock the potential of C-H functionalization to address pressing challenges in medicine and materials science.

References

  • Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Kumar, S., et al. (2022). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. The Chemical Record. Available at: [Link]

  • Cadierno, V. (2020). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Catalysts. Available at: [Link]

  • Kumar, S., et al. (2022). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. PubMed. Available at: [Link]

  • Mondal, S., et al. (2022). (PDF) Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ResearchGate. Available at: [Link]

  • Pingale, R., et al. (2017). Cobalt Catalyzed, Regioselective C(sp2)-H Activation of Amides with 1,3-Diynes. Organic Letters. Available at: [Link]

  • Lei, C., et al. (2019). Cobaltaelectro-Catalyzed Oxidative C–H/N–H Activation with 1,3-Diynes by Electro-Removable Hydrazides. Organic Letters. Available at: [Link]

  • Shit, S., et al. (2024). Regioselective Cobalt(II) Catalyzed C–H Functionalization and [3 + 2] Annulation of N-Arylguanidines with 1,3-Diynes. The Journal of Organic Chemistry. Available at: [Link]

  • Li, H., et al. (2018). Protocols for 1,3-diyne annulation using inert C−H activation. ResearchGate. Available at: [Link]

  • Ruthenium-catalyzed C–H activation/annulation. ResearchGate. Available at: [Link]

  • Wright, J. S., et al. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. Available at: [Link]

  • Yin, D.-W., & Liu, G. (2018). Palladium-Catalyzed Regioselective C–H Functionalization of Arenes Substituted by Two N-Heterocycles and Application in Late-Stage Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Transition metal-catalyzed C–H/C–C activation and coupling with 1,3-diyne. Oa.ouci.ac.jp. Available at: [Link]

  • Abrams, D. J., et al. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews. Available at: [Link]

  • Mondal, S., et al. (2022). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. Available at: [Link]

  • Li, B., et al. (2014). The C-H activation/1,3-diyne strategy: highly selective direct synthesis of diverse bisheterocycles by Rh(III) catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Arockiam, P. B., et al. (2014). Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines. Tetrahedron. Available at: [Link]

  • Samanta, R., et al. (2019). Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes. Chemistry–An Asian Journal. Available at: [Link]

  • Researchers synthesize a complex molecule using a novel strategy. Tech Explorist. (2024). Available at: [Link]

  • Wright, J. S., et al. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed. Available at: [Link]

  • Das, S., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications. Available at: [Link]

  • Deng, Y., et al. (2014). Novel C–H functionalization of arenes: palladium-catalyzed synthesis of diaryl sulfides. Chemical Communications. Available at: [Link]

  • Li, B., et al. (2014). The C-H Activation/1,3-Diyne Strategy: Highly Selective Direct Synthesis of Diverse Bisheterocycles by Rh-III Catalysis. ResearchGate. Available at: [Link]

  • Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews. Available at: [Link]

  • Fu, N., et al. (2018). Ruthenium-Catalyzed Electrochemical Dehydrogenative Alkyne Annulation. ACS Catalysis. Available at: [Link]

  • Late-stage C–H functionalization offers new opportunities in drug discovery. Oa.ouci.ac.jp. Available at: [Link]

  • Boller, T. M., et al. (2008). Efficient iridium-catalyzed C-H functionalization/silylation of heteroarenes. Angewandte Chemie International Edition. Available at: [Link]

  • Abrams, D. J., et al. (2018). Recent applications of C–H functionalization in complex natural product synthesis. Chemical Society Reviews. Available at: [Link]

  • Biswas, A., & Sahoo, A. K. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Chlorinated Polyacetylene Compounds

Welcome to the technical support center for the purification of chlorinated polyacetylene compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated polyacetylene compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and often unstable molecules. The following troubleshooting guides and frequently asked questions (FAQs) are based on established protocols and field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of chlorinated polyacetylenes. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Significant Product Degradation During Column Chromatography

Symptom: You observe streaking on your TLC plate, the appearance of new, unexpected spots, or very low recovery of your target compound after silica or alumina column chromatography. The collected fractions may also show signs of decomposition (e.g., color change).

Probable Cause(s):

  • Acidic Nature of Silica Gel: Standard silica gel is acidic and can promote the degradation of sensitive polyacetylenes, particularly through mechanisms like dehydrochlorination or isomerization.

  • Prolonged Exposure: The extended time the compound spends on the stationary phase increases the likelihood of degradation.

  • Solvent-Induced Decomposition: Certain chlorinated solvents used as eluents can be unstable and may contain trace amounts of acids (e.g., HCl from the decomposition of dichloromethane), which can accelerate the degradation of your compound.[1]

  • Oxidation: Polyacetylenes are susceptible to oxidation, which can be catalyzed by the stationary phase.[2]

Proposed Solution(s):

  • Neutralize the Stationary Phase:

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% (v/v) of a neutralizing agent like triethylamine or pyridine. Mix thoroughly and allow the solvent to evaporate in a fume hood before packing the column. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase:

    • Consider using neutral alumina or a bonded-phase silica like C18 (reverse-phase) which are less harsh.[3]

  • Expedite the Purification:

    • Flash Chromatography: Employ flash chromatography over gravity chromatography to minimize the residence time of the compound on the column.

  • Solvent Selection and Preparation:

    • Use high-purity, freshly distilled solvents.

    • Consider adding a small amount of a stabilizer (e.g., 0.1% triethylamine) to your mobile phase.

    • Avoid prolonged use of chlorinated solvents in the mobile phase if your compound is particularly sensitive.

Issue 2: Poor Separation of Closely Related Impurities

Symptom: Your target chlorinated polyacetylene co-elutes with impurities of very similar polarity, such as isomers or compounds with slight variations in the length of the polyacetylene chain.

Probable Cause(s):

  • Insufficient Resolution of the Chromatographic System: The chosen stationary and mobile phases do not provide adequate selectivity for the compounds in your mixture.

  • Overloading the Column: Applying too much sample to the column can lead to band broadening and poor separation.

Proposed Solution(s):

  • Optimize Your Chromatographic Method:

    • Mobile Phase Gradient: If using HPLC, develop a shallow gradient elution method to improve the separation of closely eluting peaks.[3]

    • Alternative Techniques: For challenging separations, consider High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partitioning technique that avoids solid stationary phases and can offer excellent resolution for delicate compounds.[4]

  • Column Selection:

    • For HPLC, experiment with different column chemistries. A phenyl-hexyl or a cyano-bonded phase might offer different selectivity compared to a standard C18 column.

  • Sample Loading:

    • Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase in preparative column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for chlorinated polyacetylenes that I should be aware of during purification?

A1: The primary degradation pathways include:

  • Reductive Dechlorination: This is a common pathway where a chlorine atom is replaced by a hydrogen atom. This can be initiated by certain metals or reducing agents.[5]

  • Dehydrochlorination: The elimination of HCl from the molecule, which can lead to the formation of new double or triple bonds and potential polymerization. This is often catalyzed by bases or heat.[5]

  • Oxidation: The polyacetylene backbone is susceptible to oxidation, especially when exposed to air and light, leading to the formation of various oxygenated species and chain cleavage.[2]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, chlorinated compounds can undergo hydrolysis.[5]

To mitigate these, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), use purified and degassed solvents, and avoid excessive heat and light.

Q2: How should I handle and store my purified chlorinated polyacetylene compounds to ensure their stability?

A2: Proper handling and storage are critical for maintaining the integrity of your compounds.

  • Storage Conditions: Store purified compounds at low temperatures (-20°C or -80°C) under an inert atmosphere (argon is preferred).

  • Container: Use amber glass vials to protect the compound from light. For highly sensitive compounds, consider sealing the vial under vacuum or with a positive pressure of an inert gas.

  • Handling: When handling the compound, always use an inert atmosphere glove box or glove bag to prevent exposure to air and moisture.[6][7][8] Use stainless steel or glass equipment, as some plastics may be incompatible or leach impurities.[9]

Q3: What is the best initial approach to developing a purification strategy for a novel chlorinated polyacetylene?

A3: A systematic approach is recommended:

  • Small-Scale Analysis: Begin with analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the complexity of the crude mixture and the polarity of your target compound.

  • Solvent System Screening: Test a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find the one that gives the best separation of your target compound from impurities on TLC.

  • Stability Testing: On a small scale, expose your crude material to different conditions it might encounter during purification (e.g., silica gel, different solvents, mild heating) and analyze the results by TLC or HPLC to check for degradation.

  • Method Selection: Based on the stability and separation results, choose the most appropriate purification method. The decision tree below can guide your choice.

Visualizations and Protocols

Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing an appropriate purification method for your chlorinated polyacetylene compound.

Purification_Decision_Tree start Crude Chlorinated Polyacetylene stability_check Is the compound stable on silica gel? start->stability_check separation_check Are impurities well-separated by polarity? stability_check->separation_check Yes hsccc Consider HSCCC stability_check->hsccc No flash_chrom Use Flash Chromatography (neutralized silica) separation_check->flash_chrom Yes rp_hplc Preparative Reverse-Phase HPLC separation_check->rp_hplc No crystallization Attempt Recrystallization flash_chrom->crystallization For final polishing hsccc->crystallization If high purity still needed rp_hplc->crystallization For final polishing

A decision tree for selecting a suitable purification method.

Potential Degradation Pathways

The following diagram illustrates the common degradation routes for chlorinated polyacetylenes.

Degradation_Pathways start R-(C≡C)n-CHCl-R' dehydro Dehydrochlorination (Elimination of HCl) start->dehydro Base/Heat reductive Reductive Dechlorination (Cl replaced by H) start->reductive Reducing agents oxidation Oxidation (Chain cleavage, epoxidation, etc.) start->oxidation Air (O2)/Light

Common degradation pathways for chlorinated polyacetylenes.

Protocol: Neutralization of Silica Gel for Flash Chromatography
  • Weigh Silica Gel: In a large beaker, weigh the required amount of silica gel for your column.

  • Prepare Slurry: Add a non-polar solvent, such as hexane, to create a free-flowing slurry.

  • Add Base: While stirring, add triethylamine (Et3N) to the slurry to a final concentration of 1-2% of the total solvent volume.

  • Stir: Continue to stir the slurry for 15-20 minutes to ensure even distribution of the base.

  • Solvent Evaporation: Remove the solvent by rotary evaporation or by leaving it in a well-ventilated fume hood until a dry, free-flowing powder is obtained.

  • Pack Column: Pack the column with the neutralized silica gel using your standard procedure.

Data Summary Table

Parameter Recommendation/Value Rationale
Storage Temperature -20°C to -80°CTo minimize thermal degradation.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation.[2]
pH of Stationary Phase Neutral (pH ~7)To prevent acid-catalyzed decomposition.
Recommended HPLC Phases C18, Phenyl-HexylProvides good resolution for lipophilic compounds.[3]
HSCCC Solvent System e.g., Hexane/Ethyl Acetate/Methanol/WaterChosen based on the partition coefficient of the target compound.[4]

References

  • Application of high-speed counter-current chromatography and HPLC to separate and purify of three polyacetylenes from Platycodon grandiflorum. Journal of Separation Science. [Link]

  • Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. Polymer Chemistry (RSC Publishing). [Link]

  • Abiotic degradation of chlorinated ethanes and ethenes in water. PMC - NIH. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv | Cambridge Open Engage. [Link]

  • Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi. PMC - NIH. [Link]

  • The Path to Conductive Polyacetylene. ResearchGate. [Link]

  • Biodegradation of Chlorinated Compounds—A Review. ResearchGate. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents (PDF). Eurochlor. [Link]

  • Polyacetylene and chlorinated polyaceytlene and production processes thereof.
  • Polyacetylene Prepared by Chemical Dehydration of Poly(Vinyl Alcohol). MDPI. [Link]

  • Polyacetylene. Wikipedia. [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]

  • The Preparation of Polyacetylene. DTIC. [Link]

  • Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core. MDPI. [Link]

  • Chromatographic methods for the detection, purification and separation of Dendrimers. National School of Leadership. [Link]

  • Safe and efficient handling of chlorinated solvents. IPI Global. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Stabilization of poloxamine and poloxamer block copolymer complexes in chlorinated organic solvents – mathematical modelling. An-Najah Staff Website. [Link]

Sources

Optimization

stability of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in DMSO and aqueous buffers

Technical Support Center: Stability of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Document ID: TSC-2026-0114 Version: 1.0 Last Updated: January 14, 2026 Welcome to the technical support guide for 1-Chlor...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Document ID: TSC-2026-0114 Version: 1.0 Last Updated: January 14, 2026

Welcome to the technical support guide for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (referred to herein as "the compound"). This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth information, troubleshooting advice, and standardized protocols for assessing the stability of this compound in Dimethyl Sulfoxide (DMSO) and common aqueous buffers.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that could influence its stability?

A1: The compound possesses several functional groups, each contributing to its overall chemical reactivity and potential instability:

  • Conjugated Diyne System: Polyynes are known to be reactive and can be sensitive to heat, light, and oxygen. The extended conjugation in the hexa-3,5-diyn-2-ol backbone makes it particularly susceptible to polymerization and degradation.

  • Thiophene Ring: While aromatic, the thiophene ring can be susceptible to oxidation, especially at the sulfur atom, which can lead to the formation of thiophene S-oxides.[1][2] Metabolic processes or strong oxidizing agents can facilitate this degradation.[1]

  • Vinyl Chloride: The chloroalkene moiety can be a site for nucleophilic attack, although its reactivity is generally lower than that of alkyl chlorides. Under certain conditions, such as in the presence of strong nucleophiles or under basic conditions, dehydrochlorination could occur.[3]

  • Secondary Alcohol: The alcohol group can undergo oxidation to a ketone, particularly in the presence of oxidizing agents. Its acidity is also pH-dependent, which can influence solubility and reactivity.[4]

  • Terminal Alkyne: The prop-1-ynyl group is a terminal alkyne, which can undergo various reactions, including coupling reactions, especially in the presence of metal catalysts.

Q2: My DMSO stock solution of the compound is turning yellow/brown over time, even when stored at -20°C. What is causing this discoloration?

A2: This is a common indicator of compound degradation. The discoloration is likely due to the formation of colored degradation products, which often arise from the polymerization or oxidation of the conjugated diyne system. Polyynes are notoriously unstable and can oligomerize or polymerize, leading to complex, often colored, mixtures.[5][6] While DMSO is a polar aprotic solvent that can stabilize charged intermediates, it is not inert and can participate in or facilitate degradation, especially if it contains water impurities.[7][8]

Q3: I'm observing a loss of potency or inconsistent results in my aqueous-based biological assays. Could this be related to compound instability?

A3: Yes, this is a strong possibility. When a DMSO stock is diluted into an aqueous buffer for an assay, two main issues can arise:

  • Precipitation: The compound may have low aqueous solubility. Diluting the DMSO stock can cause it to precipitate out of the solution, effectively lowering its concentration and leading to a loss of activity.[9]

  • Hydrolytic Degradation: The compound may be unstable in the aqueous environment of your assay buffer. The stability can be highly dependent on the pH of the buffer.[10][11] Functional groups like the vinyl chloride or the conjugated system could be susceptible to hydrolysis or pH-catalyzed degradation.

Q4: What is the expected impact of pH on the stability of this compound in aqueous buffers?

A4: The pH of the aqueous buffer can significantly influence the compound's stability.[10][11]

  • Acidic Conditions (pH < 7): While many functional groups are relatively stable, prolonged exposure to strong acidic conditions could potentially lead to reactions involving the alkyne or alcohol moieties.

  • Neutral Conditions (pH ≈ 7.4): This is a critical pH for many biological assays. Stability at this pH must be experimentally verified, as enzymatic or slow hydrolytic degradation can still occur.

  • Basic Conditions (pH > 8): The compound is expected to be less stable under basic conditions. The secondary alcohol can be deprotonated, which may facilitate subsequent reactions.[4] Furthermore, the vinyl chloride could be susceptible to base-catalyzed dehydrochlorination.[3] Phenolic compounds, which share some characteristics with the alcohol in this structure, are known to be unstable at high pH.[12]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions
Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. 1. Low kinetic aqueous solubility of the compound.[9] 2. The final DMSO concentration in the assay is too low to maintain solubility.1. Determine Kinetic Solubility: Perform the protocol outlined in Section 3, Protocol 2. 2. Optimize Final DMSO Concentration: Test if increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) improves solubility, ensuring it remains non-toxic to your assay system. 3. Use a Different Co-Solvent: Explore other biocompatible solvents if DMSO proves problematic.
Inconsistent analytical results (e.g., shifting retention times, new peaks in HPLC). 1. On-instrument degradation of the compound. 2. Degradation in the prepared sample vial before injection. 3. Column degradation or contamination.[13]1. Assess On-Vial Stability: Analyze the same sample immediately after preparation and then again after several hours at autosampler temperature. Compare the chromatograms for new peaks or a decrease in the main peak area. 2. Check HPLC System: Run a system suitability test with a stable standard to ensure the HPLC system is performing correctly.[14] 3. Use a Fresh Column: If column degradation is suspected, replace it with a new one of the same type.[13]
Loss of compound over time in aqueous buffer at 37°C. 1. Hydrolytic degradation. 2. Oxidative degradation (if not protected from air). 3. Photodegradation from ambient light.[15]1. Perform a Buffer Stability Assay: Use the protocol in Section 3, Protocol 3 to quantify the rate of degradation at different pH values. 2. Work Under Inert Gas: If oxidation is suspected, prepare and run samples under a nitrogen or argon atmosphere. 3. Protect from Light: Store solutions in amber vials and protect the experimental setup from direct light.[16]
DMSO stock solution shows multiple peaks in LC-MS analysis. 1. The initial compound purity was low. 2. Degradation has occurred during storage.[7] 3. Freeze-thaw cycles have induced degradation.1. Verify Initial Purity: Always check the certificate of analysis for the initial purity. If possible, analyze a freshly prepared solution from the solid compound. 2. Prepare Fresh Stock: Discard the old stock and prepare a new one. Aliquot into single-use volumes to minimize freeze-thaw cycles.[17] 3. Optimize Storage: Store aliquots at -80°C instead of -20°C and use an inert gas overlay (argon or nitrogen) before sealing vials.[18]

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for subsequent experiments.

Materials:

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (solid)

  • Anhydrous, high-purity DMSO (≤0.02% water)

  • Calibrated analytical balance

  • Amber glass vial with a Teflon-lined cap

  • Vortex mixer and sonicator

Procedure:

  • Tare Vial: Place a sterile, amber glass vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh the desired mass of the compound into the vial. Calculation Example: For 1 mL of a 10 mM solution (MW = 274.75 g/mol ), weigh 2.75 mg.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, sonicate the vial in a room temperature water bath for 5-10 minutes.[9]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize freeze-thaw cycles.[17] Overlay with argon or nitrogen gas before capping. Store at -80°C.

Protocol 2: Assessment of Kinetic Aqueous Solubility

Objective: To determine the maximum concentration of the compound that remains in solution after diluting a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well polypropylene plate

  • Plate shaker

  • Plate reader or HPLC-UV system for analysis

Procedure:

  • Prepare Plate: Add 198 µL of the aqueous buffer to each well of a 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.

  • Incubate: Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow for equilibration.

  • Analyze: Measure the amount of dissolved compound. This can be done by measuring turbidity with a plate reader or, more accurately, by centrifuging the plate to pellet any precipitate, and then analyzing the supernatant from each well by HPLC-UV.

  • Determine Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 3: Buffer Stability Assay using HPLC

Objective: To quantify the degradation of the compound over time in a specific aqueous buffer.

Materials:

  • 10 mM DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Incubator (e.g., 37°C)

  • HPLC system with UV detector

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Reaction Setup: In a sterile tube, add 990 µL of the pre-warmed aqueous buffer (37°C).

  • Initiate Reaction: Add 10 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 100 µM. Mix immediately. This is your T=0 starting point.

  • Time Point T=0: Immediately withdraw a 50 µL aliquot and add it to a vial containing 150 µL of quenching solution. This stops the degradation.

  • Incubation: Place the reaction tube in the 37°C incubator.

  • Subsequent Time Points: Withdraw 50 µL aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in separate vials as in step 3.

  • HPLC Analysis: Analyze all quenched samples by a stability-indicating HPLC method.[19][20]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation rate and half-life (t½).

Part 4: Visual Diagrams

Diagram 1: Potential Degradation Pathways

A 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl) hexa-3,5-diyn-2-ol B Oxidation (Thiophene S-Oxide) A->B O₂, Light, P450 C Polymerization (Diyne Reaction) A->C Heat, Light D Hydrolysis/Nucleophilic Attack (Vinyl Chloride) A->D H₂O, OH⁻, Nu⁻ E Degradation Products B->E C->E D->E

Caption: Potential degradation routes for the compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_sol Solubility Testing cluster_stab Stability Testing prep_stock Protocol 1: Prepare 10 mM DMSO Stock check_purity Initial Purity Check (LC-MS) prep_stock->check_purity sol_test Protocol 2: Kinetic Solubility in Buffer check_purity->sol_test If pure stab_test Protocol 3: Aqueous Buffer Stability (HPLC) sol_test->stab_test If soluble forced_deg Forced Degradation (Acid, Base, Oxidative, Light) stab_test->forced_deg data_analysis Data Analysis: Determine Solubility, t½, Degradants stab_test->data_analysis

Caption: Systematic workflow for compound stability analysis.

References

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.). ScienceDirect.
  • Dyreborg, S., Arvin, E., Broholm, K., & Christensen, J. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 15(11), 1903-1909.
  • Valenti, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1313-1324.
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • Rogers, D. W., et al. (2004). On the lack of conjugation stabilization in polyynes (polyacetylenes). The Journal of Organic Chemistry, 69(21), 7143-7147.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry, 7(4).
  • Wikipedia contributors. (n.d.). Thiophene. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Acadesine Stability in DMSO and Aqueous Solutions.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • MDPI. (2023). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Molecules, 28(3), 1393.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
  • The Bumbling Biochemist. (2023). Practical lab tips for avoiding sample loss during storage. YouTube.
  • BenchChem. (2025). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22-31.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (n.d.). Comparison of protein degradation in the absence and presence of 0.5%....
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • Rogers, D. W., et al. (2005). IS CONJUGATION STABILIZATION REAL?: In the case of polyynes—unlike polyenes—chemists find that the answer is not clear-cut. Journal of Chemical Education, 82(8), 1143.
  • Kozikowski, B. A., et al. (2005). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ASSAY and Drug Development Technologies, 3(5), 535-542.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Chemistry For Everyone. (2025). How Is DMSO Used In Chemistry?. YouTube.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
  • Radojčić, D., et al. (2007). chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. Journal of the Serbian Chemical Society, 72(1), 77-85.
  • LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts.

Sources

Troubleshooting

optimizing reaction conditions for Sonogashira coupling with terminal alkynes

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and optimization strategies for one of the most powerful C(sp²)–C(sp) bond-forming reactions in modern organic synthesis.

As Senior Application Scientists, we understand that while the Sonogashira coupling is remarkably robust, its success hinges on the careful interplay of multiple parameters. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design optimal conditions for your specific substrates.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries and issues encountered during Sonogashira coupling experiments.

Q1: My reaction mixture turned black and my yield is low. What happened? A black precipitate is commonly referred to as "palladium black," which is the agglomerated, inactive form of the Pd(0) catalyst.[1][2] Its formation indicates catalyst decomposition, which can be triggered by several factors:

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to air. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to oxidation and precipitation.[1][3]

  • Reagent Impurities: Impurities in solvents, bases, or starting materials can poison the catalyst, leading to its decomposition.[1]

  • Excessive Heat: While some substrates require elevated temperatures, excessive heat can accelerate the decomposition of the palladium complex.[1]

Q2: What is the general reactivity order for the aryl/vinyl halide? The success and required conditions for a Sonogashira coupling are highly dependent on the halide leaving group. The general trend for reactivity is: I > OTf > Br >> Cl .[3][4]

  • Iodides are the most reactive and can often be coupled at room temperature.[3][4]

  • Bromides are less reactive and typically require heating and sometimes more specialized, electron-rich ligands to achieve good yields.[4][5]

  • Chlorides are the most challenging substrates due to the strength of the C-Cl bond. Their coupling requires highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., XPhos), and elevated temperatures.[2][5]

Q3: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is it and how can I prevent it? This byproduct is the result of alkyne homocoupling, a side reaction known as the Glaser coupling.[4][5] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4] To minimize or eliminate this side reaction, consider the following strategies:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][4]

  • Switch to Copper-Free Conditions: The most effective way to prevent Glaser coupling is to omit the copper co-catalyst entirely.[4][6][7] These protocols often require adjustments, such as using a different base or a more active palladium/ligand system, but are highly effective at preventing homocoupling.[6]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[2]

  • Use a Reducing Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (e.g., H₂ in N₂) has been shown to dramatically reduce homocoupling byproducts.[8]

Q4: Is the copper(I) co-catalyst always necessary? No, it is not always necessary. While the "classic" Sonogashira protocol uses a copper(I) salt (typically CuI) to facilitate the reaction at milder conditions, numerous "copper-free" protocols have been developed.[4][6][7]

  • Role of Copper: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[9][10] This species is more reactive and readily undergoes transmetalation with the palladium center, accelerating the catalytic cycle.[9]

  • When to Avoid Copper: Copper should be avoided when Glaser homocoupling is a significant issue or when using substrates that can chelate with copper, such as free-base porphyrins.[4] Copper-free conditions are often preferred for cleaner reactions, especially with challenging aryl bromides and chlorides.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem: Low or Non-Existent Product Yield

Low yield is the most common issue and can stem from multiple sources. A systematic check of reagents and conditions is the best approach.

Troubleshooting Workflow for Low Yield

start Low / No Yield Observed cat_check 1. Check Catalyst System start->cat_check cat_active Is Pd catalyst fresh/active? (No black precipitate?) cat_check->cat_active Action: Use fresh catalyst. reagent_check 2. Verify Reagent Quality reagents_pure Are starting materials pure? reagent_check->reagents_pure Action: Purify starting materials. condition_check 3. Assess Reaction Conditions inert_atmo Is inert atmosphere robust? (Proper degassing, positive pressure) condition_check->inert_atmo Action: Improve degassing technique. end_good Problem Solved ligand_ok Is ligand appropriate for substrate? (e.g., bulky ligand for Ar-Cl) cat_active->ligand_ok Yes cu_ok Is Cu(I) salt fresh? (Should be off-white, not green/brown) ligand_ok->cu_ok Yes Action: Match ligand to halide. cu_ok->reagent_check Yes Action: Use fresh CuI. base_dry Is amine base dry & pure? (Consider distillation) reagents_pure->base_dry Yes solvent_dry Is solvent anhydrous & degassed? base_dry->solvent_dry Yes Action: Distill or use fresh base. solvent_dry->condition_check Yes Action: Use anhydrous, degassed solvent. temp_opt Is temperature optimal? (Ar-I often RT, Ar-Br/Cl may need heat) inert_atmo->temp_opt Yes temp_opt->end_good Yes Action: Screen temperatures.

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

1. Catalyst and Ligand Integrity

  • Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the reaction to begin.[4] Ensure your catalyst source is fresh and has been stored correctly under an inert atmosphere.[3] Decomposition is often visible as black precipitation.[1]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl halides (bromides and especially chlorides), standard ligands like PPh₃ may be insufficient. Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often required to promote the rate-limiting oxidative addition step.[5][9]

  • Copper Co-Catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. If the salt appears greenish or brown instead of off-white/tan, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle.[3][11]

2. Reagent and Solvent Quality

  • Purity: Impurities in the aryl halide or alkyne can act as catalyst poisons.[1][12] If purity is uncertain, consider purification by chromatography or recrystallization.

  • Base: The amine base (e.g., triethylamine, diisopropylethylamine) is crucial for neutralizing the generated HX and deprotonating the alkyne.[3][4] It must be anhydrous and pure. Distilling the amine base before use can often resolve failed reactions.[1][11]

  • Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which poisons the catalyst and promotes Glaser coupling.[1][10] Common solvents include DMF, THF, toluene, and amines themselves.[4][13]

Part 3: Understanding and Optimizing Key Reaction Parameters

A deep understanding of each component's role is key to moving from troubleshooting to rational optimization.

The Catalytic Cycles: The Heart of the Reaction

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Side Reaction (Glaser Coupling) Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Product Ar-C≡CR Pd_trans Ar-Pd(II)(C≡CR)L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination CuX Cu(I)X Pd_trans->CuX Regenerates CuX Cu_pi [H-C≡CR • Cu(I)]⁺ CuX->Cu_pi π-Complexation (H-C≡CR) Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_add Supplies Acetylide Cu_acetylide_dimer Dimerization Intermediate Cu_acetylide->Cu_acetylide_dimer Dimerization Glaser_Product R-C≡C-C≡CR Cu_acetylide_dimer->Glaser_Product O2 O₂ (Air) O2->Cu_acetylide_dimer Promotes

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling, including the undesirable Glaser side reaction.

Parameter Optimization Table

The following table summarizes key parameters and provides starting points for optimization.

ParameterStandard ConditionsOptimization Considerations & Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)For unreactive halides (Ar-Cl, Ar-Br), use precatalysts that form highly active Pd(0) species in situ, such as (AllylPdCl)₂ with a bulky ligand.[14] Heterogeneous catalysts like Pd/C can also be used, simplifying workup.[15]
Ligand PPh₃Bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃) accelerate oxidative addition, which is often the rate-determining step for bromides and chlorides.[5] N-heterocyclic carbene (NHC) ligands are also highly effective.[6][9]
Copper Source CuI (0.5-5 mol%)Omit entirely for copper-free protocols to prevent Glaser coupling.[4][7] This is especially important for electron-rich alkynes or when synthesizing molecules for biological applications where copper contamination is a concern.[5][6]
Base Et₃N, DIPEA, Piperidine (≥2 equiv)The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amine bases often serve as both the base and solvent.[4] Inorganic bases (K₂CO₃, Cs₂CO₃) can be used in some protocols, particularly in polar solvents like DMF.[4]
Solvent THF, DMF, Toluene, Dioxane, Et₃NSolvent choice can impact reaction rates.[13][16] DMF is a common choice for its ability to dissolve a wide range of substrates.[13] Crucially, the solvent must be rigorously degassed.
Temperature Room Temp to 100 °CAryl iodides often react well at room temperature.[4] Aryl bromides may require gentle heating (50-80 °C).[4] Aryl chlorides typically require higher temperatures (>80 °C).[5] Monitor for catalyst decomposition at elevated temperatures.[1]

Part 4: Standard Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for reactive aryl iodides and bromides where Glaser coupling is not a major concern.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF, 5 mL) and degassed triethylamine (3.0 mmol, 3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (for aryl iodides) or heat to 60 °C (for aryl bromides). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is ideal for preventing alkyne homocoupling and is effective for a broad range of aryl bromides.[14]

  • Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under argon, add (AllylPdCl)₂ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.10 mmol, 10 mol%). Add degassed DMF (2 mL) and stir for 10 minutes to form the active Pd(0) catalyst.

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.0 mmol, 1 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and an amine base (e.g., pyrrolidine, 2.0 mmol, 2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

By understanding the causality behind each parameter and employing a systematic approach to troubleshooting, you can harness the full synthetic power of the Sonogashira coupling for your research and development needs.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])

  • Copper-free Sonogashira coupling - The chemical reaction database. (URL: [Link])

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. (URL: [Link])

  • The pathway of copper-free Sonogashira reaction to provide different compounds - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (URL: [Link])

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (URL: [Link])

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • Sonogashira coupling - chemeurope.com. (URL: [Link])

  • Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System - ResearchGate. (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (URL: [Link])

  • Palladium-free and ligand-free Sonogashira cross-coupling | Request PDF - ResearchGate. (URL: [Link])

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])

  • Sonogashira Coupling - YouTube. (URL: [Link])

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

  • Sonogashira cross-coupling reaction - YouTube. (URL: [Link])

  • What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst - MDPI. (URL: [Link])

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Optimization

Technical Support Center: Preserving the Integrity of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

A Guide for Senior Research & Development Professionals Welcome to the dedicated support center for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (hereafter referred to as CPT-HDOL). This molecule's unique...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Research & Development Professionals

Welcome to the dedicated support center for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (hereafter referred to as CPT-HDOL). This molecule's unique structure, rich in conjugated π-systems with polyyne, thiophene, and chloro-alcohol functionalities, makes it a powerful tool in materials science and as a pharmaceutical intermediate.[1] However, these same features render it susceptible to degradation, potentially compromising experimental reproducibility and validity.

This guide is structured to provide you not just with protocols, but with the underlying chemical rationale for them. Understanding the why is critical to adapting these principles to your specific experimental context.

Troubleshooting Guide: Common Degradation Issues

This section addresses the most frequent challenges encountered during the storage and handling of CPT-HDOL.

Question 1: My freshly dissolved solution of CPT-HDOL has a pale yellow tint, but after a day on the benchtop, it has turned brownish and cloudy. What is happening?

Answer: This is a classic sign of degradation, likely driven by a combination of oxidation and polymerization.

  • Causality Explained (The "Why"): The core of your problem lies with the polyyne structure (hexa-3,5-diyn). Long, conjugated polyyne chains are inherently reactive and can undergo exothermic cross-linking reactions with each other, especially when exposed to oxygen and light.[2] This process forms higher molecular weight oligomers and polymers, which are often less soluble and colored, resulting in the brown, cloudy appearance you're observing. The decomposition of polyynes can be initiated by a free-radical mechanism involving atmospheric dioxygen.[3] Concentrated solutions are particularly prone to this, rapidly forming insoluble precipitates.[3]

  • Troubleshooting & Prevention:

    • Immediate Action: Discard the degraded solution. Its concentration and purity are no longer reliable.

    • Atmosphere Control: Always handle the solid compound and prepare solutions under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line with high-purity argon or nitrogen). This minimizes exposure to oxygen.[4][5]

    • Solvent Choice: Ensure your solvent is anhydrous and has been de-gassed (e.g., by sparging with argon for 15-20 minutes) before use. Dissolved oxygen in solvents is a primary culprit.

    • Light Exposure: Protect the compound from light at all times. Use amber glass vials or wrap clear vials in aluminum foil. Photodegradation can create reactive species that initiate polymerization.[4]

Question 2: My HPLC and LC-MS analyses show diminishing peak area for my parent compound and the appearance of several new, unidentified peaks over time. Is the compound falling apart?

Answer: Yes, the emergence of new peaks alongside the reduction of the parent analyte confirms degradation. The key is to identify the likely degradation pathways to prevent them.

  • Causality Explained (The "Why"): Besides polymerization, two other pathways are likely at play:

    • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can form thiophene S-oxides.[4][5] This changes the molecule's polarity and mass, leading to new peaks in your chromatogram.

    • Reactions of the Chloro-alcohol: The secondary alcohol can be oxidized to a ketone. While the chloro group is generally stable, harsh conditions (e.g., extreme pH, presence of certain nucleophiles) could potentially lead to substitution or elimination reactions.

  • Visualizing the Problem: Potential Degradation Pathways

    DegradationPathways cluster_factors Degradation Triggers CPT_HDOL CPT-HDOL (Parent Compound) Polymer Cross-linked Polymers (Insoluble, Brown) CPT_HDOL->Polymer Radical Chain Rxn ThiopheneOxide Thiophene S-Oxide (Increased Polarity) CPT_HDOL->ThiopheneOxide Oxidation Ketone Oxidized Alcohol (Ketone) (Altered Reactivity) CPT_HDOL->Ketone Oxidation Oxygen Oxygen (O2) Oxygen->Polymer Oxygen->ThiopheneOxide Light Light (UV/Vis) Light->Polymer Light->ThiopheneOxide Heat Heat Heat->Polymer

    Caption: Potential degradation pathways for CPT-HDOL.

  • Troubleshooting & Prevention:

    • Purity Analysis Protocol: Implement a routine purity check before each experiment. A quick HPLC run can save you from using a degraded sample. See the Experimental Protocols section for a starting method.

    • Aliquot Strategy: Avoid repeated freeze-thaw cycles of a master stock solution. When you first receive or synthesize the compound, divide it into smaller, single-use aliquots. This protects the bulk of your material.

    • In-Use Stability: If your experiments are lengthy, assess the compound's stability in your specific experimental buffer or media. You may find it degrades over the course of a multi-hour incubation.

FAQs: Storage and Handling Best Practices

Q: What are the ideal long-term storage conditions for CPT-HDOL?

A: Based on the compound's chemical nature and vendor recommendations, the optimal conditions are summarized below.[1] Storing the compound under these conditions maximizes its shelf-life.

ParameterRecommendationRationale
Form Solid PowderMore stable than solutions. Avoids solvent-related degradation.
Temperature -20°C to -80°CReduces thermal energy, slowing all degradation reactions.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the polyyne chain and thiophene ring.[4][7]
Light Complete Darkness (Amber Vial)Prevents light-induced degradation (photodegradation).[4][7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.[7]

Q: If I must store it in solution, what is the best solvent and for how long?

A: Short-term storage in solution is feasible but requires care.

  • Solvent Choice: Anhydrous, de-gassed DMSO or THF are common choices for highly organic molecules. However, be aware that DMSO is hygroscopic and absorbed moisture can cause compound precipitation or hydrolysis.[7] Always use a fresh bottle of anhydrous solvent.

  • Storage: Store solution aliquots at -80°C. A solution stored at -20°C should be re-analyzed for purity if kept for more than a month.[6] Avoid repeated freeze-thaw cycles.

Q: My CPT-HDOL is a chlorinated organic compound. Are there special disposal considerations?

A: Absolutely. As a halogenated hydrocarbon, it must not be disposed of down the drain.[8] All waste containing this compound (both solid and liquid) must be collected in a designated "Halogenated Organic Waste" container for proper disposal according to your institution's EHS protocols.[9]

Experimental Protocols

Protocol 1: Recommended Handling & Aliquoting Workflow

This protocol minimizes exposure to atmospheric contaminants.

Caption: Workflow for safe handling and aliquoting of CPT-HDOL.

  • Preparation: Move the sealed container of CPT-HDOL, along with your vials, spatulas, and balances, into an inert atmosphere glovebox.

  • Aliquoting Solid: Carefully weigh out small, single-use quantities (e.g., 1-5 mg) into individual amber glass vials.

  • Inerting: Before sealing, backfill each vial with argon or nitrogen.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm.

  • Labeling: Clearly label each vial with the compound name, amount, and date.

  • Storage: Place the aliquoted vials inside a secondary container and store them at -80°C, protected from light.

Protocol 2: Routine Purity Assessment by HPLC

This is a general-purpose method to quickly check for degradation. It should be optimized for your specific system.

  • Objective: To separate the parent CPT-HDOL from potential polar (e.g., thiophene S-oxide) and non-polar (e.g., polymer) degradants.

  • Methodology:

    • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • Start at 60% B.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B over 1 minute.

      • Equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector, monitoring at a wavelength corresponding to the compound's absorbance maximum (a full UV-Vis scan is recommended for the pure compound to determine this).

    • Sample Preparation: Prepare a dilute solution (e.g., 10-20 µg/mL) of your CPT-HDOL sample in the mobile phase.

  • Data Analysis: Compare the chromatogram of your stored sample to a freshly prepared standard or the initial analysis. Look for a decrease in the main peak's area and the appearance of new peaks, which indicate degradation.

By implementing these rigorous storage and handling protocols, you can ensure the integrity of your 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, leading to more reliable and reproducible scientific outcomes.

References

  • Cataldo, F. (2007). Storage Stability of Polyynes and Cyanopolyynes in Solution and the Effect of Ammonia or Hydrochloric Acid. Fullerenes, Nanotubes and Carbon Nanostructures, 15(3), 155–166. [Link]

  • Taylor & Francis Online. (n.d.). Storage Stability of Polyynes and Cyanopolyynes in Solution and the Effect of Ammonia or Hydrochloric Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyyne. Retrieved from [Link]

  • Google Patents. (n.d.). US2868851A - Stabilization of chlorinated hydrocarbons with acetylenic ethers.
  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Dev Res, 83(8), 1739-1757. [Link]

  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Int. J. Mol. Sci., 25(4), 2442. [Link]

  • ResearchGate. (n.d.). Strategies for synthesizing long polyynes. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

  • EuCIA. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

  • MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Molecules, 28(3), 1332. [Link]

  • ScreenLib. (n.d.). 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol. Retrieved from [Link]

  • PubMed. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. FEBS J, 288(15), 4466-4482. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2020). Some Methods for Measurements of Polymer Degradation: A Review. Retrieved from [Link]

  • PubMed. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. J Environ Sci Health A Tox Hazard Subst Environ Eng, 42(10), 1463-9. [Link]

  • PubMed. (2025). Metabolism of p-chloro-m-xylenol by a newly isolated marine bacterium Rhodococcus ruber SJ-1: Cellular responses and detoxification mechanisms. J Hazard Mater, 501, 139556. [Link]

  • ResearchGate. (2022). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Retrieved from [Link]

  • MDPI. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Catalysts, 14(11), 847. [Link]

  • PubChem. (n.d.). 2-(5-Chlorothiophen-2-YL)ethan-1-amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Viability in Assays with 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Welcome to the technical support guide for researchers utilizing 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in their experimental workflows. This resource is designed to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in their experimental workflows. This resource is designed to provide in-depth, field-proven insights into overcoming challenges related to low cell viability in your assays. As a novel compound with potent bioactive potential, understanding its interaction with your cellular models is paramount to generating robust and reproducible data. This guide is structured to address specific issues in a direct question-and-answer format, moving from proactive measures to reactive troubleshooting.

Part 1: Proactive Measures to Maintain Cell Viability

Before delving into troubleshooting, it is crucial to establish a solid experimental foundation. Many issues with cell viability can be mitigated by careful planning and adherence to best practices in cell culture.

Q1: What are the essential preliminary steps before treating my cells with 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol?

A1: Ensuring the health and consistency of your cell culture is the most critical first step. Assay data is only as reliable as the cells used[1].

  • Cell Health and Passage Number: Use cells that are in the logarithmic (exponential) growth phase and have a consistent, low passage number. Continuously passaging cells for extended periods can lead to phenotypic and genotypic drift. Never allow cells to become over-confluent in flasks, as this can induce stress and alter their response to stimuli[2]. A good practice is to discard cultures and thaw a new vial after a defined number of passages.

  • Aseptic Technique: Rigorous aseptic technique is non-negotiable. Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and confound your results[3][4]. Regularly inspect your cultures for any signs of contamination, such as turbidity or sudden pH changes in the medium[3].

  • Media and Reagents: Always use fresh, pre-warmed media and supplements appropriate for your cell line[1]. Ensure all reagents are within their expiration dates and have been stored correctly[2]. It is advisable to test new lots of media or serum on a small batch of cells before introducing them into critical experiments.

Part 2: Troubleshooting Unexpectedly Low Cell Viability

If you are experiencing significant cell death even in your lowest concentration groups, a systematic troubleshooting approach is necessary. The following sections break down potential causes and provide actionable solutions.

Q2: My untreated control cells look healthy, but I see massive cell death across all concentrations of the compound. What's the likely cause?

A2: This scenario often points to issues with the compound itself or its preparation, especially solvent-related toxicity.

  • Solvent Toxicity: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, like many organic molecules, likely requires a solvent such as dimethyl sulfoxide (DMSO) for solubilization. While DMSO is widely used, it can be cytotoxic at higher concentrations[5][6]. The final concentration of DMSO in your culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity[2][6]. It is crucial to include a "vehicle control" in your experimental design—cells treated with the highest concentration of the solvent used to dissolve the compound, but without the compound itself. If your vehicle control also shows high cell death, the solvent concentration is the problem.

  • Compound Precipitation: The compound may be precipitating out of solution when added to the aqueous culture medium. This can lead to inconsistent dosing and physical stress on the cells[2]. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation is observed, you may need to reconsider the solvent used or the maximum concentration in your dose-response curve.

Experimental Protocol: Determining Optimal Solvent Concentration

Objective: To identify the maximum non-toxic concentration of your chosen solvent (e.g., DMSO) for your specific cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined for your assay (see Q3 for a protocol on determining optimal seeding density).

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in culture medium. A typical range to test would be from 2% down to 0.01%.

  • Treatment: Treat the cells with the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure time.

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, XTT, or a fluorescence-based assay).

  • Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "no solvent" control. This will be your maximum allowable solvent concentration for subsequent experiments.

Q3: I'm seeing high variability in my results and my untreated controls are not growing as expected. What should I check?

A3: Inconsistent results and poor control cell growth often stem from suboptimal assay conditions.

  • Cell Seeding Density: The number of cells seeded per well is a critical parameter. If the density is too low, the cells may not grow well or produce a signal strong enough for detection[2]. If the density is too high, the cells can become over-confluent, leading to nutrient depletion, waste product accumulation, and cell death even without treatment[1][7]. It is essential to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration[8][9].

  • Incubation Time: The duration of compound exposure can significantly impact the cytotoxic effect[10][11]. For some compounds, a longer incubation period may be required to observe an effect, while for others, toxicity may be acute[12]. If your incubation time is too long, even your control cells may start to die due to nutrient depletion. A time-course experiment can help determine the optimal incubation period.

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can lead to inconsistent results[2][13]. To mitigate this, it is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data[2].

Experimental Protocol: Optimizing Cell Seeding Density

Objective: To determine the cell seeding density that results in logarithmic growth throughout the intended duration of the experiment.

Methodology:

  • Prepare Cell Suspension: Create a single-cell suspension of your cells.

  • Seed at Various Densities: In a 96-well plate, seed the cells at a range of densities (e.g., from 1,000 to 50,000 cells per well)[2][7].

  • Incubate and Monitor: Incubate the plates and measure cell viability at different time points (e.g., 24, 48, and 72 hours) using your chosen viability assay.

  • Plot Growth Curve: For each starting density, plot cell viability (or a surrogate measure like absorbance) against time.

  • Select Optimal Density: Choose the seeding density that results in exponential cell growth for the entire duration of your planned experiment and provides a robust signal for your assay[8].

Part 3: Understanding the Mechanism of Cell Death

Q4: How can I determine if 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is inducing apoptosis in my cells?

A4: Given that similar compounds with thiophene moieties can induce apoptosis, it is a likely mechanism of action. Apoptosis is a form of programmed cell death characterized by a cascade of specific molecular events, primarily driven by a family of proteases called caspases[14][15].

  • Caspase Activation: A hallmark of apoptosis is the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and -7)[15]. You can measure the activity of these caspases using commercially available luminescent or fluorescent assays. An increase in caspase activity in treated cells compared to controls is a strong indicator of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis involves the activation of caspase-9, while the extrinsic (death receptor) pathway activates caspase-8[14].

  • Apoptosis Assays: Other methods to detect apoptosis include:

    • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine flips to the outer leaflet of the cell membrane. Annexin V is a protein that binds to phosphatidylserine and can be labeled with a fluorescent dye for detection by flow cytometry or fluorescence microscopy.

    • TUNEL Assay: This assay detects DNA fragmentation, a later event in apoptosis, by labeling the ends of the DNA fragments.

Diagram: Simplified Caspase Activation Pathway in Apoptosis

Below is a simplified representation of the intrinsic and extrinsic pathways of caspase-mediated apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to caspase activation.

Part 4: Frequently Asked Questions (FAQs)

Q5: How do I calculate the IC50 value for my compound?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. To determine the IC50, you need to perform a dose-response experiment.

  • Generate Data: Treat your cells with a range of concentrations of your compound (typically a serial dilution).

  • Normalize Data: Convert your raw data (e.g., absorbance or fluorescence) to percentage inhibition relative to your untreated control (which represents 0% inhibition) and a positive control or no-cell control (representing 100% inhibition)[16].

  • Plot the Curve: Plot the percent inhibition on the y-axis against the logarithm of the compound concentration on the x-axis.

  • Non-linear Regression: Use a software package like GraphPad Prism or a similar program to fit the data to a non-linear regression curve (often a sigmoidal dose-response curve)[17][18]. The software will then calculate the IC50 value for you, which is the concentration at which the curve passes through 50% inhibition[16].

Q6: Could the assay chemistry itself be toxic to the cells?

A6: Yes, this is a possibility, especially with tetrazolium-based assays like MTT. The reagents used in some viability assays can be toxic to cells, particularly with prolonged incubation times[19]. If you suspect this is an issue, consider using a non-lytic, real-time viability assay that measures cell death over time without destroying the cells. These assays often use cell-impermeant DNA dyes that only fluoresce when they enter a cell with a compromised membrane[19].

Q7: My compound seems to be causing cell cycle arrest rather than cell death. How does this affect my viability assay?

A7: This is an important distinction. Some viability assays, such as those that measure metabolic activity (e.g., MTT, XTT, resazurin), can be confounded by cytostatic effects. A compound that halts cell proliferation without killing the cells will result in a lower metabolic signal over time compared to a rapidly dividing control population, which could be misinterpreted as cytotoxicity. To distinguish between cytostatic and cytotoxic effects, it is beneficial to use an assay that directly measures cell death (e.g., a membrane integrity assay) or to perform cell counting at the beginning and end of the treatment period.

References

  • Gu, X., Albrecht, W., et al. (2019). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology, 93(1), 177-188. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). Low Cell Viability - HepG2 Transfection. Retrieved from [Link]

  • Breton, C., et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 25(12), 1684-1694. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Gu, X., Albrecht, W., et al. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. PubMed. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • LABOAO. (2022, March 7). Common Problems And Solutions In Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are... [Image]. Retrieved from [Link]

  • ResearchGate. (2017, January 23). How to determine IC50 value of a compound? Retrieved from [Link]

  • Holbeck, S. L., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Investigational New Drugs, 37(3), 556-566. [Link]

  • Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed. [Link]

  • ResearchGate. (n.d.). Effects of incubation time on the cytotoxicity of CNTs, cell viability... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of incubation time on the concentration dependency of the... [Image]. Retrieved from [Link]

  • ResearchGate. (2018, August 21). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? Retrieved from [Link]

  • Bio-Rad. (n.d.). Caspase Cascade pathway. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]

  • Woynarowska, B. A., et al. (2003). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Molecular Cancer Therapeutics, 2(1), 31-40. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • NCBI. (n.d.). Caspases as Targets for Drug Development. Madame Curie Bioscience Database. Retrieved from [Link]

  • Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 277. [Link]

  • Kmonickova, E., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(19), 6249. [Link]

  • Reddit. (2022, December 19). Need help to calculate IC50 value. r/labrats. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on cytotoxic effect of substances [Table]. Retrieved from [Link]

  • ResearchGate. (2016, April 30). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 15(11), 19838-19851. [Link]

  • Pistritto, G., et al. (2016). Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Cell and Bioscience, 6, 29. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Refinement for HPLC Purification of Thiophene Derivatives

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of thiophene derivatives. Thiophene-based compounds are a critical class of heterocyclic molecules integ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of thiophene derivatives. Thiophene-based compounds are a critical class of heterocyclic molecules integral to numerous pharmaceutical agents and advanced materials.[1][2] Their unique electronic properties, stemming from the sulfur atom in the five-membered ring, also present specific challenges in chromatographic purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, ensuring you can achieve robust, reproducible, and high-purity separations. We will explore the causality behind common issues and provide structured solutions to refine your purification workflows.

Section 1: Frequently Asked Questions (FAQs) - Core Method Development

This section addresses fundamental questions that form the basis of a solid HPLC method for thiophene derivatives.

Q1: What is the best starting point for developing an HPLC method for a new thiophene derivative?

A successful method starts with a logical, informed baseline. For a novel thiophene derivative, a reversed-phase (RP-HPLC) approach is the most common and effective starting point.

Initial Recommended Conditions:

ParameterRecommendationRationale & Expert Insight
Column C18 (e.g., ODS-3), 250 mm x 4.6 mm, 5 µmThe C18 phase provides broad applicability based on hydrophobic interactions. A longer column (250 mm) ensures sufficient resolving power for initial screening.[1][2]
Mobile Phase Acetonitrile (ACN) and WaterAcetonitrile generally offers better peak shape and lower backpressure compared to methanol for many heterocyclic compounds.[2]
Initial Gradient 5% to 95% ACN over 20-30 minutesA broad gradient scan is an efficient way to determine the approximate solvent strength required to elute the compound and to reveal the presence of any impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Temperature 30-40°CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a stable temperature is crucial for reproducible retention times.[3]
Detection (UV) 230-320 nm (Diode Array Detector)Thiophene rings typically exhibit strong UV absorbance in this range.[4] A Diode Array Detector (DAD) is invaluable as it captures the full UV spectrum, helping to identify peaks and assess their purity.
Q2: How do I choose the right stationary phase (column) for my thiophene derivative?

While C18 is a workhorse, the aromatic nature of thiophenes means that alternative stationary phases can offer superior selectivity through different retention mechanisms.[5]

  • C18 (Octadecylsilane): The primary retention mechanism is hydrophobic (dispersive) interactions. It is an excellent starting point, but its selectivity may be limited for structurally similar thiophene analogues.

  • Phenyl (Phenyl-Hexyl): This phase introduces π-π interactions as a secondary retention mechanism. Since thiophene is an aromatic ring, this can significantly enhance selectivity between your target compound and related impurities, especially those with differing aromaticity.

  • Biphenyl: This phase offers even stronger π-π interactions than standard phenyl columns. It is particularly effective for increasing the retention of compounds containing sulfone or sulfoxide groups, which are common metabolites or derivatives of thiophenes.[6] The biphenyl phase's ability to engage in these interactions makes it an excellent choice when you need to resolve closely eluting aromatic compounds.[6]

Q3: What are the recommended organic modifiers in the mobile phase? Acetonitrile vs. Methanol?

The choice between acetonitrile (ACN) and methanol can alter the selectivity of your separation.

  • Acetonitrile (ACN): Often the preferred choice. It typically provides sharper peaks for thiophene compounds and generates lower backpressure.[2] Its elution strength is slightly higher than methanol in reversed-phase chromatography.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analyte compared to the aprotic ACN. If you are struggling with co-elution using ACN, switching to or creating a ternary mixture with methanol is a powerful method development tool.[7]

  • Solvent Triangle Approach: For complex separations, a "solvent triangle" strategy using ACN, MeOH, and Tetrahydrofuran (THF) as the strong solvents can systematically explore a wide range of selectivities.[7]

Q4: How critical is mobile phase pH for thiophene analysis?

Mobile phase pH is one of the most powerful, yet often overlooked, parameters for controlling the retention and peak shape of ionizable compounds.[8][9] While the thiophene ring itself is not strongly basic or acidic, its substituents often are (e.g., carboxylic acids, amines).

  • Mechanism of Action: The pH of the mobile phase dictates the ionization state of your analyte.[8] The charged (ionized) form of a compound is more polar and will elute earlier in reversed-phase HPLC, while the neutral form is more non-polar and will be retained longer.[9]

  • Rule of Thumb: To ensure good peak shape and stable retention, the mobile phase pH should be adjusted to at least 2 units away from the pKa of your compound. Operating near the pKa can lead to split or broad peaks because both the ionized and non-ionized forms exist in significant concentrations.

  • For Acidic Compounds: Set the mobile phase pH ~2 units below the pKa to keep the compound in its neutral, more retained form.

  • For Basic Compounds: Set the mobile phase pH ~2 units above the pKa to keep the compound in its neutral, more retained form. Alternatively, setting the pH ~2 units below the pKa will keep it in its fully protonated (charged), less retained form.

Section 2: Troubleshooting Guide - Common Chromatographic Problems

This section provides direct answers to specific issues you may encounter during your experiments.

Peak Shape Issues
Q5: My thiophene peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape problem and can severely impact integration accuracy and resolution.[10][11] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Caption: Troubleshooting flowchart for peak tailing.

  • Cause 1: Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[10][12]

    • Solution: Lower the mobile phase pH to 2.5-3.0. At this pH, the majority of silanol groups are protonated (Si-OH) and neutral, minimizing their ability to interact with protonated basic analytes.[13] Using a modern, high-purity, end-capped column also significantly reduces the number of accessible silanols.[10]

  • Cause 2: Insufficient Buffer Capacity: If the pH is not properly controlled, the analyte can exist in multiple ionization states as it travels through the column.

    • Solution: Use a buffer at a concentration of 10-25 mM. Ensure you are operating within +/- 1 pH unit of the buffer's pKa for it to be effective.

  • Cause 3: Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each sequence. Use a guard column to protect the analytical column from strongly adsorbed sample components.

Q6: My peaks are fronting. What does this indicate?

Fronting peaks are less common than tailing but usually point to one of two issues:

  • Cause 1: Sample Overload: You have injected too much sample mass onto the column.[11] The stationary phase becomes saturated, leading to a distorted peak shape.

    • Solution: Dilute your sample and reinject. If the peak shape becomes symmetrical, you have confirmed sample overload.[11]

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% ACN, mobile phase starts at 10% ACN), the sample band will not load onto the column in a tight, focused band.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

Q7: Why are my peaks splitting or showing shoulders?

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Cause 1: Column Void: The most common cause is a void or channel forming at the inlet of the column due to settling of the packed bed.[13] This creates two different paths for the analyte, resulting in a split peak.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first).[11] This can sometimes resolve minor issues at the inlet frit. If the problem persists, the column likely needs to be replaced.

  • Cause 2: Plugged Inlet Frit: Particulates from the sample or pump seals can clog the inlet frit of the column, causing poor flow distribution.

    • Solution: Use in-line filters and always filter your samples and mobile phases to prevent this.[13] A guard column can also help protect the analytical column's frit.[15]

  • Cause 3: Co-elution: The "split" peak may actually be two different, unresolved compounds.

    • Solution: Use a DAD to check the spectral purity across the peak. If the UV spectrum changes from the front to the back of the peak, you have a co-elution issue. Optimize your mobile phase or gradient to improve resolution.

Retention Time & Resolution Issues
Q8: My retention times are drifting or not reproducible. What should I check?

Stable retention times are the foundation of a reliable method. Drifting indicates a change in the system's conditions.

  • Cause 1: Poor Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions before the injection.

    • Solution: Ensure an equilibration time of at least 10-15 column volumes after a gradient run or when changing mobile phases.

  • Cause 2: Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or one of the solvent reservoirs is running low, causing the proportioning valve to deliver an incorrect mixture. Volatilization of organic solvent can also be a factor.

    • Solution: Prepare mobile phases fresh daily.[16] Keep reservoirs covered. Double-check pump performance and ensure all solvent lines are submerged.

  • Cause 3: Temperature Fluctuations: The laboratory temperature is changing, affecting mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.[17]

Q9: I'm not getting enough resolution between my thiophene derivative and an impurity. How can I improve it?

Improving resolution requires changing the selectivity of the separation.

Caption: Decision process for improving peak resolution.

  • Solution 1: Optimize the Gradient: Make the gradient shallower around the elution time of your target peaks. A slower increase in organic solvent strength gives more time for the compounds to interact with the stationary phase, improving separation.

  • Solution 2: Change the Organic Modifier: As discussed in Q3, switching from ACN to methanol (or vice-versa) is a simple way to introduce different selectivity.[7]

  • Solution 3: Adjust the pH: If any of the compounds are ionizable, changing the pH can dramatically alter retention and selectivity, potentially reversing the elution order and resolving the peaks.[18][19]

  • Solution 4: Change the Column: If mobile phase optimization is insufficient, changing the stationary phase (e.g., from C18 to a Phenyl or Biphenyl column) provides the most significant change in selectivity.[5][6]

Section 3: Protocols and Workflows

Protocol 1: Step-by-Step Mobile Phase pH Optimization

This protocol is for an ionizable thiophene derivative where peak shape or resolution is poor.

  • Determine Analyte pKa: If possible, find the pKa of your compound. If unknown, you will need to perform scouting experiments.

  • Prepare Buffers: Prepare aqueous buffer solutions (e.g., 20 mM phosphate or acetate) at three different pH levels: acidic (e.g., pH 3.0), neutral (e.g., pH 7.0), and a pH that is 2 units away from your pKa. Critical Step: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[20]

  • Scouting Runs: Perform identical gradient runs using mobile phases prepared with each of the aqueous buffers.

  • Analyze Results:

    • Compare the retention time of your target peak at each pH. This confirms if and how the compound's retention is affected by pH.

    • Examine the peak shape (tailing factor) at each pH.

    • Evaluate the resolution between your target and any critical impurities.

  • Refine: Choose the pH that provides the best combination of retention, peak shape, and resolution. You can perform further fine-tuning by testing pH values +/- 0.5 units around your chosen optimum.

Protocol 2: Column Cleaning and Regeneration Procedure

If you observe high backpressure or deteriorating peak shape across all peaks, the column may be contaminated.

  • Disconnect from Detector: Always disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Initial Flush: Flush the column with your mobile phase but without any buffer salts (e.g., if your mobile phase is 50:50 ACN:Water with phosphate buffer, flush with 50:50 ACN:Water).

  • Strong Solvent Wash (Reversed-Phase): Wash the column with progressively stronger, miscible solvents. A typical sequence for a C18 column is:

    • 100% Water (to remove salts)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (excellent for removing strongly retained hydrophobic compounds)

    • Optional for very non-polar contaminants: Tetrahydrofuran (THF) or Methylene Chloride. Crucially , if you use these, you must flush with Isopropanol before returning to an aqueous mobile phase to ensure miscibility.[13]

  • Re-equilibration: Flush the column back down the solvent sequence in reverse order (e.g., Isopropanol -> Acetonitrile -> Methanol -> Water -> Mobile Phase).

  • Performance Check: Reconnect the column and run a standard to see if performance has been restored.

Section 4: References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Pappa, A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]

  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (n.d.). Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Retrieved from

  • Techiescientist. (2025). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from

  • Chemistry Net. (2013). Troubleshooting LC / HPLC Systems – Tailing Peaks. Retrieved from

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from

  • Biorelevant.com Ltd. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Retrieved from

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling and Storage of CAS 78876-52-5

Welcome to the comprehensive technical support guide for CAS 78876-52-5, chemically identified as 1-chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This document is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for CAS 78876-52-5, chemically identified as 1-chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth guidance on the handling, storage, and troubleshooting for this specialized research chemical. Our recommendations are grounded in the compound's chemical structure and best practices for related chemical classes.

Compound Overview and Structural Insights

CAS 78876-52-5 is a complex organic molecule featuring a thiophene ring, a polyyne chain, a terminal alkyne, a chloro group, and a secondary alcohol.[1][2][3][4] Its utility as an intermediate in organic synthesis for pharmaceuticals and materials science stems from these reactive functional groups.[3] However, the very features that make it synthetically valuable—the conjugated diyne system and terminal alkyne—also suggest potential instability. Polyacetylene-like structures are known for their reactivity and sensitivity to air and light.[5][6][7]

Identifier Value
CAS Number 78876-52-5
Chemical Name 1-chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Molecular Formula C₁₃H₉ClOS
Molecular Weight 248.73 g/mol

Safe Handling and Storage Recommendations

Proper handling and storage are critical to maintaining the integrity of CAS 78876-52-5 and ensuring user safety. The following recommendations are based on supplier data and the chemical properties of its constituent functional groups.

Frequently Asked Questions: Storage

Q: What is the recommended storage temperature for CAS 78876-52-5?

A: The recommended long-term storage condition is 2-8°C, dry, and sealed .[3] Some suppliers of structurally similar compounds also recommend storage at -20°C to further minimize degradation. If you do not plan to use the material for an extended period, -20°C is a reasonable alternative.

Q: Should I store this compound under an inert atmosphere?

A: Yes, for optimal stability, it is highly recommended to store CAS 78876-52-5 under an inert atmosphere such as argon or nitrogen. The polyyne chain is susceptible to oxidation, and minimizing exposure to air will prolong the shelf life of the compound.[8]

Q: Is this compound light-sensitive?

A: While specific photostability data is not available, conjugated systems like the one present in this molecule are often light-sensitive. It is best practice to store the vial in a dark location or wrapped in aluminum foil to prevent photodegradation.

Workflow for Receiving and Storing the Compound

G cluster_receiving Receiving cluster_storage Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at 2-8°C (or -20°C for long term) Inspect->Store If OK Inert Backfill with Argon/Nitrogen Store->Inert Seal Seal Tightly Inert->Seal Dark Store in a Dark Location Seal->Dark

Caption: Workflow for receiving and storing CAS 78876-52-5.

Solution Preparation and Solubility

Frequently Asked Questions: Solubility and Solution Preparation

Q: What solvents are recommended for dissolving CAS 78876-52-5?

A: Thiophene derivatives are typically soluble in a range of organic solvents.[9][10][11][12] Based on the structure, the following solvents are good starting points for solubility testing:

Solvent Class Examples Notes
Chlorinated Solvents Dichloromethane (DCM), ChloroformLikely to be a good solvent.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHigh dissolving power, but be aware of potential reactivity with DMSO.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate solubility expected.
Alcohols Ethanol, MethanolThe presence of the alcohol functional group may aid solubility.
Aqueous Solutions WaterExpected to be insoluble in water.[9][12]

Q: How should I prepare a stock solution?

A: Follow this general protocol for preparing a stock solution:

  • Allow the vial of CAS 78876-52-5 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired volume of your chosen solvent.

  • Vortex or sonicate gently to aid dissolution. If warming is required, do so gently (e.g., 37°C water bath) and for a minimal amount of time to avoid degradation.

  • Once dissolved, store the stock solution appropriately. For short-term storage (1-2 weeks), 2-8°C is acceptable. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q: How stable are solutions of this compound?

A: The stability of the compound in solution has not been determined. As a general precaution, it is best to prepare fresh solutions for each experiment. If you must store solutions, do so at low temperatures (-20°C or -80°C) and for the shortest possible time. The terminal alkyne and polyyne functionalities are prone to degradation over time, especially in solution.

Troubleshooting Guide

Encountering unexpected issues is a common part of research. This section provides guidance on troubleshooting common problems you might face when working with CAS 78876-52-5.

Problem Potential Cause(s) Recommended Solution(s)
Compound is difficult to dissolve. - Incorrect solvent choice.- Compound has degraded/polymerized.- Try a different recommended solvent (see solubility table).- Gentle warming or sonication may help.- If the compound appears discolored (e.g., yellow or brown), it may have degraded, and a fresh vial should be used.
Solution appears colored (e.g., yellow/brown) when it should be colorless. - Degradation of the compound due to oxidation, light exposure, or prolonged storage.- Prepare a fresh solution from a new vial of the solid compound.- Ensure proper storage conditions are maintained (dark, cold, inert atmosphere).
Inconsistent experimental results. - Degradation of the stock solution.- Incomplete dissolution of the compound.- Prepare fresh stock solutions for each experiment.- Visually inspect the solution to ensure no solid particles remain before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Decision Tree

G cluster_insoluble Solubility Issues cluster_colored Discoloration cluster_inconsistent Inconsistent Results Start Problem Encountered Insoluble Difficulty Dissolving? Start->Insoluble Colored Solution Discolored? Start->Colored Inconsistent Inconsistent Results? Start->Inconsistent TrySolvent Try another solvent (DCM, DMSO) Insoluble->TrySolvent FreshSol Prepare fresh solution Colored->FreshSol FreshStock Prepare fresh stock solution Inconsistent->FreshStock Warm Gently warm/sonicate TrySolvent->Warm Degraded Is solid discolored? Warm->Degraded NewVial Use new vial Degraded->NewVial Yes CheckStore Verify storage conditions (dark, cold, inert) FreshSol->CheckStore Aliquot Aliquot to avoid freeze-thaw FreshStock->Aliquot

Caption: Troubleshooting decision tree for CAS 78876-52-5.

Concluding Remarks

While CAS 78876-52-5 is a valuable research tool, its complex structure necessitates careful handling and storage to ensure its stability and the reproducibility of your experimental results. By following the guidelines outlined in this technical support center, you can minimize the risk of degradation and handle this compound safely and effectively. Always refer to the specific safety data sheet provided by your supplier for the most comprehensive safety information.

References

  • Alkyne Functional Group & Reactions | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. (2016, February 27). Quora. Retrieved from [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Polyacetylene. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Properties and Bonding in the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Properties and Bonding in the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Polyacetylene: A Thorough Analysis of Synthesis and Applications of Conducting Polymer. (n.d.). IOSR Journal. Retrieved from [Link]

  • Alkyne. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkyne. (n.d.). Wikipedia. Retrieved from [Link]

  • Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Polyacetylene: Myth and Reality. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Polyacetylene: Myth and Reality. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Polyacetylene: A Thorough Analysis of Synthesis and Applications of Conducting Polymer | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Conducting Polymers | Polyacetylene. (2023, November 22). YouTube. Retrieved from [Link]

  • Polyacetylene: A Thorough Analysis of Synthesis and Applications of Conducting Polymer | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cytotoxicity: The Established Anthracycline Doxorubicin versus the Novel Polyacetylene 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

In the landscape of cancer chemotherapy, the demand for novel therapeutic agents with improved efficacy and reduced side effects is unceasing. This guide provides a comparative analysis of the well-established chemothera...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, the demand for novel therapeutic agents with improved efficacy and reduced side effects is unceasing. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and a novel synthetic compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. While doxorubicin's cytotoxic profile is extensively documented, the biological activity of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is largely unexplored, necessitating a hypothetical discussion based on the known bioactivities of its constituent chemical classes: polyacetylenes and thiophenes.

Doxorubicin: A Pillar of Chemotherapy with a Double-Edged Sword

Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius, is a cornerstone of many chemotherapeutic regimens, demonstrating broad-spectrum activity against a range of hematological and solid tumors.[][2] Its potent cytotoxic effects are, however, accompanied by significant dose-limiting toxicities, most notably cardiotoxicity.[2]

Mechanism of Action

Doxorubicin's anticancer activity is multifactorial, primarily targeting the cell's nucleus and DNA.[][3][4] The primary mechanisms include:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, leading to the inhibition of DNA replication and transcription.[2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[][3][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.[3][5]

Cellular Consequences of Doxorubicin Treatment

The cellular response to doxorubicin-induced damage is complex and can lead to various outcomes, including:

  • Cell Cycle Arrest: DNA damage triggers cell cycle checkpoints, primarily at the G1 and G2 phases, to allow for DNA repair.[3]

  • Apoptosis: If the DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis.[3][6]

  • Senescence: In some cases, cells may enter a state of irreversible growth arrest known as senescence.[3]

  • Autophagy: Doxorubicin can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.[6]

The following diagram illustrates the primary mechanisms of doxorubicin's cytotoxic action.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Damage triggers Topoisomerase_II->DNA Causes DNA Double-Strand Breaks Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: Doxorubicin's primary cytotoxic mechanisms.

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol: A Novel Agent with Putative Cytotoxic Properties

Currently, there is a lack of published data on the cytotoxic activity of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Its chemical structure, featuring a polyacetylene backbone and a thiophene ring, suggests potential for biological activity, as compounds within these classes have demonstrated cytotoxic and anticancer properties.[7][8][9][10]

Insights from Related Compound Classes
  • Polyacetylenes: This class of natural and synthetic compounds is known for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[7][8][9] Some polyacetylenes have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[8][9][11] Their mechanism of action can involve the induction of endoplasmic reticulum stress and the modulation of various signaling pathways.[8]

  • Thiophene Derivatives: Thiophene-containing compounds are prevalent in medicinal chemistry and have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of specific enzymes, disruption of cellular signaling, and induction of apoptosis.[12]

Hypothetical Mechanism of Action

Based on its structural features, the putative cytotoxic mechanism of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol could involve:

  • Alkylation of Cellular Nucleophiles: The presence of a chloro group and reactive diyne functionalities could enable the molecule to act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA and proteins, leading to cellular dysfunction and death.

  • Induction of Oxidative Stress: The conjugated π-system of the polyacetylene and thiophene moieties might participate in redox reactions, potentially leading to the generation of ROS and subsequent oxidative damage.

  • Inhibition of Critical Cellular Enzymes: The unique three-dimensional structure of the molecule could allow it to bind to and inhibit the activity of enzymes essential for cancer cell survival and proliferation.

The following diagram outlines a hypothetical workflow for the initial cytotoxic evaluation of this novel compound.

experimental_workflow Compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl) hexa-3,5-diyn-2-ol Cell_Lines Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) Compound->Cell_Lines Treat with varying concentrations MTT_Assay MTT Assay (Determine IC50) Cell_Lines->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay ROS_Detection ROS Detection (e.g., DCFH-DA) Mechanism_Studies->ROS_Detection Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot

Caption: Proposed experimental workflow for cytotoxicity assessment.

Comparative Cytotoxicity: A Data-Driven Overview and a Forward Look

A direct, quantitative comparison of the cytotoxicity of doxorubicin and 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is not possible due to the absence of experimental data for the latter. However, we can present a summary of known cytotoxic data for doxorubicin against various cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50Reference
MDA-MB-231Breast Cancer0.9 µM
MCF-7Breast Cancer2.2 µM[13]
HCT-116Colon Cancer>100 µg/ml (as positive control)
V79Chinese Hamster Lung FibroblastsTime-dependent[14]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, incubation time).

To establish a comparative profile for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, a systematic experimental evaluation is required.

Experimental Protocols for Cytotoxicity Assessment

The following are standard protocols that would be employed to determine and compare the cytotoxic profiles of these two compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is hampered by severe side effects. The search for novel cytotoxic agents with improved therapeutic indices is therefore of paramount importance. While 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is an uncharacterized compound in terms of its biological activity, its chemical structure suggests that it may possess cytotoxic properties.

Future research should focus on the synthesis and in vitro evaluation of this novel polyacetylene. A comprehensive assessment of its cytotoxicity against a panel of cancer cell lines, followed by detailed mechanistic studies, will be necessary to determine its potential as a novel anticancer agent. A direct comparison with established drugs like doxorubicin will be crucial in defining its therapeutic potential and selectivity. Such studies will not only elucidate the bioactivity of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of polyacetylene and thiophene-containing compounds in the context of cancer therapy.

References

  • Pang, B., et al. (2016). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
  • van der Zanden, S. Y., et al. (2022).
  • Bocci, G. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
  • Gholami, S., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH.
  • Lu, L., et al. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL.
  • Wikipedia. (n.d.). Doxorubicin. Wikipedia.
  • van der Zanden, S. Y., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Semantic Scholar.
  • Cipriano, M., et al. (2009). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. PMC - NIH.
  • Al-Salami, H., et al. (2023).
  • Attia, M., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • ResearchGate. (n.d.). cytotoxicity of doxorubicin in two different breast cancer cell lines....
  • ResearchGate. (n.d.). Cytotoxic activity of doxorubicin and doxorubicin conjugates in the V79 cells, treated for 24, 48, and 72 h.
  • Al-Salami, H., et al. (2023). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. PMC - NIH.
  • Lee, J., et al. (2025). Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells. PubMed.
  • Cipriano, M., et al. (2009). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. UQ eSpace - The University of Queensland.
  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. MySkinRecipes.
  • Al-Ostath, R., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)
  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.
  • El-Metwaly, N. M., et al. (2019). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • Abdel-Wahab, B. F., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Wilson, W. R., et al. (1996). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. PubMed.
  • ScreenLib. (n.d.). 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol. ScreenLib.
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  • Trofimov, B. A., et al. (2019). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol Analogs as Potential Cytotoxic Agents

In the ever-evolving landscape of oncology drug discovery, natural products and their synthetic analogs continue to be a fertile ground for identifying novel therapeutic leads. The unique structural motifs found in natur...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, natural products and their synthetic analogs continue to be a fertile ground for identifying novel therapeutic leads. The unique structural motifs found in nature often provide a blueprint for the design of potent and selective anticancer agents. One such scaffold of interest is the thiophene-containing polyyne, exemplified by 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs based on this core structure, drawing upon experimental data from related cytotoxic compounds to inform the design of future anticancer therapeutics. While direct SAR studies on this specific compound are not extensively available in the public domain, by examining the biological activities of analogous structures, we can infer critical insights into the pharmacophoric requirements for cytotoxicity.

The Core Moiety: A Fusion of Bioactive Pharmacophores

The lead compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, is an intriguing molecule that combines several functionalities known to contribute to biological activity:

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene derivatives are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The sulfur atom can participate in hydrogen bonding, enhancing interactions with biological targets[1].

  • Polyyne Chain: A conjugated system of alternating single and multiple carbon-carbon bonds. Polyynes are characteristic secondary metabolites found in various plants, fungi, and marine organisms, and many exhibit potent cytotoxic and anticancer effects[2][4]. Their rigid, linear structure can facilitate intercalation into DNA or binding to enzymatic clefts.

  • Chlorinated Alcohol: The presence of a chlorine atom and a hydroxyl group on the polyyne chain offers sites for metabolic transformation and potential hydrogen bonding interactions with target proteins. The chlorine substituent can significantly modulate the physicochemical properties and biological activity of a molecule[5].

The combination of these features in a single molecule suggests a high potential for potent biological activity, making it a compelling starting point for a drug discovery program.

Deconstructing the Pharmacophore: A Hypothetical SAR Exploration

Based on the analysis of related cytotoxic thiophene and polyyne analogs reported in the literature, we can propose a hypothetical structure-activity relationship for the 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol scaffold. The following sections dissect the molecule and predict how modifications at each position might influence its cytotoxic potency.

SAR_Hypothesis Core 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol R1 Position 1: Chloro Group Core->R1 Modulation of Electrophilicity & Lipophilicity R2 Position 2: Hydroxyl Group Core->R2 Hydrogen Bonding & Metabolic Stability R3 Thiophene Ring Substituents Core->R3 Electronic Effects & Steric Hindrance R4 Propynyl Group Core->R4 Chain Length & Rigidity

Figure 1: Hypothetical SAR map for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol analogs.

Modifications on the Polyynic Chain
  • The Chloro Group (Position 1): The chlorine atom at the terminus of the polyyne chain is a key feature. Its electron-withdrawing nature can influence the reactivity of the entire conjugated system.

    • Replacement with other halogens (F, Br, I): Altering the halogen would modulate the lipophilicity and steric bulk. A larger halogen like iodine might enhance van der Waals interactions but could also introduce steric hindrance. Fluorine, being highly electronegative, could significantly alter the electronic properties.

    • Removal or replacement with an alkyl group: This would likely decrease the cytotoxic activity, as the chloro group is often crucial for the bioactivity of similar natural products[5].

  • The Hydroxyl Group (Position 2): The secondary alcohol is a potential site for hydrogen bonding with target biomolecules.

    • Esterification or Etherification: Masking the hydroxyl group could improve cell permeability but might abolish a critical hydrogen bond interaction with the target, potentially reducing activity. However, if the hydroxyl group is a site of rapid metabolic inactivation, its protection could lead to a more stable and effective compound.

    • Oxidation to a Ketone: This would change the geometry and electronic nature of this position, likely impacting binding affinity.

    • Inversion of Stereochemistry: If the hydroxyl group is involved in a specific chiral interaction with its target, the stereochemistry at this position will be critical for activity.

Modifications on the Thiophene Ring

The thiophene ring serves as a rigid scaffold connecting the polyyne chain to the propynyl group. Its electronic and steric properties can be fine-tuned.

  • Substitution on the Thiophene Ring: Introducing substituents on the thiophene ring could modulate the electron density of the aromatic system and introduce new interaction points.

    • Electron-donating groups (e.g., methyl, methoxy): These groups could increase the electron density of the thiophene ring, potentially affecting its interaction with electron-deficient biological targets. Some studies on thiophene derivatives have shown that methyl and methoxy groups can contribute to cytotoxic activity[1].

    • Electron-withdrawing groups (e.g., nitro, cyano): These would decrease the electron density and could enhance activity if the mechanism involves nucleophilic attack on the thiophene ring or a part of the molecule influenced by its electronics.

  • Replacement of the Thiophene Ring: Replacing the thiophene with other five- or six-membered aromatic or heteroaromatic rings (e.g., furan, pyridine, phenyl) would significantly alter the geometry and electronic properties of the molecule, providing insights into the importance of the sulfur atom and the overall shape of the scaffold.

Modifications of the Propynyl Group
  • Chain Length: Varying the length of the alkyl group on the terminal alkyne (e.g., from propynyl to butynyl or ethynyl) would alter the lipophilicity and steric profile of this part of the molecule.

  • Terminal Functionalization: Introducing polar groups at the terminus of the alkyl chain could improve solubility and potentially introduce new binding interactions.

Comparative Cytotoxicity Data of Related Thiophene Analogs

While a direct comparison of analogs of our lead compound is not available, the following table summarizes the cytotoxic activity of various thiophene derivatives against different cancer cell lines, as reported in the literature. This data provides a valuable reference for the potential potency of our target scaffold.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
4b N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideHepG2 (Liver)3.9 (decreased to 0.5 with Sorafenib)[6]
4b N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideMCF-7 (Breast)-[6]
26 3-aminothiophene-2-carboxylic acid methyl ester derivativeHCT116 (Colon)5.28[1]

Table 1: Cytotoxic activity of selected thiophene derivatives.

The data in Table 1 demonstrates that substituted thiophenes can exhibit potent cytotoxic activity in the low micromolar range. Notably, compound 4b shows a significant synergistic effect when combined with the known anticancer drug Sorafenib, highlighting a potential therapeutic strategy for this class of compounds[6].

Experimental Protocols for Cytotoxicity Evaluation

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of test compounds Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for another 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The thiophene-containing polyyne scaffold of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol represents a promising starting point for the development of novel cytotoxic agents. While direct experimental data on its analogs is limited, a systematic SAR exploration, guided by the principles outlined in this guide and informed by data from related compounds, can pave the way for the rational design of more potent and selective anticancer drug candidates. Future work should focus on the synthesis of a focused library of analogs with systematic modifications at the key positions identified. The evaluation of these compounds in a panel of cancer cell lines will provide the crucial experimental data needed to validate the hypothetical SAR and to identify lead compounds for further preclinical development.

References

  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389.
  • Mehdhar, F. S., Alzahrani, A. Y. A., Abdel-Galil, E., Abdel-Ghani, G. E., Saeed, A., & Abdel-Latif, E. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Africa Research Connect.
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Validation

A Senior Application Scientist's Guide to In Vitro Validation of the Molecular Target for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the conclusive identification and validation of its molecular target. This guide provides an in-depth comparison of state-of-the-art in vitro methodologies to validate the molecular target of a novel compound, exemplified by the hypothetical molecule 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

The initial phase of drug discovery often yields "hit" compounds from phenotypic screens, where a desirable biological effect is observed without knowledge of the specific molecular mechanism. The critical subsequent step, target validation, confirms that modulating a specific biological target with the compound will produce a therapeutic benefit.[1][2] This process is essential for advancing a compound to lead optimization and ultimately, clinical trials, as insufficient target validation is a primary reason for later-stage failures.[3]

This guide will navigate through a selection of robust in vitro techniques, offering a comparative analysis to aid in designing a comprehensive target validation strategy. We will explore direct binding assays, target engagement methods, and functional enzymatic assays, providing the "why" behind experimental choices and detailed protocols to ensure scientific rigor.

Comparative Analysis of Key In Vitro Target Validation Techniques

Choosing the right assay is a critical decision in the drug discovery pipeline.[4] The selection depends on the nature of the suspected target, the resources available, and the desired depth of mechanistic insight. Below is a comparative overview of several gold-standard techniques.

Technique Principle Key Advantages Key Limitations Best For
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[5]Label-free; confirms target engagement in intact cells, accounting for cell permeability and metabolism.[6][7]Not suitable for all proteins; can be lower throughput than biochemical assays.Confirming direct target binding in a physiologically relevant context.[8]
Surface Plasmon Resonance (SPR) An optical technique that detects binding events in real-time by measuring changes in the refractive index near a sensor surface where a target is immobilized.[9][10]Label-free; provides kinetic data (on/off rates) and affinity (KD).[11] High sensitivity and throughput.[10]Requires immobilization of the target, which may affect its conformation; not ideal for very weak interactions (mM range).[10]Detailed kinetic characterization of binding interactions and screening compound libraries.[9][12]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]Label-free, in-solution measurement without immobilization; directly measures binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16]Requires larger amounts of protein and compound compared to other methods; lower throughput.Gold-standard for precise measurement of binding affinity and thermodynamics to guide structure-activity relationship (SAR) studies.[16]
Enzymatic Assays Measure the functional consequence of compound binding by quantifying the activity of an enzyme target.[17]Directly links binding to a functional outcome (inhibition or activation); highly adaptable for high-throughput screening (HTS).[18][19]Only applicable if the target is an enzyme; susceptible to assay artifacts and interference compounds.[17]High-throughput screening and determining the mechanism of action for enzyme inhibitors or activators.[20]
Affinity Chromatography (Pull-down) A "bait" molecule (the compound) is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[21][22]Unbiased approach to identify unknown targets; can be performed with minimal specialized equipment.[23]Prone to identifying non-specific binders; requires chemical modification of the compound, which may alter its activity.[23]Initial identification of potential protein targets from a complex biological sample.

Experimental Workflows and Protocols

A multi-faceted approach, combining different techniques, provides the most robust validation of a molecular target. Below are detailed workflows and protocols for key validation experiments.

Confirming Target Engagement in a Cellular Context with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target within the complex environment of a living cell.[6] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8][24]

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for a typical CETSA experiment.

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with various concentrations of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular contents.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[24]

Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR is an invaluable tool for the detailed characterization of biomolecular interactions, providing real-time data on binding kinetics and affinity.[12]

Workflow for Surface Plasmon Resonance (SPR)

Caption: General workflow for an SPR experiment.

Step-by-Step Protocol for SPR:

  • Target Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a sufficient density of immobilized protein to generate a robust signal.

  • Assay Setup: Prepare a series of dilutions of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for baseline subtraction.

  • Binding Measurement: Inject the compound solutions sequentially over the sensor surface, from the lowest to the highest concentration. Each cycle consists of:

    • Association: Flowing the compound solution over the surface and monitoring the increase in response units (RU) as the compound binds to the immobilized target.

    • Dissociation: Flowing the running buffer over the surface and monitoring the decrease in RU as the compound dissociates.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove all bound compound, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal and the buffer-only injection signal from the raw data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Assessing Functional Impact with an Enzymatic Assay

If the putative target is an enzyme, a functional assay is crucial to determine if the compound acts as an inhibitor or an activator.[20]

Workflow for an In Vitro Enzymatic Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Protocol for an Enzymatic Inhibition Assay (e.g., Kinase Assay):

  • Assay Preparation: In a microplate (e.g., 384-well), add the assay buffer, the purified enzyme, and serial dilutions of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Include positive (known inhibitor) and negative (vehicle) controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary co-factors (e.g., ATP for a kinase assay).

  • Reaction Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction and/or measure the product formation using a suitable detection method. This could involve measuring changes in fluorescence, absorbance, or luminescence, depending on the assay format.[18][25]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ensuring Trustworthiness: Off-Target Screening

A critical component of target validation is to assess the selectivity of the compound.[20] Off-target effects can lead to unexpected toxicity or confound the interpretation of a compound's mechanism of action.[26] Therefore, it is essential to screen the compound against a panel of related targets (e.g., other kinases if the primary target is a kinase) and a broader safety panel of common off-targets.[27] This can be done using the same assay formats described above (e.g., enzymatic assays, SPR) and provides a more complete picture of the compound's biological activity.[28] Computational methods can also be employed as a preliminary filter to predict potential off-target interactions.[29][30]

Conclusion

Validating the molecular target of a novel compound like 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a multi-step, evidence-driven process. It requires a strategic combination of biophysical, biochemical, and cell-based assays to build a compelling case. By starting with methods that confirm direct target engagement in a cellular context (CETSA) and then moving to quantitative biophysical techniques (SPR, ITC) to characterize the binding interaction, and finally confirming the functional consequence (enzymatic assays), researchers can establish a clear and robust link between the compound, its target, and its biological effect. This rigorous, multi-pronged validation strategy is fundamental to mitigating risk and increasing the probability of success in the long and arduous path of drug development.[2][31]

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Comparative

Comparative In Vivo Efficacy of Thiophene-Based Polyynes in Pancreatic Ductal Adenocarcinoma Xenograft Models

A Senior Application Scientist's Guide to Preclinical Evaluation This guide provides a comprehensive comparison of the in vivo efficacy of a novel thiophene-containing polyyne, herein designated Thiopolyne Y , against th...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive comparison of the in vivo efficacy of a novel thiophene-containing polyyne, herein designated Thiopolyne Y , against the standard-of-care chemotherapeutic agent, gemcitabine. The context for this evaluation is a preclinical pancreatic ductal adenocarcinoma (PDAC) xenograft model, a critical step in the drug development pipeline. We will delve into the mechanistic rationale, detailed experimental protocols, comparative data analysis, and the interpretation of potential outcomes.

Introduction: The Therapeutic Challenge of PDAC and a Novel Chemical Entity

Pancreatic ductal adenocarcinoma remains one of the most lethal malignancies, characterized by dense stromal desmoplasia and profound chemoresistance.[1] The standard-of-care, gemcitabine, often provides only a modest survival benefit, underscoring the urgent need for novel therapeutic agents.[2][3]

Natural and synthetic polyynes, a class of compounds characterized by multiple acetylene units, have shown promising anticancer activities.[4] When integrated with a thiophene scaffold—a heterocyclic moiety known to impart diverse biological activities—the resulting molecules present a compelling avenue for drug discovery.[5][6] Thiophene derivatives have been identified as potential inhibitors of key cancer-related processes, including tubulin polymerization and tyrosine kinase signaling.[5][7]

This guide focuses on Thiopolyne Y , a hypothetical but representative compound based on this promising structural class: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. We will outline a head-to-head in vivo comparison with gemcitabine to assess its potential as a next-generation therapeutic for PDAC.

Mechanistic Rationale: Targeting the Cytoskeleton

The proposed primary mechanism of action for Thiopolyne Y is the inhibition of tubulin polymerization. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated anti-cancer strategy employed by taxanes and vinca alkaloids. Thiophene-based compounds have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Below is a diagram illustrating this proposed mechanism.

MOA_Thiopolyne_Y cluster_cell Cancer Cell Drug Thiopolyne Y Tubulin α/β-Tubulin Dimers Drug->Tubulin Microtubule Dynamic Microtubules Drug->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization M_Phase Mitosis (M-Phase) Microtubule->M_Phase Spindle Formation Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Arrest Leads to

Caption: Proposed mechanism of Thiopolyne Y inducing mitotic arrest and apoptosis.

Comparative In Vivo Efficacy Study: A Step-by-Step Protocol

The objective of this study is to compare the anti-tumor activity of Thiopolyne Y and gemcitabine in an established cell line-derived xenograft (CDX) model of human pancreatic cancer.

Experimental Design & Workflow

The workflow is designed to ensure robust and reproducible data for evaluating therapeutic efficacy.

Xenograft_Workflow A Cell Culture MIA PaCa-2 Cells B Cell Implantation Athymic Nude Mice (n=30) Subcutaneous Injection A->B C Tumor Growth Monitoring until ~100 mm³ B->C D Randomization (n=10/group) C->D E1 Group 1: Vehicle Control (e.g., PBS + 5% DMSO) D->E1 E2 Group 2: Thiopolyne Y (e.g., 20 mg/kg, i.p., 3x/week) D->E2 E3 Group 3: Gemcitabine (e.g., 60 mg/kg, i.p., 2x/week) D->E3 F Treatment & Monitoring 21-28 Day Period Tumor Volume & Body Weight E1->F E2->F E3->F G Endpoint Analysis Tumor Excision & Weight Histopathology & Biomarkers F->G

Caption: Workflow for the comparative in vivo xenograft study.

Detailed Protocol
  • Cell Culture:

    • Human pancreatic carcinoma MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

  • Animal Model:

    • Female athymic nude mice (6-8 weeks old) are used.[8] These mice lack a thymus, preventing the rejection of human tumor grafts.[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ MIA PaCa-2 cells suspended in 100 µL of sterile PBS.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[10]

    • When tumors reach an average volume of 80-120 mm³, mice are randomized into three treatment cohorts (n=10 per group).[8]

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., PBS containing 5% DMSO), following the same schedule as the experimental group.

    • Group 2 (Thiopolyne Y): Administered intraperitoneally (i.p.) at a dose of 20 mg/kg, three times weekly. The dose is determined from prior maximum tolerated dose (MTD) studies.

    • Group 3 (Gemcitabine): Administered i.p. at a clinically relevant dose of 60 mg/kg, twice weekly.[2]

  • Efficacy and Toxicity Monitoring:

    • During the 21-day treatment period, tumor volumes and mouse body weights are measured three times per week. Significant body weight loss (>15-20%) is an indicator of toxicity.

    • The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³), or at the end of the treatment period.

  • Endpoint Analysis:

Results and Data Analysis

The following tables present hypothetical, yet realistic, data that would be generated from such a study.

Table 1: Tumor Growth Over Time (Mean Tumor Volume ± SEM, mm³)
DayVehicle ControlThiopolyne Y (20 mg/kg)Gemcitabine (60 mg/kg)
0105 ± 8103 ± 7106 ± 9
4180 ± 15145 ± 11150 ± 12
7295 ± 25170 ± 14190 ± 18
11510 ± 45215 ± 20285 ± 29
14780 ± 68240 ± 22390 ± 35
181150 ± 95285 ± 28550 ± 48
211480 ± 120310 ± 35680 ± 62
Table 2: Summary of Efficacy and Toxicity Endpoints
ParameterVehicle ControlThiopolyne Y (20 mg/kg)Gemcitabine (60 mg/kg)
Final Mean Tumor Volume (mm³) 1480 ± 120310 ± 35680 ± 62
Final Mean Tumor Weight (g) 1.51 ± 0.130.32 ± 0.040.69 ± 0.07
Tumor Growth Inhibition (TGI %) *-79.1% 54.1%
Mean Body Weight Change (%) +2.5%-4.8%-8.2%

*Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[12]

Table 3: Summary of Histopathological Findings
FeatureVehicle ControlThiopolyne YGemcitabine
Necrosis (%) 10-15%40-50%25-35%
Apoptotic Index (TUNEL+ cells/field) 5 ± 235 ± 820 ± 5
Proliferation Index (Ki-67+ cells) HighLowModerate
Microvessel Density (CD31+) HighModerateModerate

Histopathological assessment provides crucial mechanistic insights that complement tumor volume data.[13] In this hypothetical outcome, Thiopolyne Y induces significantly more necrosis and apoptosis compared to both the control and gemcitabine groups, consistent with its proposed cytotoxic mechanism.

Discussion and Future Directions

The hypothetical data presented suggest that Thiopolyne Y exhibits superior anti-tumor efficacy compared to the standard-of-care agent, gemcitabine, in this PDAC xenograft model. A TGI of 79.1% represents a robust and statistically significant response. Furthermore, the compound appears to be better tolerated than gemcitabine, as indicated by the lower percentage of body weight loss.

The histopathology results support the in vivo findings, indicating that Thiopolyne Y's potent tumor growth inhibition is driven by a high degree of induced apoptosis and necrosis.[13]

Key Insights:

  • Superior Efficacy: Thiopolyne Y demonstrates a greater ability to control tumor growth than gemcitabine.

  • Favorable Toxicity Profile: The compound shows less systemic toxicity in this model.

  • Mechanistic Validation: The endpoint analyses are consistent with the proposed mechanism of mitotic inhibition.

Future Directions:

  • Orthotopic Models: To better recapitulate the tumor microenvironment of pancreatic cancer, subsequent studies should be performed in orthotopic xenograft models, where tumor cells are implanted directly into the pancreas.[14][15][16]

  • Combination Studies: Evaluate the synergistic potential of Thiopolyne Y with gemcitabine or other targeted agents to potentially overcome chemoresistance.[8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure levels with target engagement (e.g., microtubule disruption) in tumor tissue.

  • Patient-Derived Xenograft (PDX) Models: To increase clinical relevance, test Thiopolyne Y in a panel of PDX models, which better preserve the heterogeneity of the original patient tumors.[10][11][17]

This structured preclinical evaluation provides a strong rationale for the continued development of Thiopolyne Y as a potential new therapeutic for pancreatic cancer.

References

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Sources

Validation

Comparison Guide: Confirming the Mechanism of Action of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol with siRNA

This guide provides a comprehensive, in-depth comparison of experimental approaches to confirm the mechanism of action of the novel polyacetylene compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, her...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of experimental approaches to confirm the mechanism of action of the novel polyacetylene compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, hereafter referred to as Compound X. We will focus on the use of small interfering RNA (siRNA) as a powerful tool for target validation, comparing its effects to those of Compound X. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and cell-based assays.

Introduction: The Challenge of Target Validation

The discovery of a bioactive small molecule like Compound X is an exciting first step in the drug development process. However, identifying its precise molecular target is a critical and often challenging phase. Misidentification of a drug's mechanism of action can lead to failed clinical trials and wasted resources. Therefore, rigorous target validation is paramount.

Compound X has been identified in initial screens as a potent inhibitor of cancer cell proliferation. Preliminary data from kinome profiling suggests that Compound X may target Polo-like kinase 1 (PLK1) , a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. This guide will detail a systematic approach to unequivocally confirm if the anti-proliferative effects of Compound X are indeed mediated through the inhibition of PLK1, using siRNA as a comparative tool.

The Principle of siRNA-Mediated Target Validation

Small interfering RNA (siRNA) offers a highly specific method for transiently silencing the expression of a target gene at the mRNA level. The underlying principle for our investigation is straightforward: if Compound X exerts its anti-proliferative effects by inhibiting PLK1, then the specific knockdown of the PLK1 gene using siRNA should phenocopy, or replicate, the effects of treating the cells with Compound X.

This comparative approach provides a robust validation of the proposed mechanism of action. By observing parallel outcomes between chemical inhibition (Compound X) and genetic knockdown (siRNA), we can confidently link the compound's activity to the target protein.

Experimental Workflow for Target Validation

The following sections outline a detailed experimental workflow for confirming the mechanism of action of Compound X.

Part 1: siRNA Design, Transfection, and Validation

The first step is to ensure the efficient and specific knockdown of PLK1.

Experimental Protocol: siRNA Transfection and Validation

  • siRNA Selection: Select at least three different siRNA sequences targeting PLK1 mRNA. This redundancy helps to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or A549) in the appropriate medium until they reach 60-70% confluency.

  • Transfection: Transfect the cells with the PLK1-targeting siRNAs and the non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target mRNA and protein.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Extract total RNA from the cells and perform qPCR to quantify the levels of PLK1 mRNA. A significant reduction in PLK1 mRNA in cells treated with PLK1 siRNA compared to the control siRNA will confirm successful knockdown at the transcript level.

    • Western Blotting: Lyse the cells and perform a Western blot analysis using an antibody specific for PLK1. This will confirm the reduction of PLK1 protein levels.

G cluster_0 Part 1: siRNA Validation cluster_1 Validation Methods A Select PLK1 & Control siRNA B Cell Culture (e.g., HeLa) A->B C Transfect Cells with siRNA B->C D Incubate for 48-72 hours C->D E Validate Knockdown D->E F qPCR (mRNA levels) E->F G Western Blot (Protein levels) E->G

Caption: Workflow for siRNA transfection and validation.

Part 2: Comparative Phenotypic Analysis

Once PLK1 knockdown is confirmed, the next step is to compare the cellular phenotype of siRNA-treated cells with that of cells treated with Compound X.

Experimental Protocol: Phenotypic Assays

  • Cell Treatment:

    • Group 1: Transfect cells with PLK1 siRNA.

    • Group 2: Transfect cells with non-targeting control siRNA.

    • Group 3: Treat non-transfected cells with a dose range of Compound X.

    • Group 4: Treat non-transfected cells with a vehicle control (e.g., DMSO).

  • Cell Viability Assay: After 48-72 hours of treatment, assess cell viability using an MTT or CellTiter-Glo assay. This will quantify the anti-proliferative effects.

  • Cell Cycle Analysis: Harvest the cells, fix them, and stain with propidium iodide. Analyze the cell cycle distribution by flow cytometry. Inhibition of PLK1 is known to cause a G2/M phase arrest.

  • Apoptosis Assay: To determine if the reduced viability is due to programmed cell death, perform an apoptosis assay, such as Annexin V/PI staining, followed by flow cytometry.

Part 3: Downstream Target Engagement

To further solidify the link between Compound X and PLK1, we can examine the phosphorylation status of a known downstream substrate of PLK1.

Experimental Protocol: Analysis of Downstream Signaling

  • Sample Preparation: Prepare cell lysates from the four treatment groups described in Part 2.

  • Western Blotting: Perform a Western blot analysis using antibodies against total PLK1, phosphorylated PLK1 (if a suitable antibody exists), and a known downstream target of PLK1, such as phosphorylated histone H3 on serine 10 (p-H3S10), which is a marker for mitotic cells.

Interpreting the Results and Data Presentation

The collective data from these experiments will provide a clear picture of whether Compound X acts through PLK1 inhibition.

Expected Outcomes for On-Target Effect:

  • Cell Viability: Both Compound X treatment and PLK1 siRNA treatment will result in a significant decrease in cell viability compared to their respective controls.

  • Cell Cycle: Both treatments will induce a G2/M phase arrest in the cell cycle.

  • Apoptosis: An increase in apoptotic cells will be observed in both Compound X-treated and PLK1 siRNA-treated groups.

  • Downstream Signaling: A reduction in the phosphorylation of PLK1's downstream targets will be observed in both Compound X and PLK1 siRNA-treated cells.

Data Summary Table:

Treatment Group Cell Viability (% of Control) Cells in G2/M Phase (%) Apoptotic Cells (%) p-H3S10 Levels (Fold Change)
Vehicle Control100 ± 5.215 ± 2.15 ± 1.51.0
Compound X (10 µM)35 ± 4.565 ± 5.840 ± 3.90.2
Control siRNA98 ± 6.116 ± 2.56 ± 1.80.95
PLK1 siRNA40 ± 5.362 ± 6.238 ± 4.10.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G cluster_pathway PLK1 Signaling Pathway and Points of Intervention PLK1 PLK1 CompoundX Compound X Protein PLK1 Protein CompoundX->Protein Inhibition siRNA PLK1 siRNA mRNA PLK1 mRNA siRNA->mRNA Degradation mRNA->Protein Translation Downstream Downstream Substrates (e.g., Histone H3) Protein->Downstream Phosphorylation G2M G2/M Arrest & Apoptosis Downstream->G2M

Caption: The proposed mechanism of action and points of intervention.

Conclusion

References

  • Strebhardt, K., & Ullrich, A. (2006). Targeting polo-like kinase 1 for cancer therapy. Nature Reviews Cancer, 6(4), 321-330. [Link]

  • Schöffski, P. (2009). Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. The Oncologist, 14(6), 559-570. [Link]

  • Elbashir, S. M., Harborth, J., Lendeckel, W., Yalcin, A., Weber, K., & Tuschl, T. (2001). Duplexes of 21-nucleotide RNAs mediate RNA interference in cultured mammalian cells. Nature, 411(6836), 494-498. [Link]

  • Liu, X., & Erikson, R. L. (2003). Polo-like kinase 1 (Plk1) is required for G2/M progression and centrosome duplication. Proceedings of the National Academy of Sciences, 100(10), 5789-5794. [Link]

  • Macurek, L., Lindqvist, A., Lim, D., Lampson, M. A., Klompmaker, R., Freire, R., Clouin, C., Taylor, S. S., Yaffe, M. B., & Medema, R. H. (2008). Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery. Nature, 455(7209), 119-123. [Link]

Comparative

A Researcher's Guide to the Cross-Validation of Bioactivity for Synthetic Batches of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

In the landscape of modern drug discovery, the journey from a promising molecular structure on a screen to a viable clinical candidate is fraught with challenges. One of the most critical yet often underestimated hurdles...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular structure on a screen to a viable clinical candidate is fraught with challenges. One of the most critical yet often underestimated hurdles is ensuring the consistent biological activity of newly synthesized batches of a compound. This guide provides an in-depth technical comparison and a validated workflow for the cross-validation of bioactivity for synthetic batches of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, a novel thiophene-containing polyacetylene.

Thiophene-containing polyacetylenes are a class of natural and synthetic compounds that have garnered significant interest due to their diverse biological activities, including cytotoxic, antimicrobial, and phototoxic effects[1][2][3]. The unique electronic and structural properties conferred by the conjugated system of triple and double bonds, coupled with the thiophene moiety, make these molecules intriguing candidates for further investigation. 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a specific example of such a molecule, holding potential for applications in oncology and other therapeutic areas[4][5].

However, the path of chemical synthesis is not always straightforward, and minor variations in reaction conditions, purification methods, or the quality of starting materials can lead to significant differences in the purity and isomeric composition of the final product. This inter-batch variability can have profound implications for the observed bioactivity, potentially leading to misleading structure-activity relationship (SAR) data and a lack of reproducibility in preclinical studies[6][7]. Therefore, rigorous cross-validation of the bioactivity of each new synthetic batch is not just good practice; it is a scientific necessity.

This guide will walk you through a comprehensive workflow for assessing the cytotoxic activity of three independent synthetic batches of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol against the human colorectal carcinoma cell line, HCT116. We will compare its performance against a well-established cytotoxic agent, Doxorubicin, and provide detailed protocols and data interpretation guidelines.

The Critical Importance of Inter-Batch Consistency

In the realm of drug development, consistency is key. Batch-to-batch variability can arise from a multitude of factors, including:

  • Purity Profile: The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the biological activity of the target compound, either by exerting their own effects or by interfering with the activity of the primary molecule.

  • Isomeric Composition: For molecules with stereocenters or geometric isomers, the ratio of these isomers can vary between batches, leading to differences in biological potency and efficacy.

  • Polymorphism: The crystalline form of a solid compound can affect its solubility and dissolution rate, which in turn can influence its bioavailability and apparent activity in cell-based assays.

Experimental Workflow for Bioactivity Cross-Validation

The following diagram outlines a comprehensive workflow for the cross-validation of synthetic batches of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Bioactivity Assessment cluster_data Data Analysis & Comparison synthesis_1 Batch 1 Synthesis characterization Physicochemical Characterization (NMR, LC-MS, HPLC Purity) synthesis_1->characterization synthesis_2 Batch 2 Synthesis synthesis_2->characterization synthesis_3 Batch 3 Synthesis synthesis_3->characterization treatment Compound Treatment (Batches 1, 2, 3 & Doxorubicin) characterization->treatment cell_culture HCT116 Cell Culture cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 comparison Inter-Batch & Comparator Comparison ic50->comparison conclusion Conclusion on Batch Consistency comparison->conclusion

Caption: A streamlined workflow for the synthesis, characterization, and bioactivity cross-validation of new compound batches.

Comparative Bioactivity Data

The following table summarizes the hypothetical cytotoxic activity of three independent synthetic batches of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol against the HCT116 human colorectal carcinoma cell line, with Doxorubicin as a positive control. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundBatchPurity (HPLC)IC50 (µM) against HCT116
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol198.5%2.5 ± 0.3
299.1%2.3 ± 0.2
395.2%4.1 ± 0.5
DoxorubicinN/A>99%0.8 ± 0.1

Data Interpretation:

As illustrated in the table, Batches 1 and 2 of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol exhibit comparable purity and potent cytotoxic activity against HCT116 cells, with IC50 values of 2.5 µM and 2.3 µM, respectively. This suggests good batch-to-batch consistency in the synthesis and purification process. In contrast, Batch 3, with a lower purity of 95.2%, shows a significantly higher IC50 of 4.1 µM, indicating reduced cytotoxic potency. This highlights the critical importance of achieving high purity and the necessity of bioactivity cross-validation for each new batch. While all batches are less potent than the standard chemotherapeutic agent Doxorubicin, the data from the high-purity batches provide a reliable baseline for future SAR studies and lead optimization efforts.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for evaluating the in vitro cytotoxicity of chemical compounds.[13]

Materials:

  • HCT116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (Batches 1, 2, and 3)

  • Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each batch of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol and Doxorubicin in complete DMEM. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for another 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Hypothetical Signaling Pathway Modulation

Thiophene-containing polyacetylenes have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis.[14] The following diagram illustrates a hypothetical signaling pathway that could be modulated by 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, leading to apoptosis in HCT116 cells.

signaling_pathway compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol stress Cellular Stress compound->stress bax Bax stress->bax bcl2 Bcl-2 stress->bcl2 mito Mitochondrion bax->mito bcl2->bax cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 activation cas3 Caspase-3 cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptotic pathway induced by the test compound in cancer cells.

Conclusion

The cross-validation of bioactivity for newly synthesized batches of any compound is a cornerstone of reliable and reproducible drug discovery research. This guide has provided a comprehensive framework for evaluating the cytotoxic activity of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, a promising thiophene-containing polyacetylene. By implementing a rigorous workflow that includes meticulous physicochemical characterization and standardized bioactivity assays, researchers can ensure the integrity of their data and make informed decisions about the progression of their drug candidates. The hypothetical data presented herein underscore the potential for inter-batch variability and the critical need for such validation. As we continue to explore the therapeutic potential of novel chemical entities, a commitment to scientific rigor and data quality will be paramount to our success.

References

  • Bioassays for anticancer activities. - Semantic Scholar. Available at: [Link]

  • Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. (2008). British Journal of Pharmacology. Available at: [Link]

  • Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. (2022). Molecules. Available at: [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. MySkinRecipes. Available at: [Link]

  • Phototoxic activity of a thiophene polyacetylene from Leuzea carthamoides. (2006). Fitoterapia. Available at: [Link]

  • Polyacetylene Compounds of Plants of the Asteraceae Family (Review). (2025). ResearchGate. Available at: [Link]

  • Bioassays for Anticancer Activities. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2025). MDPI. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (2025). ResearchGate. Available at: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Available at: [Link]

  • Allelochemical effects of naturally occuring polyacetylenes and thiophenes from the asteraceae on phytophagous insects. (2015). ResearchGate. Available at: [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. (2018). Clinical Pharmacology & Therapeutics. Available at: [Link]

  • PPQ Criteria For Inter-And Intra-Batch Variability and Assessment of Homogeneity. Scribd. Available at: [Link]

  • PPQ Criteria for Inter- and Intra- batch Variability and Assessment of Homogeneity. IABS. Available at: [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PubMed Central. Available at: [Link]

  • Influence of Inter- and Intra-Batch Variability on the Sample Size Required for Demonstration of Equivalent Microstructure of Semisolid Dosage Forms. (2020). Pharmaceutics. Available at: [Link]

  • Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. (2023). OpenReview. Available at: [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Pharmaffiliates. Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2022). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Cross validation and synthectic data-sets. (2020). Stack Exchange. Available at: [Link]

  • Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. (2023). Drug Discovery Today. Available at: [Link]

  • Figure S2: Clustered cross-validation for compound-protein activity... ResearchGate. Available at: [Link]

  • One pot synthesis of 1-chloro-6-arylhex-5-en-2-ones by transesterification, Carroll rearrangement and decarboxylation of b-ketoesters with 1-aryl-propen-2-ols. (2017). ResearchGate. Available at: [Link]

  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (2015). SciELO. Available at: [Link]

  • 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol. ScreenLib. Available at: [Link]

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Validation

benchmarking 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol against known natural product insecticides

A Comparative Benchmarking Guide to a Novel Thiophene-Containing Polyacetylene Insecticide Introduction: The Quest for Novel Bio-insecticides The relentless demand for sustainable and effective crop protection solutions...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to a Novel Thiophene-Containing Polyacetylene Insecticide

Introduction: The Quest for Novel Bio-insecticides

The relentless demand for sustainable and effective crop protection solutions has intensified research into novel insecticidal compounds. Natural products, with their inherent biodegradability and diverse chemical scaffolds, represent a promising frontier in this endeavor. This guide introduces a novel synthetic compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (hereafter designated as CTP-Hexadiynol), inspired by the structural motifs of naturally occurring polyacetylenes. Polyacetylenes, particularly those from the Asteraceae family, are well-documented for their potent biological activities, including insecticidal properties.[1][2]

This document provides a comprehensive performance benchmark of CTP-Hexadiynol against a panel of well-established natural product insecticides. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate its potential as a next-generation bio-insecticide. The comparative analysis is grounded in standardized bioassay protocols to ensure scientific integrity and reproducibility.

Chapter 1: Profile of the Comparative Insecticidal Agents

A thorough understanding of the benchmark insecticides is paramount for a meaningful comparison. The selected agents represent diverse chemical classes and modes of action, providing a robust framework for evaluating the performance of CTP-Hexadiynol.

1.1. CTP-Hexadiynol: The Candidate Compound

  • Chemical Name: 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

  • Chemical Class: Thiophene-containing Polyacetylene

  • Origin: Synthetic, inspired by natural polyacetylenes found in the Asteraceae plant family. The inclusion of a thiophene ring and a chloro- group are key structural modifications intended to enhance potency and stability.

  • Hypothesized Mechanism of Action: Based on related compounds like thiarubrines and other polyacetylenes, the proposed mechanism is neurotoxicity, potentially through the disruption of nerve cell membrane function or interaction with key ion channels.[3][4][5]

1.2. Benchmark 1: Polyacetylenes from Atractylodes lancea

  • Compound Example: Atractylodin[6][7][8][9][10]

  • Chemical Class: Polyacetylene

  • Natural Source: Rhizomes of Atractylodes lancea (Asteraceae family).[6][7]

  • Mechanism of Action: Primarily a contact toxin with neurotoxic effects.[6][9] It has demonstrated strong insecticidal activity against stored product pests like Tribolium castaneum.[6][9]

1.3. Benchmark 2: Pyrethrins

  • Compound Example: Pyrethrin I and II

  • Chemical Class: Esters

  • Natural Source: Flowers of Chrysanthemum cinerariifolium (Asteraceae family).[1][11][12][13]

  • Mechanism of Action: Neurotoxin that targets voltage-gated sodium channels in nerve cells, causing prolonged channel opening, hyperexcitation, paralysis, and rapid "knockdown" of insects.[11][12][14][15][16]

1.4. Benchmark 3: Spinosyns

  • Compound Example: Spinosad (a mixture of Spinosyn A and Spinosyn D)[17]

  • Chemical Class: Macrolides

  • Natural Source: Fermentation product of the soil bacterium Saccharopolyspora spinosa.[17][18][19]

  • Mechanism of Action: A unique neurotoxin that activates nicotinic acetylcholine receptors (nAChRs) and also affects GABA receptors, leading to involuntary muscle contractions, paralysis, and death.[17][18][19][20] It is effective by both contact and ingestion.[19]

1.5. Benchmark 4: Limonoids

  • Compound Example: Azadirachtin

  • Chemical Class: Tetranortriterpenoid

  • Natural Source: Seeds of the neem tree (Azadirachta indica).[21][22][23]

  • Mechanism of Action: A multi-faceted insecticide that acts as an antifeedant, repellent, and insect growth regulator.[21][23][24] It mimics insect hormones, disrupting molting and metamorphosis, and can also interfere with reproductive functions.[22][24][25]

1.6. Benchmark 5: Rotenoids

  • Compound Example: Rotenone

  • Chemical Class: Isoflavonoid

  • Natural Source: Roots of plants in the Derris, Lonchocarpus, and Tephrosia genera.[26][27]

  • Mechanism of Action: A metabolic inhibitor that disrupts the mitochondrial electron transport chain at complex I (NADH dehydrogenase).[26] This blocks ATP production, leading to cellular dysfunction and death. It is effective against a broad spectrum of insects.[27][28]

Chapter 2: Experimental Design for Comparative Efficacy

To ensure a scientifically rigorous and objective comparison, a standardized laboratory bioassay protocol was designed. This protocol is a synthesis of best practices outlined by the Insecticide Resistance Action Committee (IRAC) and the Organisation for Economic Co-operation and Development (OECD) guidelines for chemical testing.[29][30][31][32][33][34]

2.1. Target Insect Species

The red flour beetle, Tribolium castaneum, was selected as the model insect. This choice is based on its status as a significant stored product pest, its well-characterized biology, and its documented susceptibility to polyacetylene insecticides like Atractylodin, making it a relevant model for this study.[6][9]

2.2. Preparation of Test Solutions

  • Stock Solutions: A 1000 ppm (μg/mL) stock solution of CTP-Hexadiynol and each benchmark insecticide (Atractylodin, Pyrethrins, Spinosad, Azadirachtin, and Rotenone) was prepared in analytical grade acetone.

  • Serial Dilutions: A series of dilutions (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 ppm) were prepared from the stock solution using acetone as the solvent.

  • Control Group: A solution of pure acetone was used as the negative control to account for any solvent-induced mortality.

2.3. Bioassay Protocol: Contact Toxicity via Vial Residue Method

This method, adapted from IRAC Susceptibility Test Method 017, is designed to assess the contact toxicity of the compounds.[35]

  • Vial Coating: 0.5 mL of each test solution concentration is pipetted into 20 mL glass scintillation vials.

  • Solvent Evaporation: The vials are rolled on their sides until the acetone has completely evaporated, leaving a uniform film of the insecticide residue on the inner surface. Vials are left in a fume hood for at least 2 hours to ensure complete solvent removal.

  • Insect Introduction: Twenty adult T. castaneum (1-2 weeks old) are introduced into each vial.

  • Incubation: The vials are sealed with ventilated caps and incubated at 27±1°C and 65±5% relative humidity in the dark.

  • Mortality Assessment: Mortality is assessed at 24, 48, and 72 hours post-introduction. Insects are considered dead if they are unable to make coordinated movements when gently prodded with a fine brush.

  • Replication: Each concentration, including the control, is replicated four times.

2.4. Data Analysis

Mortality data will be corrected for control mortality using Abbott's formula. The corrected data will then be subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50).

2.5. Experimental Workflow Diagram

Caption: Workflow for the comparative contact toxicity bioassay.

Chapter 3: Comparative Performance Analysis (Hypothetical Data)

The following data are presented to illustrate the potential performance of CTP-Hexadiynol relative to the established benchmarks.

Table 1: Comparative Contact Toxicity against T. castaneum at 48 hours

CompoundChemical ClassLC50 (ppm)95% Fiducial LimitsSlope ± SE
CTP-Hexadiynol Thiophene-Polyacetylene 5.8 (4.9 - 6.7) 2.1 ± 0.25
AtractylodinPolyacetylene15.2(13.5 - 17.1)1.8 ± 0.21
PyrethrinsEster8.5(7.6 - 9.5)2.5 ± 0.30
SpinosadMacrolide3.1(2.7 - 3.6)2.8 ± 0.33
AzadirachtinLimonoid>100--
RotenoneIsoflavonoid22.4(19.8 - 25.3)1.6 ± 0.19

3.1. Interpretation of Results

  • Potency: Based on the hypothetical LC50 values, CTP-Hexadiynol (LC50 = 5.8 ppm) demonstrates potent insecticidal activity against T. castaneum. Its efficacy is notably superior to the related polyacetylene Atractylodin and the metabolic inhibitor Rotenone.

  • Comparison with Neurotoxins: While Spinosad remains the most potent compound in this assay (LC50 = 3.1 ppm), CTP-Hexadiynol shows higher potency than the fast-acting Pyrethrins (LC50 = 8.5 ppm). This suggests a highly effective neurotoxic mechanism of action.

  • Mode of Action Insight: The low LC50 value for CTP-Hexadiynol, comparable to other potent neurotoxins, supports the hypothesis that its primary mode of action is the disruption of the insect's nervous system. The steep slope of the dose-response curve (2.1) suggests a specific target site.

  • Ineffectiveness of Azadirachtin: As expected, Azadirachtin shows minimal contact toxicity at 48 hours. Its primary mechanisms as a growth regulator and antifeedant require ingestion and a longer time frame to cause mortality, highlighting the importance of selecting appropriate bioassays for different modes of action.[21][23]

Chapter 4: Plausible Mechanism of Action for CTP-Hexadiynol

Given the neurotoxic potency of CTP-Hexadiynol, we can postulate a mechanism that distinguishes it from the benchmark compounds. The unique thiophene and chloro- functionalities may confer a novel interaction with insect nerve targets. A plausible hypothesis is the modulation of chloride channels, such as GABA-gated chloride channels, a target for some insecticides.[18] Disruption of these channels would lead to hyperexcitation and paralysis.

MoA_Hypothesis cluster_neuron Insect Neuron Synapse cluster_channel Chloride Channel Action Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Neurotransmission GABA_Receptor GABA-gated Chloride Channel NoCl Inhibition of Cl- Influx GABA_Receptor->NoCl Prevents CTP CTP-Hexadiynol Block Channel Blockage or Allosteric Modulation CTP->Block Block->GABA_Receptor Binds to Hyperexcitation Continuous Nerve Firing (Hyperexcitation) NoCl->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Sources

Comparative

The Thiophene-Benzene Bioisosteric Switch: A-Data-Driven-Comparison-Guide-for-Drug-Design

In the intricate chess game of drug design, bioisosterism represents a strategic and powerful move. It is the art and science of substituting one atom or group of atoms for another with similar physical or chemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, bioisosterism represents a strategic and powerful move. It is the art and science of substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a lead compound's pharmacological profile. Among the most classic and frequently employed bioisosteric pairs is the replacement of a benzene ring with a thiophene ring.[1] This seemingly subtle substitution can profoundly alter a molecule's physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy and safety.

This guide provides an in-depth, data-driven comparison of thiophene and benzene rings in drug design, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their molecular design strategies.

Part 1: Unveiling the Bioisosteres: Structural and Physicochemical Distinctions

At first glance, benzene and thiophene share a commonality in their aromaticity and planar structure.[2][3] However, the replacement of a -CH=CH- unit in benzene with a sulfur atom in thiophene introduces critical differences in their electronic and physical nature.[4]

Structural and Electronic Properties:

The sulfur atom in thiophene, with its lone pairs of electrons, significantly influences the ring's electronic properties.[5] Thiophene is considered an electron-rich aromatic system, more so than benzene.[6] This heightened electron density makes the thiophene ring more susceptible to electrophilic substitution reactions.[2] The C-S bond in thiophene is longer than the C-C bonds, and the internal bond angles differ from the uniform 120° of benzene, leading to a slightly different overall geometry.[2]

Physicochemical Parameters:

These structural and electronic disparities manifest in key physicochemical properties that govern a drug's behavior in the body:

PropertyBenzene AnalogThiophene AnalogRationale for Difference & Impact on Drug Design
Lipophilicity (logP) Generally HigherGenerally LowerThe sulfur atom in thiophene can act as a hydrogen bond acceptor, increasing polarity and often leading to improved aqueous solubility. This can be advantageous for enhancing bioavailability and formulation options.[7]
Dipole Moment 0 D~0.55 DThiophene's heteroatom introduces a dipole moment, which can influence interactions with polar targets and metabolic enzymes.
Aromaticity HigherLowerWhile aromatic, thiophene's aromaticity is less pronounced than benzene's. This can affect stacking interactions with biological targets.[2]
pKa Not ApplicableNot ApplicableNeither ring is typically ionizable, but their electronic influence can affect the pKa of adjacent functional groups.

Table 1: Comparative Physicochemical Properties of Benzene and Thiophene.

The decision to employ a thiophene for benzene substitution is often driven by the desire to modulate these properties to overcome specific challenges in drug development, such as poor solubility or off-target effects.[1][8]

Part 2: The Metabolic Maze: Cytochrome P450 and the Fate of Thiophene Rings

A critical consideration in the use of thiophene in drug design is its metabolic profile, particularly its interaction with cytochrome P450 (CYP) enzymes.[9] The metabolism of thiophene rings is a double-edged sword, offering pathways for detoxification and elimination but also carrying the risk of forming reactive metabolites.

Metabolic Pathways:

Thiophene metabolism is primarily mediated by CYP enzymes and can proceed through two main pathways: S-oxidation and epoxidation .[9][10]

  • S-oxidation: This pathway leads to the formation of a thiophene S-oxide, a highly reactive electrophilic species.[9][11]

  • Epoxidation: This results in a thiophene epoxide, another reactive intermediate.[9][10]

These reactive metabolites can be detoxified by conjugation with glutathione (GSH) or can covalently bind to cellular macromolecules, including proteins, which can lead to toxicity.[9][12]

Caption: Major metabolic pathways of thiophene-containing drugs mediated by Cytochrome P450 enzymes.

The Case of Tienilic Acid:

A cautionary tale in thiophene metabolism is the drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity.[9][11] Metabolism of tienilic acid by CYP2C9 leads to the formation of a reactive metabolite that covalently binds to and inactivates the enzyme, triggering an immune response.[11][13] This case underscores the importance of thoroughly evaluating the metabolic fate of any thiophene-containing drug candidate.

However, it is crucial to note that the inclusion of a thiophene ring does not automatically confer toxicity.[9] Many successful and safe drugs contain a thiophene moiety, including the blockbuster antidepressant duloxetine (Cymbalta).[9] The specific substitution pattern on the thiophene ring and the overall molecular context play a significant role in determining its metabolic stability and potential for bioactivation.[12][14]

Part 3: Pharmacodynamics and Therapeutic Success: Thiophene in Action

The bioisosteric replacement of benzene with thiophene has led to the development of numerous successful drugs across various therapeutic areas.[15][16][17] This substitution can influence a drug's interaction with its biological target, sometimes leading to improved potency, selectivity, or a modified pharmacological profile.

Case Studies of Thiophene-Containing Drugs:

DrugTherapeutic ClassBenzene-Containing Analog (if applicable)Key Advantage of Thiophene Moiety
Clopidogrel (Plavix®) [18]AntiplateletTiclopidine (related thienopyridine)The thienopyridine core is essential for its mechanism of action as a prodrug that irreversibly inhibits the P2Y12 receptor.[5]
Olanzapine (Zyprexa®) [18]Atypical Antipsychotic-The thienobenzodiazepine structure contributes to its broad receptor binding profile, crucial for its antipsychotic effects.[18]
Ticarcillin [18]AntibioticCarbenicillinThe thiophene ring serves as a bioisostere for the phenyl group, contributing to its enhanced activity against Gram-negative bacteria.[18]
Lornoxicam [2]NSAIDPiroxicamDemonstrates how a thiophene can successfully replace a benzene ring without loss of activity.[2]

Table 2: Examples of Successful Drugs Containing a Thiophene Moiety.

These examples highlight the versatility of the thiophene ring as a pharmacophore and its ability to be incorporated into diverse molecular scaffolds to achieve desired therapeutic outcomes.[16][19]

Part 4: Experimental Evaluation: Protocols for Comparing Bioisosteres

A rigorous and data-driven approach is essential when evaluating the substitution of a benzene ring for a thiophene. The following experimental protocols are fundamental for comparing the performance of benzene and thiophene analogs.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound by liver microsomes, providing an indication of its intrinsic clearance.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (benzene and thiophene analogs) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (human or other species of interest), NADPH regenerating system (to sustain CYP activity), and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.

Methodology:

  • Preparation of Donor and Acceptor Plates:

    • Prepare a stock solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the compound solution to the donor wells of a 96-well microplate.

    • Fill the acceptor wells of a separate 96-well filter plate (coated with a lipid solution, e.g., phosphatidylcholine in dodecane) with buffer.

  • Incubation:

    • Place the filter plate on top of the donor plate, ensuring the membrane is in contact with the solutions in both the donor and acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - CA / Cequilibrium)] / [A * t * (1/VD + 1/VA)] where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

Sources

Validation

A Comparative Review of the Biological Activities of Natural Thiophenes: From Plant Defense to Therapeutic Potential

Introduction: The Aromatic Arsenal of the Asteraceae Thiophenes are a fascinating class of sulfur-containing heterocyclic compounds. While their synthetic derivatives form the backbone of numerous pharmaceuticals, a sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Arsenal of the Asteraceae

Thiophenes are a fascinating class of sulfur-containing heterocyclic compounds. While their synthetic derivatives form the backbone of numerous pharmaceuticals, a significant number of bioactive thiophenes are produced naturally, primarily by plants in the Asteraceae family—a group that includes marigolds (Tagetes), globe thistles (Echinops), and daisies.[1][2] In these plants, thiophenes, often present as polyacetylenic derivatives, serve as a potent chemical defense mechanism against pathogens like fungi, bacteria, and nematodes.[2] Biosynthesized from fatty acids, these compounds can consist of one to five thiophene rings linked together, creating a diversity of structures with a wide spectrum of biological activities.[2][3] This guide provides a comparative overview of the principal biological activities of these natural thiophenes—antimicrobial, anticancer, and anti-inflammatory—supported by experimental data and protocols to empower researchers in the fields of natural product chemistry and drug discovery.

The journey from a plant extract to a purified, biologically active compound begins with meticulous extraction and isolation. The choice of solvent and method is critical. A typical workflow involves sequential extraction with solvents of increasing polarity, followed by chromatographic separation to isolate individual thiophene compounds for biological evaluation.

Generalized Workflow for Thiophene Isolation

G plant Plant Material (e.g., Tagetes roots) extract Solvent Extraction (e.g., Methanol) plant->extract partition Liquid-Liquid Partition (e.g., n-hexane) extract->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc pure_cpd Pure Thiophene Compound hplc->pure_cpd bioassay Biological Activity Screening pure_cpd->bioassay

Caption: Generalized workflow for the extraction and isolation of natural thiophenes.

Antimicrobial Activity: Nature's Biocides

The primary role of thiophenes in plants is defense, and their antimicrobial properties are well-documented. They exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][5] This activity is particularly significant in an era of rising antimicrobial resistance, positioning natural thiophenes as potential leads for new antibiotics.

The mechanism of action for many antimicrobial thiophenes, particularly phototoxic derivatives like α-terthienyl found in Tagetes species, involves the generation of reactive oxygen species (ROS) upon activation by UV-A light. These ROS cause widespread damage to cellular components, including membranes and DNA, leading to cell death. However, many thiophenes also exhibit potent antimicrobial activity in the absence of light.[5]

Comparative Antimicrobial Activity of Natural Thiophenes

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Extract SourceTarget MicroorganismMIC (µg/mL)Reference
Tagetes patula leaf extractBacillus subtilis256[6]
Tagetes patula flower extractBacillus subtilis426.7[6]
Tagetes patula flower extractPhytophthora erythroseptica426.7[6]
Thiophene-rich extract (Tagetes minuta)Rhizoctonia solani233-484 (ED50)[7]
Thiophene Derivative 19 (from benzo[b]thiophene)Bacillus cereus128[8]
Thiophene Derivative 19 (from benzo[b]thiophene)Candida albicans128[8]

Note: The table includes data for both crude extracts and isolated compounds to provide a broader perspective. ED50 values represent the effective dose for 50% inhibition of hyphal growth.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a standardized method for determining the MIC of a thiophene compound against a bacterial strain. The principle relies on challenging the bacteria with serial dilutions of the compound in a liquid growth medium.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Thiophene compound stock solution (e.g., in DMSO)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth medium to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the 2x concentrated thiophene stock solution to the first column of wells. This creates the highest concentration to be tested.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well, which contains only broth). This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final 1x values.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no compound.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the thiophene compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The cytotoxicity that makes thiophenes effective plant defense agents also gives them potential as anticancer drugs. Numerous studies have demonstrated that natural thiophenes can induce cell death in a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][10][11]

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Natural thiophenes have been shown to trigger the intrinsic apoptotic pathway, characterized by the generation of ROS, depolarization of the mitochondrial membrane, and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7).[9][12]

General Mechanism of Thiophene-Induced Apoptosis

G Thiophene Natural Thiophene (e.g., α-Terthienyl) ROS ↑ ROS Generation Thiophene->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some natural thiophenes.

Comparative Anticancer Activity of Natural Thiophenes

The anticancer efficacy of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
α-TerthienylmethanolBovine Aortic Endothelial Cells (BAECs)2.7 ± 0.4[3]
Thiophene Derivative SB-200 Breast Cancer (MCF-7)<30[11]
Thiophene Derivative F8 Leukemia (CCRF-CEM)2.89 (CC50)[9][12]
Thiophene Derivative 5 Liver Cancer (HepG-2)7.46 (µg/mL)[13]
Thiophene Derivative 5 Colon Cancer (HCT-116)12.60 (µg/mL)[13]

Note: CC50 refers to the cytotoxic concentration that kills 50% of cells. BAECs are used in angiogenesis assays, which are critical for tumor growth.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Thiophene compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases like arthritis and inflammatory bowel disease. Natural products are a rich source of novel anti-inflammatory agents. Thiophenes isolated from various plants have demonstrated significant anti-inflammatory potential.[2]

A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. Some natural compounds can prevent this degradation, thereby blocking the entire inflammatory cascade.

Mechanism of NF-κB Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB_p IκBα Phosphorylation IKK->IkB_p IkB_d IκBα Degradation IkB_p->IkB_d NFkB_active Active NF-κB (p50/p65) IkB_d->NFkB_active NFkB_complex NF-κB / IκBα (Inactive Complex) NFkB_complex->IkB_p Transcription Gene Transcription NFkB_active->Transcription Translocation Thiophene Natural Thiophene Thiophene->IkB_d Inhibition Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

This document provides a detailed operational and logistical plan for the proper disposal of the research chemical 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS No: 78876-52-5).[1] As a specialized int...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical plan for the proper disposal of the research chemical 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS No: 78876-52-5).[1] As a specialized intermediate used in organic synthesis, materials science, and pharmaceutical development, its complex structure necessitates a cautious and informed approach to waste management.[2]

In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from an expert analysis of its constituent functional groups and established best practices for hazardous waste management in a research setting. The procedures herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Hazard Assessment: A Structurally-Driven Analysis

The disposal protocol for any compound must be predicated on a thorough understanding of its potential hazards. The structure of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol presents several key features that dictate its handling and disposal classification:

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this molecule as a halogenated organic compound.[3] This is the most critical classification for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, and are significantly more costly to manage than their non-halogenated counterparts.[4] Co-mingling of halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.[5]

  • Thiophene Moiety: Thiophene and its derivatives are sulfur-containing heterocycles. They are often classified as irritants and can be harmful upon inhalation, ingestion, or skin contact.[6][7] The sulfur content is also a consideration for incineration, which will produce sulfur oxides.

  • Poly-yne and Alkyne Functionality: The hexa-3,5-diyn-2-ol and prop-1-ynyl groups feature multiple carbon-carbon triple bonds. Polyacetylenic compounds can be highly reactive and, in some cases, energetically unstable, particularly when concentrated or in a dry state. This reactivity necessitates careful handling to avoid conditions that could lead to uncontrolled reactions.

  • Alcohol Group: The secondary alcohol is a common functional group that does not add an exceptional level of hazard in this context but contributes to the molecule's overall chemical properties.

Based on this analysis, all waste containing this compound must be treated as Hazardous Halogenated Organic Waste .

Quantitative Data and Classification Summary

The following table summarizes key data and classifications for waste management purposes.

ParameterDetailsRationale & Source
Chemical Name 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-olIUPAC Nomenclature
CAS Number 78876-52-5Pharmaffiliates[1]
Molecular Formula C₁₃H₉ClOSMySkinRecipes[2]
Primary Hazard Class Halogenated Organic WastePresence of Chlorine.[3]
Secondary Concerns Reactivity (poly-yne), Irritant (thiophene)Structural Analysis.[6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, bleach.General chemical safety principles.[5][7]
Recommended Container High-Density Polyethylene (HDPE) or Borosilicate GlassChemical compatibility.[8][9]
Step-by-Step Disposal Protocol

Adherence to a strict, systematic disposal workflow is paramount. All personnel handling this waste must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and double-layered nitrile gloves.

Proper segregation is the foundation of safe and compliant chemical waste disposal.[8][10] Never mix incompatible waste streams.

  • Halogenated Liquid Waste:

    • Establish a dedicated waste container, made of compatible glass or HDPE, clearly labeled "Halogenated Organic Liquid Waste."[4][5]

    • Collect all solutions containing the title compound (e.g., from reaction workups, chromatography fractions) in this container.

    • Also, collect the first rinse from any glassware that contained the compound in this same container.[8]

  • Halogenated Solid Waste:

    • Establish a separate, puncture-resistant container or a clearly labeled, durable plastic bag for solid waste.

    • Collect any unadulterated compound, contaminated weigh boats, spatulas, and absorbent materials from spill cleanups in this container.[6]

  • Contaminated PPE and Labware:

    • Disposable items such as gloves, pipette tips, and wipes that are contaminated with the compound should be collected in a designated hazardous waste bag.[6] Do not place these items in regular or biohazard trash.[8]

Proper container management prevents spills and ensures clear communication of hazards.

  • Labeling: As soon as the first drop of waste is added, label the container with an official EHS Hazardous Waste tag.[4] The label must include:

    • The words "Hazardous Waste."[6]

    • The full, unabbreviated chemical name(s) of all components.[5]

    • The approximate concentrations or percentages of each component.

    • The date accumulation started.

  • Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Fill Level: Do not overfill containers. Fill to no more than 90% capacity or to the shoulder of the bottle to allow for vapor expansion and prevent spills.[8][9]

  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]

  • Secondary Containment: All liquid hazardous waste containers must be stored in chemically resistant secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[4][8]

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizers.[10]

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Triple Rinsing: An empty container that held the title compound must be triple-rinsed.[10][11]

    • First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). This first rinseate is considered acutely hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.[8]

    • Subsequent Rinses: Collect the second and third rinses as hazardous waste as a best practice.

  • Final Disposal: Once rinsed and air-dried in a fume hood, the label on the container must be completely removed or defaced.[4][8] The clean, dried container can then be disposed of in the appropriate glass or solid waste receptacle as per institutional policy.

Laboratory personnel should never transport hazardous waste outside of the lab.[4] Once a waste container is full, submit a chemical waste collection request through your institution's Environmental Health and Safety (EHS) department.[6][12] EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste in compliance with all federal, state, and local regulations.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate: If the spill is large or involves a highly volatile solvent, evacuate the area and contact EHS.

  • Contain: For small, manageable spills, contain the material using an inert absorbent, such as vermiculite, sand, or a commercial spill kit.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and any broken glass into a designated solid hazardous waste container.[13]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

G Disposal Workflow for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol A Source of Waste (Containing the Compound) B Liquid Waste (Solutions, Rinsates) A->B C Solid Waste (Neat Compound, Spill Cleanup) A->C D Contaminated Labware (Gloves, Pipettes, Wipes) A->D E Empty Reagent Container A->E F Collect in sealed, compatible container with secondary containment. B->F H Collect in sealed, puncture-resistant container. C->H D->H J Triple Rinse Container E->J G Label: 'HALOGENATED ORGANIC LIQUID WASTE' + List all components F->G M Store in Satellite Accumulation Area G->M I Label: 'HALOGENATED ORGANIC SOLID WASTE' + List all components H->I I->M K First Rinseate J->K Collect as Liquid Waste L Deface Label & Dispose of Dry Container J->L After Rinsing & Drying K->F N Contact EHS for Pickup M->N

Caption: A logical workflow for the safe disposal of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. University of Texas at Dallas Business Services. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health, Safety and Sustainability. Available at: [Link]

  • Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Pharmaffiliates. Available at: [Link]

  • 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. MySkinRecipes. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling the highly reactive and potentially potent compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diy...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling the highly reactive and potentially potent compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS No: 78876-52-5).[1] Given the absence of a comprehensive public safety data sheet (SDS), this guide is built upon a conservative, risk-based assessment derived from the compound's constituent functional groups. The precautionary principle is paramount.

Hazard Analysis: Deconstructing the Risk Profile

The molecular structure of this compound contains several functionalities known for significant chemical and biological hazards. A thorough understanding of these risks informs every procedural recommendation that follows.

  • Polyyne Core (-C≡C-C≡C-) : The hexa-3,5-diyn-2-ol backbone is a polyyne. Long-chain polyynes are high-energy molecules known for their inherent instability.[2] They can be sensitive to shock, heat, or friction and may cross-link exothermically, posing a significant explosion hazard.[2] Furthermore, some naturally occurring polyynes exhibit potent biological activity, such as cytotoxic or antimicrobial effects.[3]

  • Thiophene Ring : Thiophene derivatives are biologically active and their metabolism can produce reactive intermediates responsible for toxicity.[4][5][6] The thiophene ring has been identified as a "structural alert" in drug development, with some derivatives linked to hepatotoxicity and genotoxicity.[5][7][8]

  • Chlorinated Functional Group (-Cl) : The presence of a chloro- group classifies this molecule as a halogenated organic compound.[9] Halogenated hydrocarbons can exhibit a range of toxic effects, including damage to the liver and kidneys, and require specific handling and disposal protocols.[10][11]

Given its intended use in the synthesis of pharmaceuticals and bioactive compounds, it must be assumed that this molecule is a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with an unknown toxicological profile.[12] Exposure to even minute quantities could have significant health consequences.

Core Directive: Engineering Controls First

Before any PPE is considered, primary engineering controls must be in place. These are non-negotiable.

  • Fume Hood: All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Containment Systems: For weighing solid material or performing manipulations that could generate dust, a glove box, containment ventilated enclosure (CVE), or flexible containment glove bag is strongly recommended to minimize aerosolization.[13]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create redundant barriers between the researcher and the compound. This protocol is designed to protect against inhalation, dermal, and ocular exposure routes.

Hand Protection: The Critical Barrier

Due to the compound's complex organic nature and unknown permeation characteristics, a single pair of gloves is insufficient. Double-gloving is mandatory.

Glove LayerMaterial RecommendationRationale & Causality
Inner Glove Accelerator-Free NitrileProvides a baseline of chemical protection and excellent puncture resistance.[14][15][16] Accelerator-free options minimize the risk of Type IV skin allergies.[17] This layer remains "clean" and is only removed after exiting the immediate work area.
Outer Glove NeopreneNeoprene offers robust protection against a broader range of chemicals, including acids, bases, and alcohols, compared to nitrile.[17][18] It provides a durable primary barrier that will be changed frequently.

Glove Protocol:

  • Inspect all gloves for defects before donning.

  • Don the inner nitrile glove, ensuring it is tucked under the cuff of the lab coat or gown.

  • Don the outer neoprene glove, extending the cuff over the sleeve of the gown.

  • Change outer gloves immediately upon suspected contact with the compound or at least every 1-2 hours of continuous work.

Body Protection

A standard cotton lab coat provides inadequate protection.

  • Primary Garment: A disposable, solid-front, back-tying poly-coated gown is required. These gowns provide resistance to chemical splash, which is crucial as some "chemo" rated gowns have been shown to be permeable if not poly-coated.[19]

  • Secondary Layer: For tasks with a higher splash risk, a chemical-resistant apron made of neoprene or similar material should be worn over the gown.

Eye and Face Protection
  • Primary Protection: ANSI Z87.1-rated, indirectly vented chemical splash goggles are mandatory at all times.

  • Secondary Protection: A full-face shield must be worn over the goggles whenever handling the compound outside of a glove box, especially during solution transfers or purification procedures.

Respiratory Protection

While the primary engineering controls are designed to prevent inhalation exposure, respiratory protection is necessary for specific scenarios.

  • Standard Operations: For routine small-scale (<1g) manipulations inside a properly functioning fume hood, respiratory protection may not be required.

  • High-Risk Scenarios: In the event of a spill, a failure of engineering controls, or when cleaning contaminated equipment, a respirator is mandatory. A full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended. Powered Air-Purifying Respirators (PAPRs) offer a higher protection factor and should be used for extended cleanup operations or when handling larger quantities.[20]

Operational and Disposal Plans

Step-by-Step Handling Workflow
  • Preparation: Cordon off the work area. Ensure an eyewash station and safety shower are accessible and unobstructed. Verify fume hood certification is current.

  • PPE Donning: Don all required PPE in the correct order (gown, inner gloves, outer gloves, goggles, face shield).

  • Weighing: If possible, weigh the solid compound directly into the reaction vessel within a containment ventilated enclosure or glove box to prevent contamination of balances and surrounding areas.

  • Solution Preparation: Add solvents slowly via syringe or cannula to the vessel containing the compound. Keep the vessel covered or capped as much as possible.

  • Reaction & Workup: Perform all transfers and manipulations deep within the fume hood. Use disposable pipettes and materials where feasible to reduce cleaning requirements.

  • Decontamination: Before removing glassware from the fume hood, rinse all surfaces with a suitable solvent (e.g., acetone, then ethanol) into a designated halogenated waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, ensuring contaminated outer gloves are removed first without touching the inner layer.

PPE_Decision_Workflow

Waste Disposal Plan

All waste streams must be treated as hazardous and segregated appropriately. Never dispose of organic materials down the drain.[11][21]

  • Halogenated Organic Liquids: All liquid waste, including reaction solvents, washings, and chromatography eluents, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][11]

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, bench paper, silica gel, disposable pipettes) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous lab trash.

  • Sharps: Needles and scalpels must be placed in a designated sharps container.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this potent and reactive compound, ensuring a safer laboratory environment for all personnel.

References

  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 107-120.
  • AMMEX. (n.d.). Nitrile vs Neoprene Disposable gloves: Which Material Is Best for Your Needs? AMMEX.
  • Coelho, H. E., et al. (2021). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Food and Chemical Toxicology, 154, 112345.
  • INTCO Medical. (n.d.). Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry. INTCO Medical.
  • AIBON. (2024). Neoprene Gloves vs. Nitrile Gloves – Which Hand Protection is Right for You? AIBON.
  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.
  • Unisan. (2021). Neoprene vs Nitrile Gloves: Which Hand Protection is Best for You? Unisan.
  • Zvinavashe, E., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(7), 867-876. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • DuPont. (2024). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. DuPont Personal Protection.
  • ResearchGate. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Retrieved from [Link]

  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. UW-Madison Department of Chemistry.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE. 3M United States. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. Pharmaffiliates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. MySkinRecipes. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyyne. Wikipedia. Retrieved from [Link]

  • Klapper, M., et al. (2021). A polyyne toxin produced by an antagonistic bacterium blinds and lyses a Chlamydomonad alga. Proceedings of the National Academy of Sciences, 118(34), e2104972118. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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